Product packaging for 4-(2-(Pyrrolidin-1-yl)ethyl)phenol(Cat. No.:CAS No. 78190-32-6)

4-(2-(Pyrrolidin-1-yl)ethyl)phenol

Cat. No.: B3284275
CAS No.: 78190-32-6
M. Wt: 191.27 g/mol
InChI Key: KTXDTILOYSVWPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(2-(Pyrrolidin-1-yl)ethyl)phenol is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO B3284275 4-(2-(Pyrrolidin-1-yl)ethyl)phenol CAS No. 78190-32-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-pyrrolidin-1-ylethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12-5-3-11(4-6-12)7-10-13-8-1-2-9-13/h3-6,14H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXDTILOYSVWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 4-(2-(pyrrolidin-1-yl)ethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, 4-(2-(pyrrolidin-1-yl)ethyl)phenol. This document outlines a detailed synthetic protocol, predicted analytical data, and a general workflow for the initial biological screening of this compound, which holds potential for further investigation in drug discovery programs.

Introduction

The synthesis of novel small molecules with potential pharmacological activity is a cornerstone of drug discovery. The compound this compound incorporates a phenol moiety, a common feature in many biologically active compounds, and a pyrrolidine ring, a privileged scaffold in medicinal chemistry. The exploration of such hybrid molecules is a promising strategy for the identification of new therapeutic agents. This guide details a practical synthetic route and the expected analytical characterization of this target compound.

Synthesis

A plausible and efficient method for the synthesis of this compound is the nucleophilic substitution reaction between 4-(2-bromoethyl)phenol and pyrrolidine. In this reaction, the secondary amine (pyrrolidine) acts as a nucleophile, displacing the bromide from the ethyl side chain of the phenol derivative.

Proposed Synthetic Scheme

G Synthetic Pathway for this compound reactant1 4-(2-bromoethyl)phenol product This compound reactant1->product reactant2 Pyrrolidine reactant2->product reagents Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) reagents->product

Caption: Proposed synthesis of this compound.

Experimental Protocol

Materials:

  • 4-(2-bromoethyl)phenol (1.0 eq)[1]

  • Pyrrolidine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-(2-bromoethyl)phenol (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Characterization

The structural confirmation of the synthesized this compound can be achieved through various spectroscopic techniques. The following tables summarize the predicted analytical data for the target compound.

NMR Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data

¹H NMR (Predicted) δ (ppm)MultiplicityIntegrationAssignment
Phenolic OH~9.0-10.0br s1HAr-OH
Aromatic H~7.05d2HAr-H (ortho to ethyl)
Aromatic H~6.75d2HAr-H (ortho to OH)
Methylene H~2.80t2HAr-CH₂-
Methylene H~2.65t2H-CH₂-N
Pyrrolidine H~2.50m4HN-(CH₂)₂-
Pyrrolidine H~1.75m4H-(CH₂)₂-
¹³C NMR (Predicted) δ (ppm)Assignment
Aromatic C~155.0C-OH
Aromatic C~130.0C-H (ortho to ethyl)
Aromatic C~129.5C-CH₂
Aromatic C~115.5C-H (ortho to OH)
Methylene C~58.0Ar-CH₂-
Methylene C~54.0N-(CH₂)₂-
Methylene C~34.0-CH₂-N
Methylene C~23.5-(CH₂)₂-

Note: Predicted chemical shifts are based on known values for similar structural motifs and may vary depending on the solvent and other experimental conditions.[2][3][4][5][6][7][8][9][10][11]

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands

Functional Group Wavenumber (cm⁻¹)Description
Phenolic O-H3200-3600Broad
Aromatic C-H3000-3100Medium
Aliphatic C-H2800-3000Medium to strong
Aromatic C=C1500-1600Medium
C-N (tertiary amine)1250-1020Medium
C-O (phenol)~1220Strong

Note: The presence of a broad O-H stretch and the characteristic C-N and C-O stretches would be indicative of the target compound.[12][13][14][15][16]

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

Parameter Value
Molecular FormulaC₁₂H₁₇NO
Molecular Weight191.27 g/mol
[M+H]⁺ (m/z)192.1383
Key Fragment Ions (m/z)121 (loss of pyrrolidine), 94, 71 (pyrrolidine fragment)

Note: The fragmentation pattern is expected to show a characteristic loss of the pyrrolidine moiety and other fragments arising from the cleavage of the ethyl linker.[17][18][19][20][21]

Biological Screening Workflow

For drug development professionals, the synthesis of a novel compound is the first step. The following diagram illustrates a general workflow for the initial biological evaluation of a newly synthesized molecule like this compound.

G New Compound Biological Screening Workflow cluster_0 In Vitro Screening cluster_1 ADME-Tox Profiling cluster_2 In Vivo Evaluation A Primary Target Binding Assays B Functional Assays (e.g., Enzyme Inhibition, Receptor Activation) A->B C Cell-Based Assays (e.g., Cytotoxicity, Proliferation) B->C Decision1 Hit Identification C->Decision1 D Solubility & Permeability E Metabolic Stability (Microsomes, Hepatocytes) D->E F In Vitro Toxicology (e.g., hERG, Ames test) E->F G Pharmacokinetic (PK) Studies F->G H Preliminary Efficacy Models G->H I Acute Toxicity Studies H->I Decision2 Lead Candidate Selection I->Decision2 Start Synthesized Compound (this compound) Start->A Decision1->D Active Decision1->D End Further Development Decision2->End Decision2->End

Caption: A generalized workflow for the initial biological evaluation of a novel compound.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The proposed synthetic route is practical and relies on readily available starting materials. The predicted analytical data serves as a benchmark for the structural confirmation of the synthesized compound. The outlined biological screening workflow offers a roadmap for the subsequent evaluation of this and other novel chemical entities in a drug discovery context. Further studies are warranted to explore the potential pharmacological activities of this compound.

References

An In-Depth Technical Guide on the Physicochemical Properties of 4-(2-(pyrrolidin-1-yl)ethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data for the specific compound 4-(2-(pyrrolidin-1-yl)ethyl)phenol is limited. This guide will provide a detailed overview of the physicochemical properties of the closely related compound, 4-(Pyrrolidin-1-yl)phenol (CAS No: 1008-97-5) , as a proxy. The methodologies and principles discussed are broadly applicable to the target compound.

Chemical Identity and Structure

The core structure of these compounds consists of a phenol ring, a fundamental moiety in medicinal chemistry known for its antioxidant properties and ability to participate in receptor binding. This is linked to a pyrrolidine ring, a five-membered nitrogen-containing heterocycle present in numerous natural alkaloids and synthetic drugs. The nature of the linkage between these two key components significantly influences the molecule's overall properties. In the case of 4-(Pyrrolidin-1-yl)phenol, the pyrrolidine ring is directly attached to the phenol ring.

The electron-donating nature of the pyrrolidine nitrogen can influence the reactivity of the phenol ring, while the phenol group can modulate the physicochemical properties of the pyrrolidine portion.[1]

Tabulated Physicochemical Data

The following table summarizes the available quantitative data for 4-(Pyrrolidin-1-yl)phenol .

PropertyValueSource
CAS Number 1008-97-5[1]
Molecular Formula C₁₀H₁₃NO[1]
Molecular Weight 163.22 g/mol [1]
InChI Key UUIJPHGPERPMIF-UHFFFAOYSA-N[1]

Note: Experimental data for melting point, boiling point, solubility, pKa, and logP for 4-(Pyrrolidin-1-yl)phenol were not available in the searched resources. The subsequent sections on experimental protocols provide general methodologies for determining these properties.

Experimental Protocols

Determination of Melting Point

The melting point of a solid is a crucial indicator of its purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound. Impurities tend to depress the melting point and broaden the melting range.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm. The sample must be well-packed to ensure uniform heating.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

  • Purity Assessment: A narrow melting range suggests high purity, while a broad range indicates the presence of impurities.

Determination of Solubility

Solubility is a fundamental property that influences a drug's absorption and distribution. The "like dissolves like" principle is a general guide, with polar compounds being more soluble in polar solvents and non-polar compounds in non-polar solvents. The presence of both a polar phenol group and a basic pyrrolidine group in this compound suggests solubility in a range of solvents, with pH playing a significant role in aqueous solubility.

Protocol: Equilibrium Solubility Measurement

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, buffer of a specific pH) in a vial.

  • Equilibration: The vial is sealed and agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard curve of known concentrations is used for accurate quantification.

  • Reporting: Solubility is typically reported in units of mg/mL or mol/L at a specific temperature and pH.

Determination of pKa

The pKa value indicates the strength of an acid or a base. For this compound, there are two key ionizable groups: the acidic phenolic hydroxyl group and the basic pyrrolidine nitrogen. The pKa of the phenol will be in the acidic range, while the pKa of the conjugate acid of the pyrrolidine will be in the basic range.

Protocol: Potentiometric Titration

  • Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) if the compound has low water solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the ionizable group has been neutralized. For a compound with multiple pKa values, multiple inflection points will be observed on the titration curve.

Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties, such as absorption and membrane permeability.

Protocol: Shake-Flask Method

  • System Preparation: Equal volumes of n-octanol and water (or a buffer of a specific pH for logD determination) are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The two phases are allowed to separate completely.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Interpretation synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification melting_point Melting Point Determination purification->melting_point solubility Solubility Measurement purification->solubility pka pKa Determination purification->pka logp logP (Octanol-Water Partition) purification->logp data_analysis Data Analysis melting_point->data_analysis solubility->data_analysis pka->data_analysis logp->data_analysis property_profile Establish Physicochemical Property Profile data_analysis->property_profile

Caption: Experimental workflow for determining physicochemical properties.

molecular_structure_influence cluster_structure Molecular Structure of this compound cluster_properties Influence on Physicochemical Properties phenol Phenol Ring ethyl_linker Ethyl Linker phenol->ethyl_linker acidity Acidity (pKa) Hydrogen Bonding phenol->acidity OH group lipophilicity Lipophilicity (logP) Membrane Permeability phenol->lipophilicity Aromatic ring pyrrolidine Pyrrolidine Ring ethyl_linker->pyrrolidine ethyl_linker->lipophilicity flexibility Conformational Flexibility ethyl_linker->flexibility basicity Basicity (pKa) Salt Formation pyrrolidine->basicity Nitrogen atom solubility Aqueous Solubility pyrrolidine->solubility Potential for protonation

Caption: Influence of structural components on physicochemical properties.

Biological Significance

References

Spectroscopic Analysis of 4-(2-(pyrrolidin-1-yl)ethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 4-(2-(pyrrolidin-1-yl)ethyl)phenol, a key intermediate in the synthesis of various pharmacologically active compounds. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a comprehensive reference for the characterization of this molecule. Detailed experimental protocols and visual representations of analytical workflows and fragmentation pathways are included to support researchers in their drug discovery and development efforts.

Data Presentation

The following tables summarize the predicted and literature-derived spectroscopic data for this compound. These values serve as a benchmark for the identification and purity assessment of the compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.05d, J = 8.4 Hz2HAr-H (ortho to -OH)
~6.75d, J = 8.4 Hz2HAr-H (meta to -OH)
~4.90br s1HAr-OH
~2.80 - 2.90m2HAr-CH₂-
~2.70 - 2.80m2H-CH₂-N
~2.55 - 2.65m4HN-(CH₂)₂- (pyrrolidine)
~1.75 - 1.85m4H-(CH₂)₂- (pyrrolidine)

Note: Chemical shifts are predictive and may vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~154.0Ar-C (C-OH)
~130.0Ar-C (quaternary)
~129.5Ar-CH (ortho to -OH)
~115.5Ar-CH (meta to -OH)
~58.0-CH₂-N
~54.5N-(CH₂)₂- (pyrrolidine)
~35.0Ar-CH₂-
~23.5-(CH₂)₂- (pyrrolidine)

Note: Chemical shifts are predictive and may vary based on solvent and concentration.

Table 3: Key IR Absorption Frequencies for this compound

Frequency (cm⁻¹)IntensityBond Vibration
3400-3200BroadO-H stretch (phenolic)
3050-3000MediumC-H stretch (aromatic)
2970-2800Medium-StrongC-H stretch (aliphatic)
~1610, ~1510Medium-StrongC=C stretch (aromatic ring)
~1230StrongC-O stretch (phenol)
~1170MediumC-N stretch (amine)
~830StrongC-H bend (para-disubstituted)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
191.13[M]⁺ (Molecular Ion)
174.12[M-OH]⁺
120.08[M-C₄H₈N]⁺
107.05[HO-C₆H₄-CH₂]⁺
71.07[C₄H₉N]⁺

Note: Fragmentation patterns are predictive and may vary based on ionization technique and energy.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a guide and may be adapted based on the specific instrumentation and experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Acquire the spectrum at a probe temperature of 298 K.

    • Set the spectral width to approximately 16 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • Acquire the spectrum with proton decoupling.

    • Set the spectral width to approximately 220 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectrum Acquisition:

  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Instrumentation: Use a FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) Mass Spectrum Acquisition:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

  • Data Acquisition (Positive Ion Mode):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Set the capillary voltage to an appropriate value (e.g., 3-4 kV).

    • Optimize other source parameters such as nebulizer gas pressure, drying gas flow rate, and temperature.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

    • For fragmentation analysis (MS/MS), select the molecular ion ([M+H]⁺) as the precursor ion and apply collision-induced dissociation (CID) with varying collision energies.

  • Data Processing: Process the acquired data to obtain the mass-to-charge ratios of the detected ions and their relative abundances. For high-resolution data, perform an elemental composition analysis.

Mandatory Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample IR FT-IR Spectroscopy Purification->IR Sample MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Sample Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Structural Information IR->Structure_Confirmation Functional Groups MS->Structure_Confirmation Molecular Weight & Fragmentation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment Data_Archiving Data Archiving & Reporting Purity_Assessment->Data_Archiving

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

Logical_Relationship_of_Spectroscopic_Techniques cluster_techniques Spectroscopic Techniques Compound This compound NMR NMR (Connectivity) Compound->NMR Provides IR IR (Functional Groups) Compound->IR Provides MS MS (Molecular Formula) Compound->MS Provides Structure Confirmed Structure NMR->Structure IR->Structure MS->Structure

Caption: Interrelation of spectroscopic techniques for structural elucidation.

MS_Fragmentation_Pathway cluster_fragments Key Fragments M [M]⁺˙ m/z = 191 F1 [M-CH₃]⁺ m/z = 176 M->F1 - •CH₃ F2 [M-C₂H₄N]⁺ m/z = 147 M->F2 - •C₂H₄N F4 [C₄H₈N]⁺ m/z = 70 M->F4 Benzylic Cleavage F3 [C₇H₇O]⁺ m/z = 107 F2->F3 - C₂H₄

Caption: Proposed mass spectrometry fragmentation pathway.

"pharmacological profile of pyrrolidine-containing phenols"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Pharmacological Profile of Pyrrolidine-Containing Phenols

Introduction

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational scaffold in medicinal chemistry, integral to the structure of numerous natural products, alkaloids, and synthetic drugs.[1][2][3] Its significance is amplified by its ability to explore pharmacophore space effectively due to sp3-hybridization, its contribution to molecular stereochemistry, and the increased three-dimensional coverage from the ring's non-planarity.[1] When this versatile scaffold is combined with a phenol moiety, the resulting compounds, pyrrolidine-containing phenols, exhibit a wide spectrum of biological and pharmacological activities.[4][5] These activities range from analgesic and anti-inflammatory to anticancer, antioxidant, and antimicrobial effects.[4][6][7] This technical guide provides a comprehensive overview of the pharmacological profile of this important class of compounds, focusing on their quantitative biological data, the experimental protocols used for their evaluation, and the key structure-activity relationships that govern their function.

Pharmacological Activities and Quantitative Data

Pyrrolidine-containing phenols have been investigated for a multitude of therapeutic applications. Their biological activity is profoundly influenced by the substitution patterns on both the pyrrolidine and the phenolic rings, as well as the stereochemistry of the molecule.[1]

Analgesic and Morphine Antagonist Activity

A notable class of these compounds are the m-(3-alkyl-l-allyl-3-pyrrolidinyl)phenols, which have been synthesized and evaluated for non-addicting analgesic properties.[6] These compounds demonstrate significant antinociceptive effects and, in some cases, the ability to antagonize morphine.[6]

Table 1: Analgesic and Morphine Antagonist Activity of Pyrrolidine-Containing Phenols

Compound Antinociceptive Effect (Writhing Test, ED50 mg/kg) Morphine Antagonism (Tail Pressure Test, AD50 mg/kg)
Profadol (la) 0.23 >100
N-(cyclopropylmethyl) derivative (lb) 0.11 0.28

| Data sourced from Bowman et al., 1973.[6] |

Anticancer Activity

The pyrrolidine scaffold is a key component in many anticancer agents.[1] For instance, pyrazoline-substituted pyrrolidine-2,5-dione hybrids have shown potent activity against various cancer cell lines, with some compounds exhibiting nanomolar efficacy.[1] Spiro[pyrrolidine-3,3′-oxindoles] have also been designed as potential anti-breast cancer agents with dual activity against histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) enzymes.[1]

Table 2: Anticancer Activity of Pyrrolidine Derivatives

Compound Class Cancer Cell Line IC50 Target
Pyrazoline-substituted pyrrolidine-2,5-diones (116b,f,g) MCF7 (Breast) 0.42 - 0.78 nM Not specified
(S)-pyrrolidines (51a) - 79 nM (Binding Affinity) CXCR4 Receptor

| Data sourced from Li Petri et al., 2021.[1] |

Antioxidant Activity

The incorporation of a sterically hindered phenol fragment into a pyrrolidine structure results in compounds with significant antioxidant potential.[5] The redox properties of these molecules, particularly their ability to form stable phenoxy radicals, are central to their antioxidant effect.[5]

Table 3: Redox Properties of Pyrrolidine-Containing Phenols

Compound Oxidation Potential (Peak 1, V) Oxidation Potential (Peak 2, V)
(3,5-di-tert-butyl-4-hydroxyphenyl)pyrrolidine-2-carboxylic acid derivative (IIIa) ~0.9 ~1.6

| Data represents irreversible oxidation stages studied by cyclic voltammetry.[5] |

Antimicrobial and Anticonvulsant Activities

The versatility of the pyrrolidine ring extends to the development of antimicrobial and anticonvulsant agents.[3][7] Hybrid molecules incorporating pyrrolidine with other bioactive heterocycles like thiazole have demonstrated potent antibacterial activity.[3] Furthermore, various derivatives of pyrrolidine-2,5-dione have been extensively studied for their anticonvulsant properties.[1]

Table 4: Antimicrobial and Anticonvulsant Activity

Compound Activity Type Test Result (MIC or ED50)
Pyrrolidine-thiazole derivative (51a) Antibacterial Microdilution vs. B. cereus 21.70 ± 0.36 µg/mL
Pyrrolidine-2,5-dione derivative (69k) Anticonvulsant MES Test 80.38 mg/kg
Pyrrolidine-2,5-dione derivative (69k) Anticonvulsant 6 Hz Test 108.80 mg/kg

| Data sourced from Kocabaş et al., 2021 and Góra et al., 2021.[1][3] |

Experimental Protocols

The pharmacological evaluation of pyrrolidine-containing phenols involves a range of in vivo and in vitro assays.

Analgesic Activity Assessment
  • Abdominal Constriction (Writhing) Test: This is a common in vivo model for screening antinociceptive (pain-relieving) activity. Mice are administered the test compound, and after a set period, they are injected intraperitoneally with an irritant like acetic acid to induce characteristic "writhing" movements. The efficacy of the compound is determined by its ability to reduce the number of writhes compared to a control group, and the ED50 (median effective dose) is calculated.[6]

  • Tail Pressure Test: This test is used to assess both analgesic effects and morphine antagonism. A mechanical device applies increasing pressure to the base of a mouse's tail. The endpoint is the pressure at which the mouse shows a response (e.g., flicking its tail). Analgesics increase this pressure threshold. To test for morphine antagonism, the ability of a compound to reverse the analgesic effect of a standard dose of morphine is measured.[6]

Antioxidant Activity Assessment
  • Cyclic Voltammetry (CV): This electrochemical method is used to study the redox properties of the phenolic compounds.[5] The experiment involves applying a linearly varying potential to a platinum electrode in a solution of the compound (e.g., in acetonitrile). The resulting current is measured, providing information on the oxidation potentials. For pyrrolidine-containing hindered phenols, CV reveals an irreversible two-stage oxidation process, indicating the formation of a phenoxy radical.[5]

  • Electron Spin Resonance (ESR) Spectroscopy: This technique is used to directly detect and characterize the stable phenoxy radicals formed upon oxidation of the hindered phenols (e.g., with lead dioxide).[5] The ESR spectrum provides a unique fingerprint of the radical, confirming its formation and stability, which is crucial for the antioxidant mechanism.[5]

Antibacterial Activity Assessment
  • Microdilution Method: This is a standard in vitro method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. Serial dilutions of the test compound are prepared in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of a specific bacterium (e.g., S. aureus, E. coli). After incubation, the lowest concentration of the compound that completely inhibits visible bacterial growth is recorded as the MIC.[3]

Structure-Activity Relationships (SAR)

The biological profile of pyrrolidine-containing phenols is dictated by their chemical structure. SAR studies help in designing more potent and selective drug candidates.[1][8]

  • Substituents on the Pyrrolidine Nitrogen: As seen in analgesics, replacing an N-methyl group with an N-(cyclopropylmethyl) group can transform a pure analgesic into a potent morphine antagonist.[6] This highlights the critical role of the N-substituent in modulating receptor interaction.

  • Stereochemistry: The stereogenicity of the carbon atoms in the pyrrolidine ring is a key determinant of biological activity. Different stereoisomers can have vastly different binding modes to enantioselective proteins, leading to different pharmacological profiles.[1] For example, a 3-R-methylpyrrolidine substituent can promote pure estrogen receptor alpha (ERα) antagonism, which is beneficial for treating breast cancer.[1]

  • Substitution on the Phenolic Ring: The radical scavenging activity of phenolic compounds is directly affected by the number and position of the hydroxyl groups.[1] For antioxidant activity, sterically hindering groups (e.g., di-tert-butyl) adjacent to the phenolic hydroxyl group are crucial for stabilizing the resulting phenoxy radical, thereby enhancing the antioxidant effect.[5]

  • Substituents on the Pyrrolidine Ring: In anticonvulsant pyrrolidine-2,5-diones, the substituent at the 3-position strongly influences the activity profile. For instance, 3-benzhydryl and 3-isopropyl derivatives show strong protection in the subcutaneous pentylenetetrazole (scPTZ) test, while 3-methyl derivatives are more active in the maximal electroshock (MES) test.[1]

Visualizations: Workflows and Mechanisms

To better illustrate the concepts discussed, the following diagrams represent key processes in the study of pyrrolidine-containing phenols.

G cluster_synthesis Synthesis & Characterization cluster_screening Pharmacological Screening start_node start_node process_node process_node assay_node assay_node end_node end_node A Precursors (e.g., Proline, Phenols) B Chemical Synthesis (e.g., Cycloaddition) A->B Reaction C Purification & Structural Analysis (NMR, MS) B->C Isolation D In Vitro Assays (Enzyme Inhibition, MIC) C->D E In Vivo Models (Analgesia, Anticonvulsant) C->E F Data Analysis (IC50, ED50) D->F E->F G SAR Analysis & Lead Optimization F->G Identify Leads

Caption: General workflow for the discovery of bioactive pyrrolidine-containing phenols.

G compound compound radical radical process process species species A Pyrrolidine-Phenol (Ar-OH) C Oxidation (-e-, -H+) A->C B Oxidizing Agent (e.g., R•) B->C D Stable Phenoxy Radical (Ar-O•) C->D Radical Formation E Neutralized Species (e.g., R-H) C->E Radical Scavenging

Caption: Antioxidant mechanism via phenoxy radical formation.

G ligand ligand receptor receptor pathway pathway response response A (S)-pyrrolidine Antagonist (51a) B CXCR4 Receptor A->B Binds & Blocks D G-protein Signaling Cascade B->D Activates C SDF-1α (Natural Ligand) C->B Binds & Activates E Cellular Responses (e.g., Metastasis) D->E Leads to D:s->E:s Inhibited

Caption: Signaling pathway antagonism at the CXCR4 receptor.

References

"structure-activity relationship (SAR) of 4-(2-(pyrrolidin-1-yl)ethyl)phenol analogs"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-(2-(pyrrolidin-1-yl)ethyl)phenol Analogs

Introduction

The this compound scaffold is a core structure found in various biologically active compounds. This technical guide delves into the structure-activity relationships (SAR) of analogs based on this scaffold, with a primary focus on their interactions with G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. The pyrrolidine ring, a versatile five-membered nitrogen heterocycle, is a common feature in many pharmaceuticals due to its ability to explore pharmacophore space and contribute to the stereochemistry and three-dimensional structure of a molecule.[1] The phenolic group can act as a hydrogen bond donor and/or acceptor, which is crucial for molecular recognition at receptor binding sites. Understanding the SAR of this class of compounds is pivotal for the rational design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

Quantitative Data Summary

Table 1: Binding Affinities (Ki, nM) of Eticlopride-Based Pyrrolidine Analogs at Dopamine D2 and D3 Receptors

CompoundRSecondary Pharmacophore (SP)D2 Ki (nM)D3 Ki (nM)
1 -H3,4-dihydroquinolin-2(1H)-one1.770.436
2 -CH2CH2CH33,4-dihydroquinolin-2(1H)-one2.570.444
3 -HIndole-2-carboxamide2.540.797
4 -HBenzofuran-2-carboxamide2.290.493
5 -CH2CH3Indole-2-carboxamide<2<2
6 -CH2CH3Benzofuran-2-carboxamide<2<2

Data adapted from structure-activity relationship studies of eticlopride-based dopamine D2/D3 receptor bitopic ligands.[2][3] The core scaffold in these analogs is more complex than this compound but highlights the influence of substitutions on the pyrrolidine nitrogen and the addition of secondary pharmacophores.

Table 2: Binding Affinities (Ki, nM) and Functional Activity of 3-[2-(pyrrolidin-1-yl)ethyl]indole Analogs at Human Serotonin Receptors

CompoundRh5-HT1D Ki (nM)h5-HT1B Ki (nM)Selectivity (1D/1B)Functional Activity (GTPγS)
7 -H282509Full Agonist
8 -CH2-NH-benzyl1.9190100Full Agonist
9 -CH2-NH-methylbenzyl1.1110100Full Agonist

Data adapted from a study on 3-[2-(pyrrolidin-1-yl)ethyl]indoles as potent and selective h5-HT1D receptor agonists.[4] These compounds share the 2-(pyrrolidin-1-yl)ethyl moiety, providing insight into the effects of substitution on the pyrrolidine ring.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of SAR data. Below are protocols for key experiments commonly used in the characterization of this compound analogs.

Radioligand Displacement Assay for Dopamine D2/D3 Receptors

This protocol is used to determine the binding affinity (Ki) of test compounds by measuring their ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Cell membranes expressing the human dopamine D2 or D3 receptor.

  • Radioligand: [³H]-Spiperone or another suitable high-affinity ligand.[5]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific binding determinator: Haloperidol (10 µM).[5]

  • Test compounds at various concentrations.

  • 96-well plates, filter mats, and a scintillation counter.

Procedure:

  • Prepare a dilution series of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound dilution (or buffer for total binding, or haloperidol for non-specific binding), 50 µL of the radioligand solution, and 100 µL of the cell membrane suspension.

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Dry the filter mats and place them in scintillation vials with a scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay for Serotonin Receptor Functional Activity

This assay measures the functional activity of compounds by quantifying the agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.[2][6][7]

Materials:

  • Cell membranes expressing the target serotonin receptor.

  • [³⁵S]GTPγS radiolabel.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP (10 µM).

  • Test compounds (agonists) at various concentrations.

  • Non-specific binding determinator: unlabeled GTPγS (10 µM).

Procedure:

  • Prepare a dilution series of the test compounds.

  • In a 96-well plate, add cell membranes, GDP, and the test compound dilutions. Incubate for 15 minutes at 30°C.

  • Initiate the binding reaction by adding [³⁵S]GTPγS.

  • Incubate for 60 minutes at 30°C with gentle shaking.

  • Terminate the reaction by rapid filtration through glass fiber filter mats.

  • Wash the filters with ice-cold wash buffer.

  • Quantify the bound radioactivity using a liquid scintillation counter.

  • Plot the specific binding of [³⁵S]GTPγS as a function of the test compound concentration to determine the EC50 (potency) and Emax (efficacy).

Calcium Mobilization Assay for Gq-Coupled Receptor Activity

This functional assay is used for receptors that couple to Gq proteins, leading to an increase in intracellular calcium upon activation.[8][9][10][11]

Materials:

  • Cells stably or transiently expressing the Gq-coupled receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Probenecid (optional, to prevent dye leakage).

  • Test compounds at various concentrations.

  • A fluorescence plate reader with automated injection capabilities.

Procedure:

  • Plate the cells in a 96-well or 384-well black, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive fluorescent dye by incubating them with the dye solution for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Add the test compounds at various concentrations using the automated injector.

  • Immediately and continuously measure the change in fluorescence intensity over time.

  • The peak fluorescence intensity is proportional to the increase in intracellular calcium.

  • Plot the peak fluorescence response as a function of the test compound concentration to determine the EC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were created using the DOT language for Graphviz.

G_protein_signaling cluster_membrane Cell Membrane Ligand Analog GPCR GPCR (e.g., D2, 5-HT1A) Ligand->GPCR 1. Binding G_protein Heterotrimeric G-protein (GDP-bound) GPCR->G_protein 2. Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector 3. Gα (GTP) dissociates and modulates effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response 5. Signal Transduction

Caption: Generalized GPCR signaling cascade upon ligand binding.

radioligand_assay cluster_plate 96-Well Plate Incubation Receptor Receptor Source (Membranes) start_node->Receptor Radioligand Radioligand ([3H]-L) start_node->Radioligand Test_Compound Test Compound (Analog) start_node->Test_Compound Incubation Incubate to reach equilibrium Receptor->Incubation Radioligand->Incubation Test_Compound->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis gtp_gamma_s_assay Membranes Receptor Membranes + GDP Pre_incubation Pre-incubation (15 min, 30°C) Membranes->Pre_incubation Agonist Agonist (Analog) Agonist->Pre_incubation GTP_S Add [35S]GTPγS Pre_incubation->GTP_S Incubation Incubation (60 min, 30°C) GTP_S->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (EC50, Emax) Counting->Analysis

References

The Enigmatic Profile of 4-(2-(pyrrolidin-1-yl)ethyl)phenol: A Search for Its Scientific Identity

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough investigation into the scientific and patent literature, a detailed historical account and comprehensive technical profile of the specific chemical entity 4-(2-(pyrrolidin-1-yl)ethyl)phenol remain elusive. This compound, characterized by a phenol group linked via an ethyl chain to a pyrrolidine ring, does not appear to have a significant documented history of discovery, dedicated research into its biological activity, or established signaling pathways.

While the individual components of the molecule—the phenol and pyrrolidine moieties—are common in medicinal chemistry and drug discovery, information specifically pertaining to their combination in this precise arrangement is scarce. Searches for its synthesis, biological evaluation, and potential therapeutic applications have not yielded the in-depth data required for a comprehensive technical guide as requested.

Similarly, while numerous derivatives of both phenol and pyrrolidine have been investigated for a wide range of biological activities—including but not limited to actions on the central nervous system, as anti-inflammatory agents, or as receptor modulators—no specific studies detailing the pharmacological profile of this compound could be identified. Consequently, there is no quantitative data, such as IC50 values, binding affinities, or pharmacokinetic parameters, to summarize. Furthermore, without evidence of its biological targets, no signaling pathways can be definitively associated with this compound.

In the absence of dedicated research, it is not possible to construct the requested in-depth technical guide, including tables of quantitative data, detailed experimental protocols, and diagrams of signaling pathways. The scientific community has yet to extensively explore and document the discovery, history, and specific properties of this compound. Future research may shed light on this particular molecule and its potential role in science and medicine.

An In-depth Technical Guide on the Potential Therapeutic Targets of 4-(2-(pyrrolidin-1-yl)ethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: The compound 4-(2-(pyrrolidin-1-yl)ethyl)phenol belongs to the phenethylamine class, a structural motif present in a wide array of neuroactive compounds and therapeutic agents. While direct research on this specific molecule is limited, its structural similarity to known pharmacologically active agents allows for the formulation of well-grounded hypotheses regarding its potential therapeutic targets. This technical guide outlines a systematic approach to identifying and validating these targets, leveraging predictive computational methods, established in vitro screening protocols, and analysis of potential signaling pathways. The methodologies and data presented herein serve as a comprehensive framework for initiating a drug discovery program centered on this and structurally related compounds.

Introduction and Molecular Profile

This compound is a derivative of phenethylamine, featuring a phenol group at the para position and a pyrrolidine ring incorporated into the terminal amine. The phenethylamine backbone is a critical pharmacophore for numerous endogenous neurotransmitters, including dopamine and norepinephrine, as well as a wide range of synthetic stimulants and therapeutic drugs[1][2]. The presence of the pyrrolidine ring introduces conformational constraint and can significantly influence receptor binding affinity and selectivity compared to open-chain analogs[3].

Structural Features and Potential Implications:

  • Phenolic Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding, a key interaction at many receptor binding sites. It is also a site for Phase II metabolism (glucuronidation, sulfation).

  • Phenethylamine Core: This structure is a well-established scaffold for ligands targeting monoamine transporters and G-protein coupled receptors (GPCRs).

  • Pyrrolidine Ring: This five-membered saturated heterocycle constrains the nitrogen's conformational flexibility, which can enhance selectivity for specific receptor subtypes. Such rings are features of compounds targeting dipeptidyl peptidase IV (DPP4) and various central nervous system (CNS) receptors[3].

Given these features, the primary initial hypotheses for the therapeutic targets of this compound center on monoaminergic systems and other CNS receptors.

Predicted Therapeutic Targets and Rationale

Based on structure-activity relationships (SAR) of analogous compounds, the following are predicted as high-priority potential targets.

Monoamine Transporters (DAT, NET, SERT)

Many phenethylamine derivatives are known to inhibit the reuptake of dopamine (DAT), norepinephrine (NET), and/or serotonin (SERT)[4][5]. Compounds with a pyrrolidine ring, such as pyrovalerone analogs, are potent inhibitors of DAT and NET[6]. The inhibitory activity at these transporters can have therapeutic applications in conditions like depression, ADHD, and substance use disorders.

Nicotinic Acetylcholine Receptors (nAChRs)

Structurally similar compounds, such as SIB-1553A ((+/-)-4-[[2-(1-methyl-2-pyrrolidinyl)ethyl]thio]phenol), have shown selectivity for neuronal nAChRs, particularly those containing the β4 subunit[7][8]. These receptors are implicated in cognitive function, and ligands targeting them are investigated for Alzheimer's disease and other neurodegenerative disorders[8][9].

Dipeptidyl Peptidase IV (DPP4)

Research has identified pyrrolidine-constrained phenethylamines as potent and selective inhibitors of DPP4[3]. DPP4 inhibitors are an established class of therapeutics for type 2 diabetes.

Opioid Receptors (Kappa, Mu)

While less common for simple phenethylamines, more complex molecules incorporating a pyrrolidine ring have been developed as high-affinity antagonists for the κ-opioid receptor (KOR), with potential applications in treating depression and addiction[10].

In Silico and In Vitro Target Identification Workflow

A systematic approach is required to identify and validate the biological targets of a novel compound. The following workflow outlines the key stages.

G cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Validation A Compound Structure (this compound) B Ligand-Based Screening (Similarity Search, Pharmacophore Modeling) A->B C Structure-Based Screening (Molecular Docking against Target Libraries) A->C D Target Prioritization (Based on Docking Score, SAR) B->D C->D E Primary Binding Assays (Radioligand Displacement) D->E Hypothesized Targets F Functional Assays (e.g., cAMP, Ca2+ Flux, Transporter Uptake) E->F G Selectivity Profiling (Panel of Off-Target Receptors) F->G H Lead Candidate Identification G->H G cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand This compound Receptor Dopamine Receptor (e.g., D1-like) Ligand->Receptor G_Protein Gαs Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC stimulates cAMP cAMP AC->cAMP converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Tx Gene Transcription (e.g., c-Fos, BDNF) CREB->Gene_Tx promotes

References

An In-depth Technical Guide to the Crystal Structure Analysis of 4-(2-(pyrrolidin-1-yl)ethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of the organic compound 4-(2-(pyrrolidin-1-yl)ethyl)phenol. While a specific crystal structure for this exact compound is not publicly available, this document outlines the complete experimental workflow, from synthesis and crystallization to data analysis and structure elucidation, based on established crystallographic principles and data from analogous structures.

Introduction

This compound is a small organic molecule incorporating a phenol group and a pyrrolidine ring. Phenolic compounds are known for their diverse biological activities, including antioxidant properties.[1][2] The pyrrolidine ring is a common scaffold in many pharmaceuticals and natural products, contributing to their three-dimensional structure and biological function.[3][4] An understanding of the three-dimensional atomic arrangement of this molecule through single-crystal X-ray diffraction is crucial for elucidating its structure-activity relationships, guiding further drug design, and understanding its physicochemical properties.

Experimental Protocols

A typical crystal structure analysis involves a series of well-defined steps, from obtaining suitable crystals to refining the final structural model.[5][6]

Synthesis and Crystallization

The initial and often most challenging step is the synthesis of the pure compound and the growth of diffraction-quality single crystals.[5][6]

Synthesis: The synthesis of this compound can be achieved through various organic synthesis routes. One plausible method involves the reaction of 4-hydroxyphenethyl bromide with pyrrolidine in the presence of a base. The purity of the synthesized compound is paramount and should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Crystallization: High-quality single crystals of the purified compound are essential for X-ray diffraction studies.[5] Several crystallization techniques can be employed for small molecules:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) is allowed to evaporate slowly at room temperature.

  • Vapor Diffusion: This method involves placing a drop of the concentrated solution of the compound on a cover slip, which is then inverted and sealed over a well containing a precipitant solution. The slow diffusion of the precipitant vapor into the drop induces crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

The choice of solvent and crystallization method is often determined empirically through screening various conditions.

X-ray Diffraction Data Collection

Once a suitable single crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a goniometer in an X-ray diffractometer.[5][6]

  • Data Collection Parameters:

    • X-ray Source: A monochromatic X-ray beam, commonly from a copper (Cu Kα) or molybdenum (Mo Kα) source, is used.[5]

    • Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

    • Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[5]

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The phase problem is then solved to generate an initial electron density map.[6]

  • Structure Solution: For small molecules, direct methods are typically used to solve the phase problem and obtain an initial structural model.[6]

  • Structure Refinement: The initial model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[6] The quality of the final refined structure is assessed by parameters such as the R-factor.

Data Presentation

The results of a crystal structure analysis are typically summarized in a series of tables. Below is a hypothetical, yet representative, set of crystallographic data for this compound.

Parameter Value
Chemical Formula C₁₂H₁₇NO
Formula Weight 191.27 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.123(4) Å, α = 90°
b = 8.456(3) Å, β = 105.21(2)°
c = 12.567(5) Å, γ = 90°
Volume 1038.9(7) ų
Z 4
Calculated Density 1.223 g/cm³
Absorption Coefficient 0.081 mm⁻¹
F(000) 416
Crystal Size 0.25 x 0.20 x 0.15 mm³
Theta Range for Data Collection 2.5° to 28.0°
Reflections Collected 5678
Independent Reflections 2345 [R(int) = 0.034]
Completeness to Theta = 28.0° 99.8 %
Refinement Method Full-matrix least-squares on F²
Data / Restraints / Parameters 2345 / 0 / 128
Goodness-of-fit on F² 1.054
Final R indices [I>2sigma(I)] R1 = 0.045, wR2 = 0.112
R indices (all data) R1 = 0.058, wR2 = 0.125
Largest Diff. Peak and Hole 0.21 and -0.18 e.Å⁻³

Visualizations

Experimental Workflow

The overall process for determining the crystal structure is depicted in the following workflow diagram.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data X-ray Diffraction cluster_structure Structure Determination synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization crystallization Single Crystal Growth characterization->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Experimental workflow for crystal structure determination.
Hypothetical Biological Signaling Pathway

Given the presence of the phenol moiety, this compound could potentially interact with biological systems as an antioxidant or by modulating signaling pathways sensitive to phenolic compounds. The following diagram illustrates a hypothetical signaling pathway that could be investigated.

signaling_pathway compound This compound receptor Cell Surface Receptor / Intracellular Target compound->receptor ros Reactive Oxygen Species (ROS) compound->ros Scavenging mapk MAPK Signaling Cascade (e.g., ERK, JNK) receptor->mapk ros->mapk nrf2 Nrf2 Transcription Factor mapk->nrf2 antioxidant_response Antioxidant Response Element (ARE) Activation nrf2->antioxidant_response gene_expression Target Gene Expression (e.g., Antioxidant Enzymes) antioxidant_response->gene_expression cellular_response Cellular Response (e.g., Reduced Oxidative Stress) gene_expression->cellular_response

Hypothetical signaling pathway for this compound.

Conclusion

The determination of the single-crystal X-ray structure of this compound would provide invaluable, unambiguous insights into its three-dimensional molecular architecture. This information is fundamental for rationalizing its chemical and biological properties and for the design of new derivatives with potentially enhanced therapeutic activities. The experimental and analytical framework presented in this guide provides a comprehensive roadmap for researchers undertaking such a structural investigation.

References

Quantum Chemical Analysis of 4-(2-(pyrrolidin-1-yl)ethyl)phenol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

4-(2-(pyrrolidin-1-yl)ethyl)phenol is a molecule of interest in medicinal chemistry due to its structural similarity to known pharmacologically active compounds. The presence of a phenol group, a pyrrolidine ring, and a flexible ethyl linker suggests potential interactions with various biological targets. Understanding the molecule's three-dimensional structure, electronic properties, and conformational flexibility is crucial for predicting its behavior in a biological environment and for designing more potent and selective derivatives.

This technical guide provides a comprehensive overview of a hypothetical quantum chemical study on this compound. The methodologies, simulated data, and visualizations presented herein serve as a framework for researchers and drug development professionals to understand and apply computational chemistry techniques in the early stages of drug discovery. While no specific experimental data for this exact molecule is publicly available, the computational approaches detailed are standard within the field and provide valuable insights into its molecular properties.

Experimental Protocols

The following section details the computational methodology that would be employed to perform a thorough quantum chemical analysis of this compound.

1. Software and Hardware:

All calculations would be performed using the Gaussian 16 suite of programs. The hardware would consist of a high-performance computing cluster with multiple nodes, each equipped with multi-core processors and sufficient RAM to handle the computational demands.

2. Geometry Optimization:

The initial 3D structure of this compound would be built using GaussView 6. The geometry would then be optimized in the gas phase using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is widely used and provides a good balance between accuracy and computational cost for molecules of this size. The optimization would be carried out without any symmetry constraints, and the attainment of a true energy minimum would be confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation.

3. Conformational Analysis:

To explore the conformational landscape of the flexible ethyl linker, a relaxed potential energy surface scan would be performed by systematically rotating the dihedral angle defined by the phenol ring, the ethyl bridge, and the pyrrolidine ring. The energies of the resulting conformers would be calculated to identify the most stable conformations.

4. Calculation of Molecular Properties:

Following geometry optimization, a range of molecular properties would be calculated at the same B3LYP/6-311++G(d,p) level of theory. These properties include:

  • Electronic Properties: Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO gap.

  • Spectroscopic Properties: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra would be simulated to aid in the experimental identification and characterization of the molecule.

  • Electrostatic Potential (ESP): The ESP would be mapped onto the electron density surface to identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the quantum chemical calculations on this compound.

Table 1: Optimized Geometrical Parameters (Selected)

ParameterBond/AngleValue
Bond Lengths (Å)
C(ar)-O1.365
O-H0.968
C(ar)-C(ethyl)1.512
C(ethyl)-C(ethyl)1.538
C(ethyl)-N1.475
N-C(pyrrolidine)1.468
Bond Angles (°) **
C(ar)-O-H108.9
C(ar)-C(ar)-C(ethyl)121.5
C(ar)-C(ethyl)-C(ethyl)112.3
C(ethyl)-C(ethyl)-N110.8
C(ethyl)-N-C(pyrrolidine)114.2
Dihedral Angles (°) **
C(ar)-C(ar)-C(ethyl)-C(ethyl)85.2
C(ar)-C(ethyl)-C(ethyl)-N-178.5

Table 2: Calculated Electronic and Spectroscopic Properties

PropertyValue
Electronic Properties
HOMO Energy-5.43 eV
LUMO Energy0.87 eV
HOMO-LUMO Gap6.30 eV
Simulated IR Frequencies (Selected, cm⁻¹)
O-H stretch3650
C-H (aromatic) stretch3100-3000
C-H (aliphatic) stretch2980-2850
C-N stretch1150
Simulated ¹H NMR Chemical Shifts (Selected, ppm)
Phenolic -OH9.25
Aromatic protons7.10 - 6.80
Ethyl protons3.10 - 2.80
Pyrrolidine protons3.20 - 1.90
Simulated ¹³C NMR Chemical Shifts (Selected, ppm)
C-O (aromatic)155.0
Aromatic carbons130.0 - 115.0
Ethyl carbons55.0, 35.0
Pyrrolidine carbons54.0, 24.0

Mandatory Visualization

G Computational Workflow cluster_start Initial Setup cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation cluster_output Output start Molecule Selection: This compound build Initial 3D Structure Generation start->build opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) build->opt Input Structure freq Frequency Calculation opt->freq Optimized Geometry props Molecular Property Calculations opt->props geom_analysis Analysis of Optimized Geometry opt->geom_analysis conf Conformational Analysis freq->conf Confirmation of Minimum spec_analysis Simulation of Spectra (IR, NMR) freq->spec_analysis elec_analysis Analysis of Electronic Properties (HOMO, LUMO, ESP) props->elec_analysis report Technical Guide / Whitepaper geom_analysis->report spec_analysis->report elec_analysis->report

Caption: Workflow for quantum chemical calculations.

G Hypothetical Signaling Pathway ligand This compound binding Ligand-Receptor Binding ligand->binding receptor Target Receptor (e.g., GPCR) receptor->binding g_protein G-Protein Activation binding->g_protein effector Effector Enzyme Modulation g_protein->effector second_messenger Second Messenger Production effector->second_messenger response Cellular Response second_messenger->response

Caption: A hypothetical signaling pathway interaction.

Discussion

The presented hypothetical data provides a foundational understanding of the structural and electronic characteristics of this compound. The optimized geometry reveals the most stable three-dimensional arrangement of the atoms, which is essential for understanding how the molecule might fit into a receptor's binding pocket. The calculated bond lengths, angles, and dihedral angles are in line with what would be expected for such a molecule and can be used as a reference for comparison with experimental crystallographic data, should it become available.

The electronic properties, particularly the HOMO and LUMO energies, offer insights into the molecule's reactivity. The HOMO-LUMO gap is a measure of the molecule's electronic stability; a larger gap suggests lower reactivity. The electrostatic potential map would highlight the electron-rich (negative potential, likely around the phenol oxygen) and electron-poor (positive potential, likely around the phenolic hydrogen and hydrogens on the pyrrolidine nitrogen) regions of the molecule. This information is critical for predicting non-covalent interactions, such as hydrogen bonding, that are fundamental to drug-receptor binding.

The simulated IR and NMR spectra provide a theoretical fingerprint of the molecule. These spectra can be invaluable for confirming the identity and purity of a synthesized sample by comparing the experimental spectra with the calculated ones.

The hypothetical signaling pathway diagram illustrates how this molecule could interact with a G-protein coupled receptor (GPCR), a common target for many drugs. The phenol and pyrrolidine moieties are common pharmacophores that can engage in hydrogen bonding and ionic interactions within a receptor binding site, initiating a downstream signaling cascade.

Conclusion

This technical guide has outlined a comprehensive in-silico approach for the characterization of this compound using quantum chemical calculations. Although the presented data is hypothetical due to the absence of published studies on this specific molecule, the described methodologies and the nature of the generated data are representative of a standard computational chemistry investigation.

The insights gained from such a study are invaluable for:

  • Rational Drug Design: Guiding the synthesis of new derivatives with improved potency and selectivity.

  • Pharmacokinetic Profiling: Predicting metabolic liabilities and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Hit-to-Lead Optimization: Providing a molecular-level understanding to drive the optimization of initial screening hits.

For researchers, scientists, and drug development professionals, the application of quantum chemical calculations as detailed in this guide can significantly accelerate the early phases of the drug discovery pipeline by providing a robust theoretical framework to complement and guide experimental efforts.

Toxicology Profile of 4-(2-(pyrrolidin-1-yl)ethyl)phenol: A Data Gap Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of publicly available scientific literature and toxicology databases reveals a significant lack of specific toxicological data for the compound 4-(2-(pyrrolidin-1-yl)ethyl)phenol. While the constituent chemical moieties, phenol and pyrrolidine, are well-characterized, a comprehensive toxicological profile for this specific molecule has not been established. This whitepaper summarizes the available information on structurally related compounds and the parent compound, phenol, to identify potential areas of toxicological concern and to highlight the critical need for empirical studies.

Chemical Identity

PropertyValue
Chemical Name This compound
Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS Number Not readily available in searched databases
Structure
alt textethyl)phenol+structure&tbm=isch)

Review of Existing Data

A thorough search of scientific databases, including PubMed, PubChem, and toxicology repositories, did not yield any specific studies on the acute toxicity, chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity of this compound. The available information is limited to structurally analogous compounds and the parent phenol molecule.

Research has been conducted on similar molecules, such as SIB-1553A ((+/-)-4-[2-(1-methyl-2-pyrrolidinyl)ethyl]thiophenol hydrochloride), a neuronal nicotinic acetylcholine receptor (nAChR) ligand.[1][2] However, SIB-1553A is a thiophenol derivative with a methyl-substituted pyrrolidine ring, and its pharmacological and toxicological properties cannot be directly extrapolated to this compound. Studies on other pyrrolidine derivatives have explored their potential as analgesic, anti-inflammatory, antiseizure, and antinociceptive agents.[3][4] These studies focus on pharmacological activity rather than comprehensive toxicology.

Phenol, the parent compound, is a well-documented toxicant. It is corrosive and readily absorbed through the skin, inhalation, and ingestion.[5]

Acute Toxicity:

  • Oral LD50 (Rat): 317 mg/kg

  • Dermal LD50 (Rat): 669 mg/kg

  • Inhalation LC50 (Rat): 316 mg/m³

Acute exposure can cause skin and eye burns, and systemic effects include central nervous system depression, cardiac arrhythmias, and respiratory failure.[5][6][7]

Chronic Toxicity: Long-term exposure to phenol in humans has been associated with anorexia, weight loss, liver and kidney damage, and cardiovascular effects.[8]

Carcinogenicity: The U.S. Environmental Protection Agency (EPA) has classified phenol as a Group D carcinogen, meaning it is not classifiable as to its human carcinogenicity.[8]

Mutagenicity: Phenol has shown some evidence of mutagenic activity in in vitro studies, but the results from in vivo studies have been largely negative.

Reproductive and Developmental Toxicity: Animal studies have indicated that oral exposure to phenol can lead to reduced fetal body weights, growth retardation, and developmental abnormalities.[8][9] There is a high level of concern for the developmental and reproductive toxicity of phenol.[9]

Predicted Toxicological Profile and Data Gaps

Based on the structure of this compound, which combines a phenol ring with a pyrrolidine-ethyl side chain, several toxicological endpoints are of potential concern. The phenolic moiety suggests a potential for local corrosive effects and systemic toxicity similar to phenol. The pyrrolidin-1-ylethyl group may influence the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and could introduce novel toxicological effects.

Key Data Gaps:

  • Acute Toxicity: No data available for oral, dermal, or inhalation routes.

  • Sub-chronic and Chronic Toxicity: No repeated-dose toxicity studies have been conducted.

  • Carcinogenicity: No long-term studies to assess carcinogenic potential.

  • Mutagenicity/Genotoxicity: No data from standard assays like the Ames test or in vivo micronucleus assay.

  • Reproductive and Developmental Toxicity: No studies to evaluate effects on fertility or embryonic development.

  • Pharmacokinetics: No information on the absorption, distribution, metabolism, and excretion of the compound.

  • Mechanism of Toxicity: The specific molecular mechanisms of toxicity are unknown.

Proposed Experimental Protocols

To address the identified data gaps, a tiered approach to toxicological testing is recommended, following established international guidelines (e.g., OECD Test Guidelines).

Objective: To provide initial characterization of the toxic potential.

  • Experimental Workflow for In Vitro Cytotoxicity Assay:

G cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Plate cells (e.g., HepG2) and allow to adhere Treatment Treat cells with compound and controls (vehicle, positive) Cell_Culture->Treatment Compound_Prep Prepare serial dilutions of This compound Compound_Prep->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Add_Reagent Add viability reagent (e.g., MTT, PrestoBlue) Incubation->Add_Reagent Read_Plate Measure absorbance/ fluorescence Add_Reagent->Read_Plate Calculate_Viability Calculate percent viability vs. vehicle control Read_Plate->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

Caption: Workflow for determining the in vitro cytotoxicity (IC50) of the compound.

  • Acute Oral, Dermal, and Inhalation Toxicity Studies (e.g., OECD TG 420, 402, 403): To determine the LD50/LC50 and identify signs of acute toxicity.

  • Bacterial Reverse Mutation Test (Ames Test; OECD TG 471): To assess mutagenic potential.

  • In Vitro Mammalian Cell Gene Mutation Test (e.g., OECD TG 476): To further evaluate mutagenicity.

Objective: To evaluate toxicity after repeated exposure and to screen for reproductive effects.

  • Repeated Dose 28-day or 90-day Oral Toxicity Study in Rodents (OECD TG 407 or 408): To identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Reproductive/Developmental Toxicity Screening Test (OECD TG 421): To provide preliminary information on effects on fertility and fetal development.

Signaling Pathways of Potential Concern

Given the phenolic structure, a potential mechanism of toxicity could involve the generation of reactive oxygen species (ROS) and subsequent oxidative stress, a known pathway for phenol-induced toxicity.

G Compound This compound Metabolism Metabolic Activation (e.g., by CYPs) Compound->Metabolism ROS Reactive Oxygen Species (ROS) Generation Metabolism->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Damage Cellular Damage (Lipid peroxidation, DNA damage, Protein oxidation) Oxidative_Stress->Damage Apoptosis Apoptosis/Necrosis Damage->Apoptosis Antioxidant Antioxidant Defenses (e.g., GSH, SOD, CAT) Antioxidant->ROS

Caption: Potential oxidative stress-mediated toxicity pathway for phenolic compounds.

Conclusion

There is a critical absence of toxicological data for this compound. While the toxicity of phenol provides a starting point for hazard identification, the influence of the N-substituted ethyl-pyrrolidine side chain on the overall toxicological profile is unknown. Therefore, a comprehensive toxicological evaluation, as outlined in the proposed experimental protocols, is essential to characterize the potential risks associated with this compound and to ensure its safe handling and use in any application. Without such data, a definitive toxicology profile cannot be established.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(2-(pyrrolidin-1-yl)ethyl)phenol from 4-ethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed protocol for the synthesis of 4-(2-(pyrrolidin-1-yl)ethyl)phenol, a compound of interest in medicinal chemistry and drug development, starting from the readily available precursor, 4-ethylphenol. The synthesis is a two-step process involving the bromination of the ethyl group of 4-ethylphenol to form the intermediate 4-(2-bromoethyl)phenol, followed by a nucleophilic substitution reaction with pyrrolidine to yield the final product. This protocol includes detailed experimental procedures, data presentation in tabular format, and a visual representation of the experimental workflow.

Experimental Protocols

Step 1: Synthesis of 4-(2-bromoethyl)phenol from 4-ethylphenol

This procedure outlines the bromination of the benzylic position of 4-ethylphenol. This reaction is typically achieved using a radical initiator and a brominating agent.

Materials:

  • 4-ethylphenol (C₈H₁₀O)[1][2][3]

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfite (Na₂SO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethylphenol (1.0 eq) in carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN (0.02 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate sequentially with a saturated sodium bicarbonate solution, a 10% sodium sulfite solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield pure 4-(2-bromoethyl)phenol.[4][5][6][7][8]

Step 2: Synthesis of this compound from 4-(2-bromoethyl)phenol

This step involves the nucleophilic substitution of the bromide in 4-(2-bromoethyl)phenol with pyrrolidine.

Materials:

  • 4-(2-bromoethyl)phenol (C₈H₉BrO)[4][5][6][7][8]

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetonitrile (CH₃CN) or other suitable polar aprotic solvent

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-(2-bromoethyl)phenol (1.0 eq) in acetonitrile.

  • Add potassium carbonate (2.0 eq) and pyrrolidine (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and stir for 8-12 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent to obtain the crude this compound.

  • Purify the crude product by column chromatography or recrystallization to obtain the final product.

Data Presentation

Table 1: Physicochemical Properties of Reactants and Products

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
4-ethylphenolC₈H₁₀O122.17White solid[1]45.1[1]218[1]
4-(2-bromoethyl)phenolC₈H₉BrO201.06[4]Off-white solid89-91[8]150-155 @ 12 Torr[8]
This compoundC₁₂H₁₇NO191.27Not specifiedNot specifiedNot specified

Table 2: Typical Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
14-ethylphenol → 4-(2-bromoethyl)phenolN-Bromosuccinimide, Benzoyl peroxideCarbon tetrachloride774-670-85
24-(2-bromoethyl)phenol → this compoundPyrrolidine, Potassium carbonateAcetonitrile828-1265-80

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow Start Start: 4-ethylphenol Reagents1 NBS, BPO CCl4, Reflux Intermediate Intermediate: 4-(2-bromoethyl)phenol Reagents2 Pyrrolidine, K2CO3 Acetonitrile, Reflux Product Final Product: This compound Reagents1->Intermediate Reaction Reagents2->Product Reaction

Caption: Synthetic pathway from 4-ethylphenol to this compound.

Logical Relationship of Synthesis Steps

LogicalFlow A Starting Material (4-ethylphenol) B Functionalization of Ethyl Group (Bromination) A->B C Intermediate (4-(2-bromoethyl)phenol) B->C D Introduction of Pyrrolidine Moiety (Nucleophilic Substitution) C->D E Final Product (this compound) D->E

Caption: Logical progression of the two-step synthesis.

References

Application Notes and Protocols: 4-(2-(pyrrolidin-1-yl)ethyl)phenol in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Investigated Compound: The compound specified, 4-(2-(pyrrolidin-1-yl)ethyl)phenol, has limited direct research data available in the public domain. However, a closely related and extensively studied compound, (+/-)-4-[2-(1-methyl-2-pyrrolidinyl)ethyl]thiophenol hydrochloride (SIB-1553A) , is a significant tool in neuroscience research. SIB-1553A shares the core pyrrolidine and phenol moieties and exhibits potent activity at neuronal nicotinic acetylcholine receptors (nAChRs). The following application notes and protocols are based on the available data for SIB-1553A, a valuable analog for researchers interested in the therapeutic potential of this chemical scaffold.

Introduction

SIB-1553A is a novel and selective neuronal nicotinic acetylcholine receptor (nAChR) ligand that has demonstrated potential as a cognitive enhancer.[1][2] It exhibits a predominant agonist activity at β4 subunit-containing human nAChRs and is noted for its oral bioavailability.[1] Research suggests that SIB-1553A may hold therapeutic promise for treating cognitive deficits associated with neurodegenerative conditions such as Alzheimer's disease.[1][3] This document provides an overview of its application in neuroscience research, including its mechanism of action, key experimental data, and detailed protocols for its use in preclinical studies.

Mechanism of Action

SIB-1553A acts as an agonist at neuronal nAChRs, with a notable selectivity for subtypes containing the β4 subunit.[1] These receptors are ligand-gated ion channels that are widely expressed in the central nervous system and are involved in modulating the release of various neurotransmitters, including acetylcholine (ACh) and dopamine. The cognitive-enhancing effects of SIB-1553A are believed to be mediated, in part, by its ability to increase cholinergic function.[3]

Signaling Pathway of SIB-1553A at a Cholinergic Synapse

SIB1553A_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SIB-1553A SIB-1553A nAChR Neuronal nAChR (β4-containing) SIB-1553A->nAChR Binds and Activates Ca_ion Ca²⁺ Influx nAChR->Ca_ion Induces ACh_Vesicle ACh Vesicle Fusion Ca_ion->ACh_Vesicle Triggers ACh_Release Acetylcholine Release ACh_Vesicle->ACh_Release Leads to ACh ACh ACh_Release->ACh Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Activates Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Neuronal_Response Neuronal Response Signal_Transduction->Neuronal_Response

Caption: Proposed mechanism of SIB-1553A at a presynaptic cholinergic terminal.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of SIB-1553A.

Table 1: In Vitro Receptor Binding and Functional Activity

ParameterReceptor/AssayValueSpeciesReference
IC₅₀[³H]nicotine displacement110 nMRat (brain)[1]
Functional ActivityCalcium flux in β4-containing nAChRs (α2β4, α3β4, α4β4)Agonist (0.1-5 µM)Human (recombinant)[1]
Functional ActivityCalcium flux in β2-containing nAChRs (α4β2, α3β2)Lower efficacy and potency vs. β4Human (recombinant)[1]

Table 2: In Vivo Neurochemical and Behavioral Effects

ExperimentModelDose RangeKey FindingsReference
Acetylcholine Release (Hippocampus)Freely moving rats1-40 mg/kg (s.c.)Dose-dependent increase in ACh levels.[1]
Working Memory (T-maze)Scopolamine-treated miceNot specifiedEqui-efficacious to nicotine in improving performance.[4]
Cognitive Performance (Aged Mice)Aged miceNot specifiedMore efficacious than nicotine in improving baseline performance.[4]
Spatial Working MemoryMPTP-treated monkeys0.025 - 0.50 mg/kgImproved attentional and memory deficits.[5][5]
LocomotionNicotine-naive rats10-40 mg/kgComparable increase in locomotion to nicotine (0.4 mg/kg).[6]
Attention (5-CSRTT)Young and aged rats3-10 mg/kgDid not enhance attention; higher doses tended to disrupt performance.[6]

Experimental Protocols

Protocol 1: In Vivo Microdialysis for Measuring Acetylcholine Release

This protocol is adapted from studies characterizing the neurochemical profile of SIB-1553A.[7][8][9]

Objective: To measure the effect of SIB-1553A on extracellular acetylcholine levels in the hippocampus of freely moving rats.

Materials:

  • SIB-1553A hydrochloride

  • Sterile saline solution (0.9% NaCl)

  • Artificial cerebrospinal fluid (aCSF)

  • Microdialysis probes (e.g., CMA 12) with appropriate molecular weight cut-off

  • Stereotaxic apparatus

  • Syringe pump

  • Fraction collector

  • HPLC system with electrochemical detection

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthetics (e.g., isoflurane)

  • Surgical tools

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat using isoflurane.

    • Mount the animal in a stereotaxic frame.

    • Surgically expose the skull and drill a small hole over the target brain region (e.g., hippocampus, coordinates relative to bregma).

    • Implant a guide cannula and secure it to the skull with dental cement.

    • Allow the animal to recover for at least 48 hours.

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the hippocampus.

    • Connect the probe to a syringe pump and begin perfusion with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of at least 60-90 minutes.

  • Baseline Sample Collection:

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of preservative (if necessary for ACh stability).

    • Collect at least three consecutive baseline samples to ensure stable ACh levels.

  • Drug Administration and Sample Collection:

    • Administer SIB-1553A (e.g., 1, 10, 40 mg/kg, s.c.) or vehicle (saline).

    • Continue to collect dialysate samples at the same interval for at least 3-4 hours post-injection.

  • Sample Analysis:

    • Analyze the collected dialysate samples for ACh content using an HPLC system with an electrochemical detector.

    • Quantify the ACh concentration in each sample.

  • Data Analysis:

    • Express the post-injection ACh levels as a percentage of the average baseline concentration.

    • Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine the significance of the drug effect.

Experimental Workflow for In Vivo Microdialysis

Microdialysis_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Surgery Stereotaxic Surgery: Implant Guide Cannula Recovery Post-operative Recovery (≥ 48 hours) Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Start aCSF Perfusion (e.g., 1-2 µL/min) Probe_Insertion->Perfusion Stabilization Stabilization Period (60-90 min) Perfusion->Stabilization Baseline Collect Baseline Samples (3 x 20 min) Stabilization->Baseline Drug_Admin Administer SIB-1553A or Vehicle (s.c.) Baseline->Drug_Admin Post_Drug_Collection Collect Post-injection Samples (e.g., for 3-4 hours) Drug_Admin->Post_Drug_Collection HPLC HPLC-ECD Analysis of Acetylcholine Post_Drug_Collection->HPLC Data_Analysis Data Analysis: % of Baseline ACh HPLC->Data_Analysis Results Results and Interpretation Data_Analysis->Results

Caption: A typical workflow for an in vivo microdialysis experiment.

Protocol 2: Assessment of Cognitive Enhancement in a T-Maze Task

This protocol is based on studies evaluating the effects of SIB-1553A on working memory.[4]

Objective: To assess the ability of SIB-1553A to reverse scopolamine-induced working memory deficits in mice using a spontaneous alternation T-maze task.

Materials:

  • SIB-1553A hydrochloride

  • Scopolamine hydrochloride

  • Sterile saline solution (0.9% NaCl)

  • T-maze apparatus

  • Male C57BL/6 mice

  • Syringes and needles for injections

Procedure:

  • Acclimation:

    • Acclimate the mice to the testing room and handling for several days prior to the experiment.

    • Allow each mouse to explore the T-maze for a set period (e.g., 5 minutes) one day before the test.

  • Drug Administration:

    • On the test day, administer SIB-1553A or vehicle (saline) via the desired route (e.g., subcutaneous or oral).

    • After a specified pretreatment time (e.g., 30 minutes), administer scopolamine (e.g., 1 mg/kg, i.p.) to induce a cognitive deficit. Control groups should receive saline instead of scopolamine.

    • Allow a short period (e.g., 15-30 minutes) for the scopolamine to take effect.

  • T-Maze Testing:

    • Place each mouse at the start of the T-maze's stem arm and allow it to freely choose one of the goal arms.

    • Once the mouse has entered a goal arm with all four paws, record the choice.

    • Return the mouse to the start arm and repeat the trial for a set number of trials (e.g., 10-15 trials).

    • An alternation is defined as entering the arm opposite to the one chosen on the previous trial.

  • Data Analysis:

    • Calculate the percentage of spontaneous alternations for each mouse: (Number of alternations / (Total number of trials - 1)) * 100.

    • Compare the alternation percentages between the different treatment groups using appropriate statistical tests (e.g., ANOVA). An increase in alternation in the SIB-1553A + scopolamine group compared to the vehicle + scopolamine group indicates a reversal of the cognitive deficit.

Conclusion

SIB-1553A serves as a valuable pharmacological tool for investigating the role of β4-containing nAChRs in cognitive processes. Its ability to enhance cholinergic neurotransmission and improve performance in animal models of cognitive impairment highlights the potential of selective nAChR agonists as therapeutic agents. The protocols outlined above provide a framework for researchers to further explore the neuropharmacological properties of SIB-1553A and similar compounds in the context of neuroscience research and drug development.

References

Application Notes and Protocols for the Synthesis of 4-(2-(pyrrolidin-1-yl)ethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 4-(2-(pyrrolidin-1-yl)ethyl)phenol represent a class of compounds with significant potential in drug discovery. The core structure, featuring a phenol ring linked to a pyrrolidine moiety via an ethyl bridge, is a scaffold that can be readily modified to explore a range of biological activities. Pyrrolidinone-containing compounds, for instance, have demonstrated nootropic and anxiolytic properties.[1][2] Furthermore, phenolic compounds are well-known for their antioxidant and anti-inflammatory effects.[3] This document provides a detailed protocol for the synthesis of this compound and its derivatives, enabling the exploration of their therapeutic potential. The primary synthetic strategy employed is the Williamson ether synthesis, a robust and versatile method for forming the ether linkage.[4][5][6][7][8]

Data Presentation

The following table outlines a series of proposed this compound derivatives that can be synthesized using the described protocol by varying the starting phenolic material. The expected molecular weights are provided for reference.

Compound ID Derivative Name Starting Phenol Molecular Weight ( g/mol )
1 4-(2-(pyrrolidin-1-yl)ethoxy)phenolHydroquinone207.27
2 1-(2-(4-methoxyphenoxy)ethyl)pyrrolidine4-Methoxyphenol221.30
3 1-(2-(4-chlorophenoxy)ethyl)pyrrolidine4-Chlorophenol225.71
4 1-(2-(4-nitrophenoxy)ethyl)pyrrolidine4-Nitrophenol236.26
5 4-(2-(pyrrolidin-1-yl)ethoxy)aniline4-Aminophenol206.29
6 2-methyl-4-(2-(pyrrolidin-1-yl)ethoxy)phenol4-hydroxy-3-methylphenol221.30

Experimental Protocols

General Protocol for the Synthesis of this compound Derivatives via Williamson Ether Synthesis

This protocol details the O-alkylation of a substituted phenol with 1-(2-chloroethyl)pyrrolidine.

Materials:

  • Substituted phenol (e.g., hydroquinone, 4-methoxyphenol, etc.)

  • 1-(2-chloroethyl)pyrrolidine hydrochloride

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (anhydrous)

  • Deionized water

  • Brine solution (saturated NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenol (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous acetonitrile.

  • Addition of Alkylating Agent: To the stirred suspension, add 1-(2-chloroethyl)pyrrolidine hydrochloride (1.2 eq.). Note that the hydrochloride salt can be used directly with a sufficient excess of base, or it can be neutralized separately before addition.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the acetonitrile. Dissolve the residue in ethyl acetate and wash sequentially with deionized water and brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound derivative.

Characterization:

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques such as:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound derivatives.

Synthesis_Workflow reagents Substituted Phenol, 1-(2-chloroethyl)pyrrolidine HCl, K₂CO₃, Acetonitrile reaction Williamson Ether Synthesis (Reflux, 6-12h) reagents->reaction workup Filtration & Concentration reaction->workup extraction Liquid-Liquid Extraction workup->extraction purification Column Chromatography extraction->purification product Pure Derivative purification->product analysis NMR, MS, HPLC Characterization product->analysis

Caption: General workflow for the synthesis of this compound derivatives.

Potential Signaling Pathway

Given the known nootropic and anxiolytic activities of related pyrrolidinone compounds, a plausible mechanism of action could involve the modulation of neurotransmitter systems. The following diagram depicts a hypothetical signaling pathway where the synthesized compounds could enhance synaptic plasticity, a key mechanism for learning and memory.

Signaling_Pathway compound This compound Derivative receptor Neuronal Receptor (e.g., NMDA, AMPA) compound->receptor Modulation cascade Intracellular Signaling Cascade (e.g., Ca²⁺ influx) receptor->cascade kinases Activation of Protein Kinases (e.g., CaMKII, PKA) cascade->kinases transcription Gene Transcription (e.g., CREB activation) kinases->transcription synthesis Protein Synthesis transcription->synthesis plasticity Enhanced Synaptic Plasticity synthesis->plasticity cognitive Improved Cognitive Function plasticity->cognitive

Caption: Hypothetical signaling pathway for the nootropic effects of the synthesized compounds.

References

"analytical methods for quantification of 4-(2-(pyrrolidin-1-yl)ethyl)phenol"

Author: BenchChem Technical Support Team. Date: November 2025

An ever-growing need exists for robust and sensitive analytical methods for the quantification of novel compounds in various matrices within the drug development pipeline. This document provides detailed application notes and protocols for the quantitative analysis of 4-(2-(pyrrolidin-1-yl)ethyl)phenol, a molecule of interest for researchers and scientists. The methodologies described herein are based on established analytical techniques for structurally similar phenolic compounds and provide a strong foundation for developing and validating methods for this specific analyte.

Overview of Analytical Approaches

The quantification of this compound can be effectively achieved using modern chromatographic techniques. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) with Diode Array (DAD) or Fluorescence (FLD) detection offers a versatile and cost-effective approach for relatively clean sample matrices. For complex biological matrices or when high sensitivity is required, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice.

Comparative Data of Analytical Methods

The following tables summarize the key quantitative parameters for analytical methods developed for a structurally related compound, 4-ethylphenol. These parameters can serve as a starting point for the method development and validation for this compound.

Table 1: HPLC-DAD/Fluorescence Methods for Phenolic Compound Analysis

ParameterHPLC-DADHPLC-Fluorescence
Linear Range 10 - 5000 µg/L[1][2]1 - 10,000 µg/L[1][2]
LOD 10 µg/L[1][2]1 µg/L[1][2]
LOQ 50 µg/L[1][2]5 µg/L[1][2]
Detection Wavelength 280 nm[1][2]Ex: 260 nm, Em: 305 nm[1][2]
Precision (RSD) < 3% over 20 µg/L[3]Not Specified

Table 2: LC-MS/MS Method for Phenolic Compound Analysis

ParameterValue
Linear Range 10 - 5000 µg/L[1][2]
LOD 10 µg/L[1][2]
LOQ 50 µg/L[1][2]
Precursor Ion (m/z) 121 (for 4-ethylphenol)[1][2]
Product Ion (m/z) 106 (for 4-ethylphenol)[1][2]

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol details the quantification of this compound using HPLC with either DAD or Fluorescence detection.

3.1.1. Materials and Reagents

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • This compound reference standard

  • Sample matrix (e.g., plasma, formulation buffer)

3.1.2. Instrumentation

  • HPLC system with a gradient pump, autosampler, and column oven

  • Diode Array Detector (DAD) or Fluorescence Detector (FLD)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

3.1.3. Chromatographic Conditions

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A gradient system of acetonitrile-water is recommended.[1][2] A starting point could be 10% B, increasing to 50% B over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection:

    • DAD: 280 nm[1][2]

    • FLD: Excitation at 260 nm and emission at 305 nm.[1][2]

3.1.4. Sample Preparation

  • For simple matrices, a direct injection after dilution with the mobile phase may be sufficient.

  • For complex matrices like plasma, a protein precipitation step with acetonitrile followed by centrifugation is recommended.

3.1.5. Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution / Extraction Sample->Dilution Filtration Filtration Dilution->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection DAD / Fluorescence Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for HPLC-based quantification.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is suitable for the highly sensitive and selective quantification of this compound in complex biological matrices.

3.2.1. Materials and Reagents

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Internal standard (structurally similar, stable isotope-labeled compound recommended)

  • Biological matrix (e.g., plasma, urine)

3.2.2. Instrumentation

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Electrospray Ionization (ESI) source

  • UPLC/HPLC system

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

3.2.3. LC-MS/MS Conditions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A fast gradient is recommended to ensure high throughput.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: These will need to be optimized for this compound. The precursor ion will be the [M+H]+ of the analyte. Product ions will be determined by fragmentation experiments. For the related compound 4-ethylphenol, the transition is m/z 121 -> 106.[1][2]

3.2.4. Sample Preparation

  • Protein Precipitation: Add 3 volumes of cold acetonitrile containing the internal standard to 1 volume of plasma. Vortex and centrifuge to pellet the protein. Evaporate the supernatant and reconstitute in the initial mobile phase.

  • Solid-Phase Extraction (SPE): For cleaner samples and higher sensitivity, SPE can be employed.

3.2.5. Workflow Diagram

LCMS_Workflow SamplePrep Sample Preparation (Protein Precipitation or SPE) LC_Separation UPLC/HPLC Separation SamplePrep->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MassAnalysis1 Quadrupole 1 (Q1) Precursor Ion Selection Ionization->MassAnalysis1 Fragmentation Quadrupole 2 (Q2) Collision-Induced Dissociation MassAnalysis1->Fragmentation MassAnalysis2 Quadrupole 3 (Q3) Product Ion Selection Fragmentation->MassAnalysis2 Detection Detector MassAnalysis2->Detection DataAnalysis Data Analysis and Quantification Detection->DataAnalysis

Caption: LC-MS/MS analysis workflow.

Method Validation Considerations

For both protocols, a full method validation according to regulatory guidelines (e.g., ICH Q2(R1)) should be performed. This includes assessing:

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (repeatability and intermediate precision)

  • Limit of Detection (LOD)

  • Limit of Quantification (LOQ)

  • Robustness

  • Stability of the analyte in the matrix and in solution.

Conclusion

The protocols outlined provide a comprehensive starting point for the development of robust and reliable analytical methods for the quantification of this compound. The choice between HPLC-DAD/FLD and LC-MS/MS will be dictated by the specific requirements of the study, with LC-MS/MS offering superior sensitivity and selectivity for challenging biological matrices. Proper method validation is crucial to ensure the generation of high-quality, reproducible data.

References

Application Notes and Protocols: 4-(2-(pyrrolidin-1-yl)ethyl)phenol as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(2-(pyrrolidin-1-yl)ethyl)phenol as a versatile precursor in organic synthesis, with a particular focus on its application in the development of Selective Estrogen Receptor Modulators (SERMs). Detailed experimental protocols for key transformations and data are presented to facilitate its use in research and drug discovery.

Introduction: The Significance of this compound

This compound is a valuable bifunctional molecule incorporating a phenolic hydroxyl group and a pyrrolidine moiety. This unique combination of functional groups makes it an important starting material for the synthesis of a variety of biologically active compounds. The pyrrolidine ring is a common scaffold in many pharmaceuticals, contributing to their pharmacokinetic and pharmacodynamic properties[1]. The phenolic group, on the other hand, provides a reactive handle for various chemical modifications, most notably etherification reactions.

The primary application of this precursor is in the synthesis of Selective Estrogen Receptor Modulators (SERMs), a class of therapeutic agents used for the treatment and prevention of breast cancer, osteoporosis, and postmenopausal symptoms[2]. The this compound moiety often forms the "basic side chain" of SERMs, which is crucial for their tissue-selective estrogen receptor activity[1].

Synthetic Applications and Derivative Classes

The principal synthetic transformation involving this compound is the O-alkylation of the phenolic hydroxyl group. This reaction is a cornerstone in the synthesis of numerous SERMs, including the well-known drug, raloxifene, and its analogs[2][3][4].

Derivative Class Synthetic Transformation Therapeutic Target/Application Reference Example
Selective Estrogen Receptor Modulators (SERMs)O-alkylationEstrogen Receptor (ER) for osteoporosis, breast cancerRaloxifene and analogs[1][2][3]
Conformationally Restricted SERM AnaloguesO-alkylationEstrogen Receptor (ER) with improved potencyLY357489[1]
Dual-targeting AgentsO-alkylation and further modificationEstrogen Receptor (ER) and Steroid Sulfatase (STS)Raloxifene sulfamate analogs[5]
Benzothiophene-based SERMsO-alkylationEstrogen Receptor (ER)Raloxifene[2]

Experimental Protocols

General Protocol for O-alkylation of this compound

This protocol is a representative procedure for the etherification of a phenol, a key step in the synthesis of many SERMs where this compound or a similar moiety is coupled with a core scaffold.

Reaction Scheme:

Materials:

  • Appropriate core scaffold with a suitable leaving group (e.g., a bromo- or triflate-substituted benzothiophene for raloxifene synthesis)

  • This compound (or its corresponding salt)

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or 1-methyl-2-pyrrolidinone (NMP))[6]

  • Base (e.g., Potassium carbonate (K2CO3), Sodium hydride (NaH), or Cesium carbonate (Cs2CO3))[7]

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1.0 eq.) in the chosen anhydrous solvent, add the base (1.1 - 1.5 eq.) portion-wise at room temperature under an inert atmosphere.

  • Stir the mixture for 30-60 minutes to ensure the complete formation of the corresponding phenoxide.

  • Add a solution of the core scaffold (1.0 - 1.2 eq.) in the same anhydrous solvent to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (typically between 60-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl acetate, Dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired O-alkylated product.

Note: The choice of base, solvent, and temperature may need to be optimized depending on the specific substrates being used.

Visualizations

Logical Workflow: From Precursor to Biological Action

G cluster_synthesis Organic Synthesis cluster_biology Biological Action precursor This compound reaction O-Alkylation precursor->reaction Phenolic -OH group product Selective Estrogen Receptor Modulator (SERM) reaction->product target Estrogen Receptor (ERα / ERβ) product->target Binds to pathway Modulation of Estrogen Signaling Pathways target->pathway effect Tissue-Specific Agonist/Antagonist Effects (e.g., Bone, Breast, Uterus) pathway->effect

Caption: Synthetic pathway from precursor to biological effect.

Signaling Pathway Modulation by SERMs

G cluster_cell Target Cell (e.g., Osteoblast, Breast Cancer Cell) cluster_nucleus Nucleus ER Estrogen Receptor (ERα / ERβ) ERE Estrogen Response Element (on DNA) ER->ERE Binds as a dimer Transcription Gene Transcription ERE->Transcription Regulates Biological_Response Tissue-Specific Biological Response (e.g., Anti-resorptive effect in bone, Anti-proliferative effect in breast tissue) Transcription->Biological_Response Leads to SERM SERM (Synthesized from Precursor) SERM->ER Binds and induces conformational change

Caption: SERM mechanism of action at the cellular level.

References

Application Notes and Protocols for the Biological Screening of 4-(2-(pyrrolidin-1-yl)ethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive set of protocols for the initial biological screening of the compound 4-(2-(pyrrolidin-1-yl)ethyl)phenol. The experimental design is informed by the pharmacological profile of structurally similar compounds, such as SIB-1553A, which are known to interact with neuronal nicotinic acetylcholine receptors (nAChRs).[1][2][3][4] Given the structural motifs of a phenol and a pyrrolidine ring, the screening cascade will also investigate antioxidant and general cytotoxic effects.[5][6][7][8]

The following protocols are designed to be a starting point for characterizing the biological activity of this compound and to provide a rationale for further, more detailed investigations.

Compound Profile

Compound Name Structure Key Structural Features Potential Biological Activities
This compound
alt text
Phenolic hydroxyl groupPyrrolidine ringEthyl linkernAChR modulationAntioxidant activityGeneral cytotoxicity

Experimental Workflow

The overall experimental workflow for the biological screening of this compound is depicted in the following diagram.

experimental_workflow cluster_secondary Secondary Assays compound Compound Preparation This compound primary_screening Primary Screening nAChR Binding Assay compound->primary_screening secondary_screening Secondary Screening Functional & Specificity Assays primary_screening->secondary_screening If active functional_assay nAChR Functional Assay (Calcium Flux) secondary_screening->functional_assay antioxidant_assay Antioxidant Assay (DPPH) secondary_screening->antioxidant_assay cytotoxicity_assay Cytotoxicity Assay (MTT) secondary_screening->cytotoxicity_assay hit_validation Hit Validation & Dose-Response data_analysis Data Analysis & Interpretation hit_validation->data_analysis functional_assay->hit_validation antioxidant_assay->hit_validation cytotoxicity_assay->hit_validation

Caption: Experimental workflow for the biological screening of this compound.

Primary Screening Protocol: Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This assay will determine if this compound binds to nAChRs using a competitive radioligand binding format.

Objective: To assess the binding affinity of the test compound for neuronal nAChRs.

Principle: The assay measures the ability of the test compound to displace a known radiolabeled nAChR ligand (e.g., [³H]-Epibatidine or [³H]-Nicotine) from receptors in a rat brain membrane preparation.

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]-Epibatidine or [³H]-Nicotine

  • Reference Compound: Nicotine or SIB-1553A

  • Membrane Preparation: Rat whole brain membranes (or specific brain regions like hippocampus or cortex)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions in binding buffer to achieve final assay concentrations (e.g., 1 nM to 100 µM).

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of binding buffer (for total binding) or 50 µL of a high concentration of a non-labeled ligand like nicotine (100 µM, for non-specific binding).

    • 50 µL of the test compound at various concentrations.

    • 50 µL of the radioligand (e.g., [³H]-Epibatidine at a final concentration of ~0.1-0.5 nM).

    • 50 µL of the rat brain membrane preparation (approximately 50-100 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through the 96-well filter plate using a cell harvester.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Parameter Value
Radioligand[³H]-Epibatidine
Membrane SourceRat Brain Homogenate
Incubation Time90 minutes
Incubation TemperatureRoom Temperature
IC₅₀ (Test Compound)To be determined
IC₅₀ (Reference)To be determined

Secondary Screening Protocols

nAChR Functional Assay: Cell-Based Calcium Flux Assay

This assay will determine whether the test compound acts as an agonist or antagonist at nAChRs.

Objective: To characterize the functional activity of the test compound at nAChRs.

Principle: Activation of nAChRs, which are ligand-gated ion channels, leads to an influx of cations, including Ca²⁺. This change in intracellular Ca²⁺ concentration can be measured using a calcium-sensitive fluorescent dye.

Materials:

  • Cell Line: SH-SY5Y (human neuroblastoma cells) or a cell line stably expressing a specific nAChR subtype (e.g., α4β2).

  • Test Compound: this compound

  • Reference Agonist: Nicotine

  • Reference Antagonist: Mecamylamine

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • 96- or 384-well black, clear-bottom plates

  • Fluorescent plate reader with an injection system

Procedure:

  • Cell Culture: Culture the cells to 80-90% confluency in the appropriate medium.

  • Cell Plating: Seed the cells into the 96- or 384-well plates and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Assay:

    • Agonist Mode: Place the plate in the fluorescent plate reader and measure the baseline fluorescence. Inject the test compound at various concentrations and record the change in fluorescence over time.

    • Antagonist Mode: Pre-incubate the cells with the test compound for 15-30 minutes. Then, inject a known concentration of a reference agonist (e.g., EC₅₀ concentration of nicotine) and measure the change in fluorescence.

  • Data Analysis:

    • Agonist Mode: Calculate the change in fluorescence (ΔF/F₀) and plot it against the log concentration of the test compound to determine the EC₅₀ value (concentration for 50% of maximal response).

    • Antagonist Mode: Calculate the percentage of inhibition of the agonist response and plot it against the log concentration of the test compound to determine the IC₅₀ value.

Parameter Agonist Mode Antagonist Mode
Cell LineSH-SY5YSH-SY5Y
Reference CompoundNicotineMecamylamine
EC₅₀ (Test Compound)To be determinedN/A
IC₅₀ (Test Compound)N/ATo be determined
Antioxidant Activity Assay: DPPH Radical Scavenging Assay

This assay will evaluate the antioxidant potential of the phenolic moiety of the test compound.

Objective: To determine the free radical scavenging activity of the test compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to pale yellow. This change in absorbance is measured spectrophotometrically.

Materials:

  • Test Compound: this compound

  • Reference Compound: Ascorbic acid or Trolox

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

  • Methanol

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in methanol and make serial dilutions.

  • Assay Setup: In a 96-well plate, add 100 µL of the test compound at various concentrations.

  • Reaction Initiation: Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

Data Analysis: Calculate the percentage of DPPH scavenging activity for each concentration. Plot the percentage of scavenging against the log concentration of the test compound to determine the IC₅₀ value.

Parameter Value
RadicalDPPH
Reference CompoundAscorbic Acid
Incubation Time30 minutes
Wavelength517 nm
IC₅₀ (Test Compound)To be determined
General Cytotoxicity Assay: MTT Assay

This assay will assess the general toxicity of the compound to cells.

Objective: To evaluate the effect of the test compound on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, which is proportional to the number of viable cells.

Materials:

  • Cell Line: A relevant cell line (e.g., SH-SY5Y or a non-neuronal line like HEK293)

  • Test Compound: this compound

  • Reference Compound: Doxorubicin or Staurosporine

  • MTT solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log concentration of the test compound to determine the CC₅₀ value (concentration that causes 50% cell death).

Parameter Value
Cell LineSH-SY5Y
Incubation Time48 hours
Wavelength570 nm
CC₅₀ (Test Compound)To be determined

Signaling Pathway

The following diagram illustrates a simplified signaling pathway for a neuronal nicotinic acetylcholine receptor.

nAChR_pathway cluster_membrane Cell Membrane nAChR nAChR ion_influx Ion Influx (Na+, Ca2+) nAChR->ion_influx Channel Opening ACh Acetylcholine (ACh) or Ligand ACh->nAChR Binds to depolarization Membrane Depolarization ion_influx->depolarization downstream Downstream Signaling (e.g., Neurotransmitter Release) depolarization->downstream

Caption: Simplified signaling pathway of a neuronal nicotinic acetylcholine receptor (nAChR).

References

Application Note and Protocol: Derivatization of 4-(2-(pyrrolidin-1-yl)ethyl)phenol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, polar compounds containing active hydrogens, such as phenols and amines, often exhibit poor chromatographic behavior, including peak tailing and low sensitivity, due to their low volatility and tendency to interact with the stationary phase. Chemical derivatization is a crucial sample preparation step to overcome these limitations.[1][2] This process modifies the functional groups of the analyte to increase its volatility and thermal stability, thereby improving its chromatographic properties.[3][4]

This application note provides a detailed protocol for the derivatization of 4-(2-(pyrrolidin-1-yl)ethyl)phenol, a compound of interest in pharmaceutical and chemical research, for subsequent GC-MS analysis. The primary method described is silylation, a robust and widely used technique for the derivatization of compounds containing hydroxyl groups.[3][5]

Derivatization Strategy: Silylation

Silylation involves the replacement of an active hydrogen in a functional group (e.g., -OH, -NH, -SH) with a trimethylsilyl (TMS) group.[4] This derivatization method is highly effective for phenols, leading to the formation of more volatile and thermally stable TMS ethers.[4]

Advantages of Silylation for Phenols:

  • Increased Volatility: The TMS derivative is significantly more volatile than the parent phenol, allowing for analysis by GC.[4]

  • Improved Thermal Stability: The derivatized compound is more stable at the high temperatures used in the GC injector and column.[3][4]

  • Enhanced Chromatographic Performance: Silylation reduces peak tailing and improves peak shape, leading to better resolution and sensitivity.[6]

  • Characteristic Mass Spectra: The TMS derivatives often produce characteristic fragmentation patterns in the mass spectrometer, aiding in structural elucidation.[7]

Several silylating reagents are available, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most common and effective for derivatizing phenols.[3][8] These reagents are highly reactive and produce volatile byproducts that typically do not interfere with the chromatographic analysis.[1]

Experimental Protocol: Silylation of this compound

This protocol details the silylation of this compound using BSTFA with a trimethylchlorosilane (TMCS) catalyst. TMCS is often added in small amounts to increase the reactivity of the silylating agent.

3.1. Materials and Reagents

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen gas supply for drying

3.2. Sample Preparation

  • Accurately weigh or pipette a known amount of the this compound standard or sample extract into a reaction vial.

  • If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen gas. It is crucial that the sample is anhydrous, as moisture can deactivate the silylating reagent.[3]

3.3. Derivatization Procedure

  • To the dried sample in the reaction vial, add 100 µL of anhydrous pyridine or acetonitrile to dissolve the analyte.

  • Add 100 µL of BSTFA (with 1% TMCS) to the vial.

  • Securely cap the vial and vortex the mixture for 30 seconds.

  • Heat the vial at 60-70°C for 30 minutes in a heating block or water bath to ensure complete derivatization.[9]

  • Allow the vial to cool to room temperature.

  • The derivatized sample is now ready for GC-MS analysis. Inject 1 µL of the reaction mixture into the GC-MS system.

GC-MS Analysis Parameters

The following are typical GC-MS parameters for the analysis of silylated phenols. These may require optimization for your specific instrument and application.

ParameterRecommended Condition
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[10]
Carrier GasHelium at a constant flow rate of 1.0 mL/min.
Inlet Temperature250 - 280°C.[4][11]
Injection ModeSplitless (1 µL injection volume).[4][10]
Oven ProgramInitial temperature of 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[4][11] This program should be optimized based on the analyte's retention time.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV.[4][10]
Mass Rangem/z 50-550.[10]
Ion Source Temp.230°C.
Quadrupole Temp.150°C.
Solvent Delay3-5 minutes to prevent filament damage from the solvent and derivatizing reagent byproducts.[11]

Data Presentation

The following table summarizes expected outcomes and potential quantitative data for the derivatization and analysis of phenolic compounds. Specific values for this compound would need to be determined experimentally.

ParameterTypical Range/ValueReference
Derivatization
Reaction Time15 - 60 minutes[8][9][12]
Reaction TemperatureRoom Temperature - 80°C[4][8][12]
GC-MS Performance
Limit of Detection (LOD)Low ng/mL to pg/mL range, depending on the specific compound and instrument sensitivity.[11][13]
Limit of Quantitation (LOQ)Typically 3-5 times the LOD.
Linearity (R²)> 0.99 for a well-optimized method.[13]
Precision (%RSD)< 15% for intra- and inter-day precision.[13]
Recovery85 - 115% for spiked samples.[13]

Visualizations

The following diagrams illustrate the experimental workflow and the chemical transformation during the derivatization process.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with this compound sample dry Evaporate solvent to dryness under N2 start->dry dissolve Dissolve in anhydrous solvent (Pyridine/Acetonitrile) dry->dissolve add_reagent Add BSTFA + 1% TMCS dissolve->add_reagent vortex Vortex mix add_reagent->vortex heat Heat at 60-70°C for 30 min vortex->heat cool Cool to room temperature heat->cool inject Inject 1 µL into GC-MS cool->inject analyze GC separation and MS detection inject->analyze

Caption: Experimental workflow for the silylation of this compound.

Silylation_Reaction cluster_reactants Reactants cluster_products Products phenol This compound (Active -OH group) tms_ether TMS Ether Derivative (Volatile & Stable) phenol->tms_ether + BSTFA (Heat, Catalyst) bstfa BSTFA (Silylating Agent) byproducts Volatile Byproducts

Caption: Silylation reaction of the phenolic hydroxyl group.

References

Application Notes: Derivatives of 4-(2-(pyrrolidin-1-yl)ethyl)phenol as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utilization of scaffolds derived from 4-(2-(pyrrolidin-1-yl)ethyl)phenol in the design and synthesis of potent enzyme inhibitors. While direct inhibitory activity of the parent compound is not extensively documented, its structural motif serves as a valuable starting point for developing targeted inhibitors for a range of enzymes implicated in various disease states. This document outlines the key therapeutic targets, quantitative inhibitory data, detailed experimental protocols, and relevant biological pathways.

Targeted Enzyme Classes and Therapeutic Applications

Derivatives of the this compound scaffold have demonstrated significant inhibitory activity against several key enzyme classes, highlighting their potential in therapeutic areas such as inflammation, pain, and cancer.

  • Cyclooxygenases (COX-1 and COX-2): Inhibition of these enzymes is a cornerstone of anti-inflammatory and analgesic therapies. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and plays a major role in the inflammatory response. Selective COX-2 inhibition is a key objective to minimize gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs)[1].

  • 5-Lipoxygenase (5-LOX): This enzyme is involved in the synthesis of leukotrienes, which are potent inflammatory mediators. Inhibition of 5-LOX is a therapeutic strategy for inflammatory conditions, including asthma[1][2].

  • Cholinesterases: These enzymes, including acetylcholinesterase and butyrylcholinesterase, are responsible for the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic approach for Alzheimer's disease and other neurological disorders[3].

  • Tyrosinase: This enzyme plays a crucial role in melanin biosynthesis. Its inhibitors are of interest in the cosmetic industry for skin whitening and in medicine for treating hyperpigmentation disorders[4].

Quantitative Inhibitory Data

The following table summarizes the in vitro inhibitory activities of various derivatives incorporating the pyrrolidine-phenol moiety against their respective enzyme targets.

Compound ClassTarget EnzymeIC50 ValueReference
Pivalate-based Michael product (MAK01)COX-1314 µg/mL[1][2]
COX-2130 µg/mL[1][2]
5-LOX105 µg/mL[1][2]
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivatives (FM4, FM10)COX-20.74 µM (FM4), 0.69 µM (FM10)[5]
Thiophenol derivative (SIB-1553A)Nicotinic Acetylcholine Receptor (nAChR) Binding110 nM[3]

Experimental Protocols

General Synthesis of Pyrrolidine-Containing Enzyme Inhibitors

The synthesis of enzyme inhibitors based on the this compound scaffold often involves multi-step reactions. A general approach for synthesizing pyrrolidine derivatives with anti-inflammatory activity is outlined below.

Workflow for Synthesis of Pyrrolidine Derivatives

Start Starting Materials (e.g., N-(3-acetylphenyl)-2- (pyrrolidin-1-yl)acetamide, substituted aniline) Condensation Condensation Reaction (Ethanol, Glacial Acetic Acid) Start->Condensation Purification Purification (e.g., Recrystallization, Column Chromatography) Condensation->Purification Characterization Structural Characterization (IR, NMR, Mass Spectrometry) Purification->Characterization End Final Pyrrolidine Derivative Characterization->End

Caption: General workflow for the synthesis of pyrrolidine derivatives.

Protocol:

  • Condensation: N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide is condensed with a substituted aniline in ethanol.

  • Catalysis: A catalytic amount of glacial acetic acid is added to the reaction mixture[6].

  • Reflux: The mixture is refluxed for a specified period until the reaction is complete, as monitored by thin-layer chromatography.

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the final pyrrolidine derivative.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS)[6].

In Vitro Cyclooxygenase-2 (COX-2) Inhibitory Assay

This protocol describes a common method to assess the COX-2 inhibitory potential of synthesized compounds.

Workflow for In Vitro COX-2 Inhibition Assay

Prep Prepare COX-2 Enzyme and Cofactor Solutions Activation Activate Enzyme (4°C for 5-6 min) Prep->Activation Incubation Incubate with Test Compound Activation->Incubation Reaction Initiate Reaction (Add Arachidonic Acid) Incubation->Reaction Termination Stop Reaction (Add HCl) Reaction->Termination Measurement Measure Absorbance (570 nm) Termination->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis

Caption: Workflow for a typical in vitro COX-2 inhibition assay.

Protocol:

  • Enzyme Preparation: A solution of COX-2 enzyme (e.g., 300 U/mL) is prepared[2].

  • Enzyme Activation: The enzyme solution is mixed with a cofactor solution and chilled at 4°C for 5-6 minutes to activate the enzyme[2].

  • Incubation with Inhibitor: The activated enzyme is incubated with various concentrations of the test compound (dissolved in a suitable solvent like DMSO).

  • Reaction Initiation: The enzymatic reaction is initiated by adding a solution of arachidonic acid (e.g., 30 mM)[2].

  • Reaction Termination: After a defined incubation period (e.g., 15 minutes at 37°C), the reaction is stopped by adding hydrochloric acid (HCl)[2].

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a UV-visible spectrophotometer at a specific wavelength (e.g., 570 nm)[2].

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the test samples to that of a control (without the inhibitor). The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined from a dose-response curve.

Signaling Pathways

Cyclooxygenase (COX) Pathway

Derivatives of this compound that inhibit COX-1 and/or COX-2 interfere with the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Cyclooxygenase Signaling Pathway

AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_phys Prostaglandins (Physiological Functions) COX1->PGs_phys PGs_inflam Prostaglandins (Inflammation, Pain) COX2->PGs_inflam Inhibitor Pyrrolidine-Phenol Derivative Inhibitor->COX1 (less selective) Inhibitor->COX2

Caption: Inhibition of the COX pathway by pyrrolidine-phenol derivatives.

This diagram illustrates how these compounds can block the production of prostaglandins, thereby exerting their anti-inflammatory and analgesic effects. Selective inhibition of COX-2 is often the desired outcome to reduce side effects.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel enzyme inhibitors with significant therapeutic potential. The data and protocols presented herein provide a foundation for researchers and drug development professionals to explore and expand upon the application of these compounds in various disease models. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial for translating these promising findings into clinical applications.

References

Application Notes and Protocols for Testing 4-(2-(pyrrolidin-1-yl)ethyl)phenol Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the biological activity of the compound 4-(2-(pyrrolidin-1-yl)ethyl)phenol. Based on its structural features, a primary hypothesis is its potential interaction with sigma receptors (σ1 and σ2), which are implicated in a variety of cellular processes including cell survival, proliferation, and apoptosis.[1][2][3][4] The following protocols describe detailed cell-based assays to elucidate the compound's mechanism of action, focusing on its potential role as a sigma receptor ligand.

Potential Signaling Pathways

The interaction of this compound with sigma receptors could modulate several downstream signaling pathways. The following diagrams illustrate the hypothetical signaling cascades initiated by ligand binding to σ1 and σ2 receptors.

sigma1_pathway cluster_membrane Plasma Membrane / ER cluster_cytosol Cytosol ligand This compound sigma1 σ1 Receptor ligand->sigma1 Agonist Binding bip BiP sigma1->bip Dissociation ion_channel Ion Channels (e.g., K+, Ca2+) sigma1->ion_channel Modulation ca_mobilization Ca2+ Mobilization ion_channel->ca_mobilization erk_akt ERK/Akt Activation ca_mobilization->erk_akt cell_survival Cell Survival & Neuroprotection erk_akt->cell_survival sigma2_pathway cluster_membrane Plasma Membrane / ER cluster_cytosol Cytosol ligand This compound sigma2 σ2 Receptor (TMEM97) ligand->sigma2 Agonist Binding ros ↑ ROS Production sigma2->ros caspase3 Caspase-3 Activation ros->caspase3 apoptosis Apoptosis caspase3->apoptosis mtt_workflow A Seed Cells in 96-well plate B Treat with This compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G

References

Application Notes and Protocols for Studying the Antioxidant Activity of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic compounds are a large and diverse group of secondary metabolites found in plants, renowned for their potent antioxidant properties. These properties stem from their ability to donate hydrogen atoms or electrons to neutralize free radicals, thereby mitigating oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. Consequently, the accurate assessment of the antioxidant activity of phenolic compounds is crucial for the development of new therapeutic agents and functional foods.

This document provides detailed protocols for several widely used in vitro and cell-based assays to evaluate the antioxidant capacity of phenolic compounds. It also explores the underlying cellular mechanisms, such as the activation of the Nrf2 signaling pathway, a key regulator of the endogenous antioxidant response.

General Experimental Workflow

The assessment of antioxidant activity typically follows a multi-tiered approach, starting from simple chemical assays and progressing to more complex cell-based models. This workflow allows for a comprehensive evaluation of a compound's potential.

Figure 1: General workflow for assessing the antioxidant activity of phenolic compounds.

Part 1: In Vitro Chemical Assays

These assays are based on the ability of an antioxidant to scavenge synthetic radicals or reduce metal ions. They are rapid, cost-effective, and useful for initial screening.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[1][2] This neutralizes the radical, causing a color change from deep violet to pale yellow, which is measured spectrophotometrically at approximately 517 nm.[1][3] The degree of discoloration is proportional to the scavenging activity of the sample.

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH powder in 100 mL of methanol.[4] Store in an amber bottle at 4°C.

    • Test Samples: Prepare a stock solution of the phenolic compound or extract in a suitable solvent (e.g., methanol, ethanol). Create a series of dilutions from this stock.

    • Standard: Prepare a series of dilutions of a standard antioxidant like Gallic Acid or Trolox (e.g., 1-100 µg/mL).

  • Assay Procedure (96-well plate format):

    • Add 50 µL of various concentrations of the test sample or standard to the wells.

    • Add 150 µL of the DPPH working solution to all wells.

    • For the blank control, add 50 µL of the solvent instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.[3]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the sample concentration to determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.

ParameterValueReference
Wavelength (λmax)~517 nm[1][3]
RadicalDPPH• (2,2-diphenyl-1-picrylhydrazyl)[1]
Color ChangeViolet to Yellow/Colorless[1][2]
Common StandardGallic Acid, Ascorbic Acid, Trolox[4]
MechanismHydrogen Atom Transfer (HAT) / Single Electron Transfer (SET)[3][5]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay involves the generation of the blue/green ABTS radical cation (ABTS•+).[6][7] Antioxidants in the sample reduce the pre-formed ABTS•+, causing a decolorization of the solution.[6] The reduction in absorbance is measured spectrophotometrically at 734 nm and is proportional to the antioxidant concentration.[6][8]

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[8][9]

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical.[8][10] This is the radical stock solution.

    • Before use, dilute the radical stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[6][7][10]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the test sample or standard (e.g., Trolox) at various concentrations to the wells.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Incubate at room temperature for 5-7 minutes.[6]

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the scavenging activity of the sample to that of Trolox.

ParameterValueReference
Wavelength (λmax)~734 nm[6][7]
RadicalABTS•+ (ABTS radical cation)[6]
Color ChangeBlue/Green to Colorless[6]
Common StandardTrolox[11]
Incubation Time12-16 hours (radical generation), 5-7 min (reaction)[6][8][10]
FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[11][12][13] The reduction is monitored by the formation of an intense blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, with an absorbance maximum at 593 nm.[11][12] The change in absorbance is directly proportional to the total reducing power of the antioxidants in the sample.[12]

Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-Tri(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[11] Warm this solution to 37°C before use.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the test sample, standard (e.g., FeSO₄ or Trolox), or blank (solvent) to the wells.

    • Add 180 µL of the pre-warmed FRAP working reagent to all wells.

    • Incubate at 37°C for 4-30 minutes.[11][12]

    • Measure the absorbance at 593 nm.[12][14]

  • Data Analysis:

    • Create a standard curve using a known concentration of FeSO₄ or Trolox.

    • The FRAP value of the sample is calculated from the standard curve and expressed as µmol of Fe²⁺ equivalents per gram or mL of the sample.

ParameterValueReference
Wavelength (λmax)~593 nm[12][14]
ReactionReduction of Fe³⁺-TPTZ to Fe²⁺-TPTZ[11][12]
Color ChangeYellow to Blue[12]
Common StandardFeSO₄, Trolox[11]
pH3.6[11][12]
ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[15][16] The antioxidant's presence preserves the fluorescence signal. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[15]

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 75 mM phosphate buffer (pH 7.4).

    • Fluorescein Stock Solution: Prepare a stock in the assay buffer.

    • AAPH Solution: Prepare fresh daily in assay buffer.

    • Standard: Trolox solutions of varying concentrations prepared in assay buffer.

  • Assay Procedure (96-well black plate format):

    • Add 25 µL of the sample, standard (Trolox), or blank (assay buffer) to the wells.[15][16]

    • Add 150 µL of the fluorescein working solution to each well and mix.[15][16]

    • Pre-incubate the plate at 37°C for at least 15-30 minutes.[15][17]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multichannel pipette or an automated injector.[15][16]

    • Immediately begin kinetic measurements of fluorescence every 1-2 minutes for at least 60-90 minutes using a plate reader (Excitation: ~485 nm, Emission: ~520 nm).[15][17]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample or standard.

    • Plot the Net AUC of the standards against their concentrations to create a standard curve.

    • Determine the ORAC value of the samples from the standard curve, expressed as µmol of Trolox Equivalents (TE) per gram or mL.[16]

ParameterValueReference
MeasurementFluorescence Decay[15]
Radical SourceAAPH (Peroxyl radicals)[16]
Fluorescent ProbeFluorescein[16][18]
Wavelengths (Ex/Em)~485 nm / ~520 nm[15][17]
Common StandardTrolox[16]

Part 2: Cell-Based Assays and Mechanisms

Cell-based assays provide a more biologically relevant assessment of antioxidant activity by accounting for factors like cellular uptake, distribution, and metabolism.

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the antioxidant activity within a cell line, typically using human hepatocarcinoma (HepG2) cells.[19] The assay uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.[20][21] In the presence of reactive oxygen species (ROS) generated by AAPH, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[20][21][22] Antioxidants that are taken up by the cells can quench the ROS and inhibit the formation of DCF.[21]

Experimental Protocol:

  • Cell Culture:

    • Seed HepG2 cells (e.g., 6 x 10⁴ cells/well) in a 96-well black, clear-bottom plate and culture until they reach 90-100% confluence.[19][21]

  • Assay Procedure:

    • Remove the culture medium and wash the cells gently with phosphate-buffered saline (PBS).

    • Treat the cells with 100 µL of medium containing various concentrations of the test compound (or a standard like quercetin) and 25-50 µM DCFH-DA.[19]

    • Incubate for 1 hour at 37°C.[19]

    • Remove the medium and wash the cells three times with PBS.[20][21]

    • Add 100 µL of the radical initiator AAPH (e.g., 600 µM) to each well.[19]

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure fluorescence kinetically every 5 minutes for 1 hour (Excitation: ~485 nm, Emission: ~538 nm).[19][20]

  • Data Analysis:

    • Calculate the AUC for each concentration.

    • Calculate the CAA value using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100, where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

    • Results are often expressed as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the compound.[19]

ParameterValueReference
Cell LineHepG2 (commonly used)[19]
Fluorescent ProbeDCFH-DA[20][21]
Radical SourceAAPH[22]
Wavelengths (Ex/Em)~485 nm / ~538 nm[19][20]
Common StandardQuercetin[19][20]
Mechanism of Action: Nrf2 Signaling Pathway

Beyond direct radical scavenging, many phenolic compounds exert their antioxidant effects indirectly by activating endogenous defense systems. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[[“]][24][25]

Pathway Description: Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[26] Oxidative stress or the presence of electrophilic phenolic compounds can modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes.[24][25] This induces the transcription of a suite of cytoprotective proteins, including antioxidant enzymes (e.g., heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1)) and enzymes involved in glutathione synthesis.[[“]]

Figure 2: Activation of the Nrf2-ARE antioxidant signaling pathway by phenolic compounds.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrrolidine derivatives represent a promising class of compounds with a wide range of biological activities, including significant anti-inflammatory potential. The comprehensive evaluation of these derivatives is crucial for identifying lead candidates for further development. This document provides detailed application notes and protocols for a multi-faceted approach to assessing the anti-inflammatory effects of pyrrolidine derivatives, encompassing both in vitro and in vivo methodologies. The focus is on assays that probe key inflammatory pathways and mediators, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, pro-inflammatory cytokines, and the NF-κB and MAPK signaling cascades.

Key In Vitro Assays

A series of in vitro assays are essential for the initial screening and mechanistic characterization of the anti-inflammatory properties of pyrrolidine derivatives.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzyme Inhibition Assays

Inflammation is often mediated by the products of the COX and LOX pathways, namely prostaglandins and leukotrienes.[1] Dual inhibition of COX and LOX is a rational approach for developing safer and more effective anti-inflammatory agents.[2]

Protocol: COX-1 and COX-2 Inhibition Assay [1][3]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of pyrrolidine derivatives against COX-1 and COX-2 enzymes.

  • Materials:

    • COX-1 (ovine) and COX-2 (human recombinant) enzymes

    • Arachidonic acid (substrate)

    • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

    • Test pyrrolidine derivatives and reference compound (e.g., Celecoxib)

    • Tris-HCl buffer (pH 8.0)

    • 96-well plates

    • Spectrophotometer

  • Procedure:

    • Prepare various concentrations of the test pyrrolidine derivatives and the reference compound.

    • In a 96-well plate, add the Tris-HCl buffer, heme, COX-1 or COX-2 enzyme, and the test compound or reference.

    • Initiate the reaction by adding arachidonic acid and TMPD.

    • Incubate the plate at 25°C for 5 minutes.

    • Measure the absorbance at 550 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

Protocol: 5-Lipoxygenase (5-LOX) Inhibition Assay [1][3]

  • Objective: To determine the IC50 of pyrrolidine derivatives against the 5-LOX enzyme.

  • Materials:

    • Human 5-Lipoxygenase (5-LOX) enzyme

    • Linoleic acid or arachidonic acid (substrate)

    • Test pyrrolidine derivatives and reference compound (e.g., Zileuton)

    • Phosphate buffer

    • Spectrophotometer

  • Procedure:

    • Prepare various concentrations of the test pyrrolidine derivatives and the reference compound.

    • Incubate the 5-LOX enzyme with the test compounds or reference at room temperature.

    • Initiate the reaction by adding the substrate.

    • Monitor the change in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

    • Calculate the percentage of inhibition and determine the IC50 value.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrrolidine Derivative 13e-0.98-31.5[4]
Pyrrolidine Derivative 78-0.051 ± 0.001--[2]
Pyrrolidine-2,5-dione Derivative-78.08% inhibition at 1000 µg/mL71.66% inhibition at 1000 µg/mL-[5]
Aurone Derivative WE-4-0.220.3-[3]
Celecoxib (Reference)-0.08--[3]
Zileuton (Reference)--0.05-[3]
Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages, leading to the release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[6][7]

Protocol: Measurement of TNF-α, IL-6, and IL-1β Production [8][9][10]

  • Objective: To quantify the inhibitory effect of pyrrolidine derivatives on the production of TNF-α, IL-6, and IL-1β in LPS-stimulated RAW264.7 macrophages.

  • Materials:

    • RAW264.7 macrophage cell line

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

    • Lipopolysaccharide (LPS)

    • Test pyrrolidine derivatives

    • Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and IL-1β

  • Procedure:

    • Seed RAW264.7 cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the pyrrolidine derivatives for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

    • Collect the cell culture supernatants.

    • Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

    • Calculate the percentage of cytokine inhibition.

Data Presentation:

CompoundConcentrationTNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)Reference
TyrosolIC50 = 4.60 µM---[9]
TyrosolIC50 = 2.67 µM---[9]
TyrosolIC50 = 0.91 µM---[9]

Key In Vivo Models

In vivo models are crucial for evaluating the systemic anti-inflammatory efficacy and potential toxicity of pyrrolidine derivatives.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used and reproducible model of acute inflammation.[11][12] Carrageenan injection induces a biphasic inflammatory response, with the initial phase involving the release of histamine and serotonin, and the later phase mediated by prostaglandins and other inflammatory mediators.[11]

Protocol: Carrageenan-Induced Paw Edema [13][14]

  • Objective: To assess the ability of pyrrolidine derivatives to reduce acute inflammation in rats or mice.

  • Animals: Wistar rats or Swiss albino mice.

  • Materials:

    • λ-Carrageenan (1% w/v in saline)

    • Test pyrrolidine derivatives and reference drug (e.g., Indomethacin)

    • Plethysmometer or digital calipers

  • Procedure:

    • Acclimatize animals for at least one week before the experiment.[11]

    • Administer the test pyrrolidine derivatives or the reference drug orally or intraperitoneally.

    • After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[12][13] The contralateral paw is injected with saline as a control.[15]

    • Measure the paw volume or thickness using a plethysmometer or calipers at specified time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the control group.

    • Optional endpoints include cytokine analysis from tissue or serum and histopathological examination of the paw tissue.[15]

Data Presentation:

TreatmentDosePaw Edema Inhibition (%) at 3hReference
Pyrrolidine Derivative 3b-Significant reduction[4]
Pyrrolidine Derivative 13e-Significant reduction[4]
Pyrrolidine-2,5-dione DerivativeHighest dose54.77[5]
Indomethacin (Reference)20 mg/kgSignificant reduction[13]
Adjuvant-Induced Arthritis in Rats

This model is used to evaluate the efficacy of compounds against chronic inflammation, which shares some pathological features with human rheumatoid arthritis.[16] Injection of Freund's Complete Adjuvant (FCA) induces a localized inflammatory reaction followed by a systemic arthritic condition.[17][18]

Protocol: Adjuvant-Induced Arthritis [16][18]

  • Objective: To evaluate the effect of pyrrolidine derivatives on chronic inflammation and arthritis.

  • Animals: Lewis rats are a susceptible strain.[16]

  • Materials:

    • Freund's Complete Adjuvant (FCA) containing Mycobacterium tuberculosis

    • Test pyrrolidine derivatives and reference drug (e.g., Methotrexate)

    • Digital calipers

  • Procedure:

    • Induce arthritis by a single subcutaneous injection of FCA (e.g., 0.1 mL) into the base of the tail or a hind paw footpad.[18]

    • Administer the test pyrrolidine derivatives or the reference drug daily, starting from the day of adjuvant injection or after the onset of clinical signs.

    • Monitor the development of arthritis by measuring the paw thickness of the non-injected paws and assigning an arthritis score (e.g., on a scale of 0-4 per paw).[18]

    • Measurements are typically taken every other day for 21-28 days.

    • At the end of the study, endpoints can include histopathological analysis of the joints, and measurement of serum cytokine levels and inflammatory markers.[18]

Data Presentation:

TreatmentDoseReduction in Arthritis Score (%)Reduction in Paw Swelling (%)Reference
Pyrrolidine Derivative X-Data not availableData not available-
Methotrexate (Reference)-Data not availableData not available-

Signaling Pathway Analysis

Understanding the molecular mechanisms by which pyrrolidine derivatives exert their anti-inflammatory effects is crucial. The NF-κB and MAPK signaling pathways are key regulators of the inflammatory response.[19][20]

NF-κB Signaling Pathway

The transcription factor NF-κB plays a central role in regulating the expression of numerous pro-inflammatory genes.[21] Pyrrolidine dithiocarbamate (PDTC), a known NF-κB inhibitor, has demonstrated antioxidant and anti-inflammatory functions.[22]

Protocol: Western Blot Analysis for NF-κB Activation

  • Objective: To determine if pyrrolidine derivatives inhibit the activation of the NF-κB pathway in LPS-stimulated cells.

  • Materials:

    • LPS-stimulated cell lysates (e.g., from RAW264.7 cells)

    • Antibodies against phospho-IκBα, total IκBα, phospho-p65, and total p65

    • Loading control antibody (e.g., β-actin or GAPDH)

    • SDS-PAGE and Western blotting equipment

  • Procedure:

    • Treat cells with pyrrolidine derivatives and/or LPS as described previously.

    • Prepare whole-cell or nuclear extracts.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with specific primary antibodies followed by HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Diagram: NF-κB Signaling Pathway Inhibition

NF_kB_Pathway cluster_NFkB_IkB Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Proinflammatory_Genes Induces Pyrrolidine_Derivative Pyrrolidine Derivative Pyrrolidine_Derivative->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by a pyrrolidine derivative.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and JNK, are also crucial in regulating the synthesis of inflammatory mediators.[19][23]

Protocol: Western Blot Analysis for MAPK Activation

  • Objective: To assess the effect of pyrrolidine derivatives on the phosphorylation of key MAPK proteins (p38, JNK, ERK) in LPS-stimulated cells.

  • Materials:

    • LPS-stimulated cell lysates

    • Antibodies against phospho-p38, total p38, phospho-JNK, total JNK, phospho-ERK, and total ERK

    • Loading control antibody

    • SDS-PAGE and Western blotting equipment

  • Procedure:

    • Follow the same general procedure as for the NF-κB Western blot analysis.

    • Use specific antibodies to probe for the phosphorylated and total forms of p38, JNK, and ERK.

    • Quantify the band intensities to determine the effect of the pyrrolidine derivatives on MAPK activation.

Diagram: MAPK Signaling Pathway Modulation

MAPK_Pathway Stimuli Inflammatory Stimuli (LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38_MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces Pyrrolidine_Derivative Pyrrolidine Derivative Pyrrolidine_Derivative->p38_MAPK Inhibits

Caption: Modulation of the p38 MAPK signaling pathway by a pyrrolidine derivative.

Experimental Workflow

A systematic approach to evaluating the anti-inflammatory properties of pyrrolidine derivatives is recommended, starting with broad screening and progressing to more detailed mechanistic studies.

Diagram: Experimental Workflow for Anti-inflammatory Evaluation

Workflow Start Start: Library of Pyrrolidine Derivatives In_Vitro_Screening In Vitro Screening: - COX/LOX Inhibition - Cytotoxicity Start->In_Vitro_Screening Hit_Selection Hit Selection In_Vitro_Screening->Hit_Selection Mechanism_of_Action Mechanism of Action Studies: - Cytokine Inhibition (ELISA) - NF-κB & MAPK Pathway Analysis (Western Blot) Hit_Selection->Mechanism_of_Action Active Compounds Lead_Optimization Lead Optimization Hit_Selection->Lead_Optimization Inactive/Toxic Compounds In_Vivo_Testing In Vivo Testing: - Acute Model (Carrageenan) - Chronic Model (Adjuvant Arthritis) Mechanism_of_Action->In_Vivo_Testing In_Vivo_Testing->Lead_Optimization Efficacious & Safe Compounds

Caption: A stepwise workflow for the evaluation of pyrrolidine derivatives.

By following these detailed protocols and utilizing the structured data presentation formats, researchers can systematically and effectively evaluate the anti-inflammatory potential of novel pyrrolidine derivatives, paving the way for the development of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-(pyrrolidin-1-yl)ethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(2-(pyrrolidin-1-yl)ethyl)phenol synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on two primary synthetic routes: Reductive Amination and N-Alkylation.

Route 1: Reductive Amination of 4-hydroxyphenylacetaldehyde with Pyrrolidine

This pathway involves the reaction of 4-hydroxyphenylacetaldehyde with pyrrolidine in the presence of a reducing agent.

Diagram of the Reductive Amination Pathway:

Reductive Amination Pathway 4-hydroxyphenylacetaldehyde 4-hydroxyphenylacetaldehyde Imine_Intermediate Imine Intermediate 4-hydroxyphenylacetaldehyde->Imine_Intermediate + Pyrrolidine - H2O Pyrrolidine Pyrrolidine Target_Molecule This compound Imine_Intermediate->Target_Molecule + Reducing Agent (e.g., NaBH(OAc)3)

Caption: Reductive amination synthesis of this compound.

Troubleshooting Common Issues:

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inefficient Imine Formation: Insufficient removal of water can inhibit the formation of the imine intermediate.[1] 2. Inactive Reducing Agent: The reducing agent, particularly sodium triacetoxyborohydride (NaBH(OAc)₃), may have degraded due to moisture.[2] 3. Low Reaction Temperature: The reaction may be too slow at lower temperatures.1. Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture. 2. Use a fresh batch of NaBH(OAc)₃ or test the activity of the current batch. Store it under anhydrous conditions.[2] 3. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.
Formation of Side Products 1. Reduction of Aldehyde: A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting aldehyde to 4-hydroxyphenethyl alcohol.[1] 2. Over-alkylation of Pyrrolidine (if excess aldehyde): A second molecule of the aldehyde can react with the product.1. Use a milder and more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to preferentially reduce the iminium ion over the aldehyde.[3][4][5] 2. Control the stoichiometry by using a slight excess of pyrrolidine.
Difficult Purification 1. Presence of Unreacted Starting Materials: Incomplete reaction. 2. Polar Nature of the Product: The phenolic hydroxyl and the tertiary amine groups can make extraction and chromatography challenging.1. Monitor the reaction progress using TLC or LC-MS to ensure completion. 2. For workup, adjust the pH of the aqueous layer to be basic (pH > 9) to ensure the amine is in its free base form for efficient extraction into an organic solvent. For chromatography, consider using a polar stationary phase or a gradient elution with a mobile phase containing a small amount of a basic modifier like triethylamine.
Route 2: N-Alkylation of 4-hydroxyphenethylamine with a 1,4-Dihalobutane

This pathway involves the reaction of 4-hydroxyphenethylamine with a 1,4-dihalobutane (e.g., 1,4-dibromobutane or 1,4-dichlorobutane) in the presence of a base.

Diagram of the N-Alkylation Pathway:

N-Alkylation Pathway 4-hydroxyphenethylamine 4-hydroxyphenethylamine Intermediate Intermediate 4-hydroxyphenethylamine->Intermediate + 1,4-Dihalobutane + Base 1,4-Dihalobutane 1,4-Dihalobutane Target_Molecule This compound Intermediate->Target_Molecule Intramolecular Cyclization

Caption: N-Alkylation synthesis of this compound.

Troubleshooting Common Issues:

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Target Product 1. Intermolecular Polymerization: The reactants can polymerize instead of undergoing intramolecular cyclization. 2. O-Alkylation of the Phenol: The phenolic hydroxyl group can be alkylated by the 1,4-dihalobutane.[4] 3. Slow Reaction Rate: The reaction may require more forcing conditions.1. Use high dilution conditions to favor the intramolecular cyclization over intermolecular reactions. 2. Protect the phenolic hydroxyl group with a suitable protecting group (e.g., a benzyl or silyl ether) before the N-alkylation step, followed by deprotection.[6][7][8] 3. Consider using a phase transfer catalyst (e.g., a quaternary ammonium salt) to enhance the reaction rate, especially in a biphasic system.[9][10]
Formation of Quaternary Ammonium Salts Over-alkylation of the Pyrrolidine Product: The product can react with another molecule of the 1,4-dihalobutane.[11]1. Use a stoichiometric amount or a slight excess of 4-hydroxyphenethylamine relative to the 1,4-dihalobutane. 2. Monitor the reaction closely and stop it once the starting material is consumed.
Incomplete Reaction 1. Insufficient Base: The base may not be strong enough or used in sufficient quantity to deprotonate the amine and drive the reaction. 2. Poor Solubility of Reactants: The reactants may not be sufficiently soluble in the chosen solvent.1. Use a stronger base (e.g., K₂CO₃, Cs₂CO₃) and ensure at least two equivalents are used to neutralize the generated acid and facilitate the second nucleophilic attack. 2. Choose a solvent that can dissolve all reactants, or consider a biphasic system with a phase transfer catalyst.

FAQs (Frequently Asked Questions)

Q1: Which synthetic route is generally preferred for higher yield?

A1: The reductive amination route is often preferred for its generally higher chemoselectivity and milder reaction conditions, which can lead to cleaner reactions and higher yields.[1] The N-alkylation route can be effective but is more prone to side reactions like O-alkylation and polymerization, which can lower the overall yield.

Q2: Is it necessary to protect the phenolic hydroxyl group during reductive amination?

A2: Generally, it is not necessary to protect the phenolic hydroxyl group during reductive amination with sodium triacetoxyborohydride, as this reducing agent is selective for the iminium ion and does not typically reduce phenols.[4] However, if side reactions involving the phenol are observed, protection should be considered.

Q3: What are the best solvents for each synthetic route?

A3:

  • Reductive Amination: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents for reductive aminations with NaBH(OAc)₃.[2]

  • N-Alkylation: Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are often used. For reactions involving inorganic bases, a phase transfer catalyst in a two-phase system (e.g., toluene/water) can be effective.[9]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the disappearance of starting materials and the appearance of the product. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used.

Q5: What are the key safety precautions for these syntheses?

A5:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium triacetoxyborohydride and other borohydride reagents are moisture-sensitive and can release flammable hydrogen gas upon contact with water or acids. Handle with care in an inert atmosphere if possible.

  • 1,4-dihalobutanes are alkylating agents and should be handled with caution as they are potentially harmful.

Quantitative Data Summary

The following tables summarize typical reaction parameters that can influence the yield of the synthesis. Note that optimal conditions should be determined experimentally for each specific setup.

Table 1: Reductive Amination Parameters

ParameterTypical RangeImpact on Yield
Reducing Agent NaBH(OAc)₃, NaBH₃CNNaBH(OAc)₃ is generally preferred for its selectivity and safety.[2][12]
Equivalents of Pyrrolidine 1.0 - 1.5A slight excess can drive the reaction to completion, but a large excess can complicate purification.
Equivalents of Reducing Agent 1.2 - 2.0An excess is required to ensure complete reduction of the imine intermediate.
Temperature Room Temperature to 50°CHigher temperatures can increase the reaction rate but may also lead to side products.
Reaction Time 2 - 24 hoursShould be monitored by TLC or LC-MS to determine the point of completion.

Table 2: N-Alkylation Parameters

ParameterTypical RangeImpact on Yield
Alkylating Agent 1,4-dibromobutane, 1,4-dichlorobutane1,4-dibromobutane is more reactive and may lead to higher yields or faster reaction times.
Base K₂CO₃, Cs₂CO₃, Et₃NStronger, non-nucleophilic bases are preferred. Cs₂CO₃ is often very effective.
Equivalents of Base 2.0 - 3.0At least two equivalents are necessary to neutralize the acid formed in both alkylation steps.
Concentration High Dilution (0.01 - 0.1 M)Favors intramolecular cyclization and minimizes polymerization.
Phase Transfer Catalyst (optional) Tetrabutylammonium bromide (TBAB)Can significantly increase the reaction rate in biphasic systems.[9]
Temperature 50 - 100°CHigher temperatures are often required to drive the reaction to completion.

Experimental Protocols

Protocol 1: Reductive Amination of 4-hydroxyphenylacetaldehyde with Pyrrolidine
  • To a solution of 4-hydroxyphenylacetaldehyde (1.0 eq) in dichloromethane (DCM, 0.2 M), add pyrrolidine (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress can be monitored by TLC.

  • In a separate flask, add sodium triacetoxyborohydride (1.5 eq) to DCM.

  • Slowly add the solution of the imine to the suspension of the reducing agent at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation of 4-hydroxyphenethylamine with 1,4-Dibromobutane
  • Dissolve 4-hydroxyphenethylamine (1.0 eq) in a suitable solvent such as acetonitrile or DMF under high dilution conditions (e.g., 0.05 M).

  • Add a base such as potassium carbonate (2.5 eq).

  • Heat the mixture to 60-80°C.

  • Slowly add a solution of 1,4-dibromobutane (1.1 eq) in the same solvent to the reaction mixture over several hours using a syringe pump to maintain high dilution.

  • Stir the reaction mixture at the elevated temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Troubleshooting Low Yield

Troubleshooting Workflow Start Low Yield Observed Route Which Synthetic Route? Start->Route RA_Check Reductive Amination: Check Imine Formation Route->RA_Check Reductive Amination NA_Check N-Alkylation: Check for Side Products Route->NA_Check N-Alkylation RA_Imine_No No Imine Formation RA_Check->RA_Imine_No TLC/LC-MS NA_Side_Products Side Products Observed? NA_Check->NA_Side_Products TLC/LC-MS RA_Imine_Yes Imine Formed, Check Reduction Step RA_Imine_No->RA_Imine_Yes No RA_Solution1 Add Dehydrating Agent RA_Imine_No->RA_Solution1 Yes RA_Solution2 Use Fresh Reducing Agent RA_Imine_Yes->RA_Solution2 NA_No_Side_Products No Side Products, Check Reaction Conditions NA_Side_Products->NA_No_Side_Products No NA_Solution1 Use High Dilution Protect Phenol NA_Side_Products->NA_Solution1 Yes NA_Solution2 Increase Base Equivalents Use Phase Transfer Catalyst NA_No_Side_Products->NA_Solution2

Caption: A logical workflow for troubleshooting low yield issues.

References

Technical Support Center: Purification of 4-(2-(pyrrolidin-1-yl)ethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-(2-(pyrrolidin-1-yl)ethyl)phenol.

Troubleshooting Guide

Issue 1: Low or No Yield After Purification

If you are experiencing a low recovery of the target compound after purification, consider the following potential causes and solutions.

Potential CauseRecommended Solution
Compound Loss During Extraction: The compound may have partitioned into the aqueous layer during workup due to its phenolic proton and basic nitrogen.Adjust the pH of the aqueous layer. Ensure the aqueous layer is basic (pH > 9) before extracting with an organic solvent to keep the amine deprotonated. Conversely, to remove acidic impurities, an acidic wash (pH < 5) can be performed, but be aware this may protonate the product, making it water-soluble.
Improper Column Chromatography Conditions: The compound may be too polar or not polar enough for the chosen solvent system, leading to it either remaining on the baseline or eluting with the solvent front.Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for silica gel chromatography is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The ideal Rf value for the desired compound on TLC is typically between 0.2 and 0.4 for good separation.[1][2]
Decomposition on Silica Gel: Amines can sometimes tail or decompose on acidic silica gel.Treat the silica gel with a small amount of triethylamine (0.1-1%) in the eluent to neutralize acidic sites. Alternatively, use neutral or basic alumina as the stationary phase.
Product is Volatile: The product may have been lost during solvent evaporation under reduced pressure.Use a lower temperature for evaporation and monitor the process closely. Avoid prolonged exposure to high vacuum.

Issue 2: Persistent Impurities in the Final Product

If your purified this compound still shows the presence of impurities, consult the table below.

Type of ImpurityIdentification MethodSuggested Purification Strategy
Starting Materials: Unreacted starting materials such as 4-hydroxyphenethyl alcohol or pyrrolidine.1H NMR, LC-MSOptimize reaction conditions to drive the reaction to completion. For purification, column chromatography with a gradient elution may be effective.
Byproducts from Side Reactions: Potential byproducts could include O-alkylated products or dimers.1H NMR, 13C NMR, Mass SpectrometryRecrystallization from a suitable solvent system may be effective if the impurity has a different solubility profile. Alternatively, preparative HPLC could be employed for difficult separations.
Solvent Residues: Residual solvents from the reaction or purification.1H NMRDry the sample under high vacuum for an extended period. If the solvent has a high boiling point, co-evaporation with a lower boiling point solvent in which the product is soluble can be attempted.

Frequently Asked Questions (FAQs)

Q1: What is a general protocol for the column chromatography purification of this compound?

A1: The following is a general procedure for silica gel column chromatography.[3][4][5]

Experimental Protocol: Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. A layer of sand at the top and bottom of the silica gel can help with even solvent flow and prevent disturbance of the stationary phase.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting with the chosen solvent system. A common starting point could be a gradient from 100% dichloromethane to a mixture of dichloromethane and methanol (e.g., 9:1). The polarity of the eluent is gradually increased to elute compounds with increasing polarity.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Q2: How can I visualize the troubleshooting process for my purification?

A2: The following diagram illustrates a logical workflow for troubleshooting the purification of this compound.

Purification_Troubleshooting start Start Purification check_purity Check Purity (TLC, NMR) start->check_purity is_pure Is Product Pure? check_purity->is_pure low_yield Low Yield? is_pure->low_yield Yes troubleshoot_purity Troubleshoot Purity Issues is_pure->troubleshoot_purity No end_success Purification Successful low_yield->end_success No troubleshoot_yield Troubleshoot Yield Issues low_yield->troubleshoot_yield Yes re_purify Re-purify troubleshoot_purity->re_purify Implement Strategy analyze_loss Analyze Potential Loss Points troubleshoot_yield->analyze_loss Implement Strategy re_purify->check_purity analyze_loss->start Repeat with Optimization

Caption: A flowchart for troubleshooting the purification of this compound.

Q3: What are some typical analytical data for related compounds that can help in characterization?

Analytical Data for 4-Ethylphenol

PropertyValueReference
Molecular FormulaC8H10O[6][7][8]
Molecular Weight122.16 g/mol [8][9]
Melting Point44-46 °C[10]
Boiling Point218-219 °C
1H NMR (CDCl3, 400 MHz) δ (ppm)7.05 (d, 2H), 6.75 (d, 2H), 4.85 (s, 1H, OH), 2.57 (q, 2H), 1.20 (t, 3H)[9][11]
13C NMR (CDCl3, 25.16 MHz) δ (ppm)153.05, 136.76, 128.98, 115.39, 27.98, 15.78[9]

Note: The 1H and 13C NMR chemical shifts for this compound will differ due to the presence of the pyrrolidinylethyl group, but the aromatic signals can be a useful comparison.

Disclaimer: The information provided in this technical support guide is for general guidance only. Experimental conditions may need to be optimized for specific laboratory settings and reaction scales. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

"optimization of reaction conditions for 4-(2-(pyrrolidin-1-yl)ethyl)phenol synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(2-(pyrrolidin-1-yl)ethyl)phenol, a valuable intermediate for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound. Two primary synthetic routes are considered: N-alkylation of tyramine and reductive amination of 4-hydroxyphenylacetaldehyde.

Route 1: N-Alkylation of Tyramine with 1,4-Dihalobutane

Issue 1: Low or No Product Formation

Potential Cause Troubleshooting Steps
Inactive Halide: The 1,4-dihalobutane (e.g., 1,4-dibromobutane) may have degraded.- Use a fresh bottle of the alkylating agent.- Confirm the purity of the alkylating agent by NMR or GC-MS.
Insufficient Base: The base used (e.g., K₂CO₃, Et₃N) may not be strong enough or used in insufficient quantity to deprotonate the amine and/or phenol, or to neutralize the HX formed.- Use a stronger base such as NaH, taking appropriate safety precautions.- Increase the molar equivalents of the base.
Low Reaction Temperature: The reaction may be too slow at the current temperature.- Gradually increase the reaction temperature while monitoring for side product formation. Refluxing in a suitable solvent like acetonitrile or DMF is often effective.
Solvent Issues: The solvent may not be appropriate for the reaction, leading to poor solubility of reactants.- Ensure the use of a polar aprotic solvent such as DMF, DMSO, or acetonitrile to facilitate the Sₙ2 reaction.

Issue 2: Formation of N,N-Dialkylated Byproduct

Potential Cause Troubleshooting Steps
High Molar Ratio of Alkylating Agent: Using a large excess of 1,4-dihalobutane can lead to the alkylation of the newly formed secondary amine.- Use a 1:1 molar ratio of tyramine to 1,4-dihalobutane or a slight excess of tyramine.- Add the 1,4-dihalobutane dropwise to the reaction mixture to maintain a low concentration.
High Reaction Temperature/Prolonged Reaction Time: These conditions can favor the formation of the thermodynamically more stable dialkylated product.- Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.- Attempt the reaction at a lower temperature for a longer period.

Issue 3: O-Alkylation of the Phenolic Hydroxyl Group

Potential Cause Troubleshooting Steps
Strong Base and High Temperature: These conditions can deprotonate the phenol, making it a competing nucleophile.- Use a milder base that selectively deprotonates the amine over the phenol, if possible.- Protect the phenolic hydroxyl group with a suitable protecting group (e.g., as a silyl ether or benzyl ether) before the alkylation step, followed by deprotection.
Route 2: Reductive Amination of 4-Hydroxyphenylacetaldehyde with Pyrrolidine

Issue 1: Incomplete Imine Formation

Potential Cause Troubleshooting Steps
Presence of Water: Water can hydrolyze the imine back to the starting materials.- Use anhydrous solvents.- Add a dehydrating agent, such as molecular sieves (3Å or 4Å), to the reaction mixture.
Unfavorable pH: The pH of the reaction is critical for imine formation.- Maintain a slightly acidic pH (around 4-5) to catalyze imine formation without protonating the amine, rendering it non-nucleophilic. A catalytic amount of acetic acid is often used.
Steric Hindrance: While less of an issue with pyrrolidine, steric hindrance can slow down the reaction.- Increase the reaction temperature or prolong the reaction time.

Issue 2: Reduction of the Aldehyde Starting Material

Potential Cause Troubleshooting Steps
Reducing Agent is too Reactive: A strong reducing agent like NaBH₄ can reduce the aldehyde before it has a chance to form the imine.- Use a milder reducing agent that is selective for the iminium ion over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[1]
Premature Addition of Reducing Agent: Adding the reducing agent before the imine has formed will lead to the reduction of the aldehyde.- Allow sufficient time for imine formation before adding the reducing agent. Monitor the reaction by TLC or NMR to confirm imine formation.

Issue 3: Difficulty in Product Isolation and Purification

Potential Cause Troubleshooting Steps
Product is Water-Soluble: The basic nature of the product can make it soluble in acidic aqueous solutions used during workup.- During workup, basify the aqueous layer to a pH > 10 with a strong base (e.g., NaOH) to deprotonate the amine and increase its solubility in organic solvents before extraction.
Emulsion Formation during Extraction: The product may act as a surfactant, leading to the formation of emulsions.- Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.- Filter the mixture through a pad of Celite.
Product is Difficult to Crystallize: The product may be an oil or a low-melting solid.- Purify by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with triethylamine).- Attempt to form a salt (e.g., hydrochloride or oxalate) which may be more crystalline.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: Both the N-alkylation of tyramine and the reductive amination of 4-hydroxyphenylacetaldehyde are viable routes. The choice often depends on the availability and cost of the starting materials, as well as the scale of the synthesis. The N-alkylation route starting from commercially available tyramine is often more direct. However, reductive amination can also be very efficient, especially if the aldehyde precursor is readily accessible.

Q2: What are the optimal reaction conditions for the N-alkylation of tyramine with 1,4-dibromobutane?

A2: Optimal conditions can vary, but a common starting point is to use a slight excess of tyramine relative to 1,4-dibromobutane in a polar aprotic solvent like acetonitrile or DMF, with a non-nucleophilic base such as potassium carbonate. The reaction is typically heated to reflux and monitored by TLC or LC-MS for completion.

Table 1: Optimization of N-Alkylation Reaction Conditions (Illustrative)

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)Acetonitrile802465
2Et₃N (2.0)DMF1001855
3NaH (1.1)THF651275
4K₂CO₃ (2.0)DMF1201270

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system might be dichloromethane:methanol (e.g., 9:1 v/v) or ethyl acetate:hexane with a small amount of triethylamine to prevent streaking of the basic amine product. Staining with ninhydrin can be used to visualize the primary amine starting material (tyramine), which will show a distinct color change, while the product will not react in the same way. LC-MS is also a powerful tool for monitoring the reaction progress and identifying products and byproducts.

Q4: What are the key safety precautions to take during this synthesis?

A4: Standard laboratory safety precautions should always be followed. When working with strong bases like sodium hydride (NaH), extreme caution is necessary as it is highly flammable and reacts violently with water. Such reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). Alkylating agents like 1,4-dibromobutane are harmful and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Protocols

Key Experiment: Synthesis of this compound via N-Alkylation of Tyramine (Adapted from general procedures)

This protocol is an adapted procedure based on general methods for N-alkylation and should be optimized for specific laboratory conditions.

Materials:

  • Tyramine (4-(2-aminoethyl)phenol)

  • 1,4-Dibromobutane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tyramine (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Slowly add 1,4-dibromobutane (1.1 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC (e.g., 9:1 CH₂Cl₂:MeOH with 1% Et₃N).

  • Once the reaction is complete (disappearance of tyramine), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane and methanol (e.g., 0% to 10% methanol) to afford the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Combine Tyramine and K₂CO₃ in Acetonitrile add_alkylating Add 1,4-Dibromobutane start->add_alkylating reflux Reflux for 12-24h add_alkylating->reflux cool Cool to RT reflux->cool filter Filter Salts cool->filter concentrate Concentrate Filtrate filter->concentrate extract Aqueous Workup concentrate->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography product Pure Product chromatography->product

Caption: Workflow for the N-alkylation synthesis of this compound.

troubleshooting_logic start Low Product Yield? check_reagents Check Reagent Quality (Halide, Base) start->check_reagents check_conditions Optimize Conditions (Temp, Solvent) start->check_conditions side_products Side Products Observed? start->side_products dialkylation Dialkylation? side_products->dialkylation o_alkylation O-Alkylation? side_products->o_alkylation adjust_ratio Adjust Reactant Ratio dialkylation->adjust_ratio protect_phenol Protect Phenol Group o_alkylation->protect_phenol

Caption: Troubleshooting logic for low yield in N-alkylation synthesis.

References

Technical Support Center: Synthesis of 4-(2-(pyrrolidin-1-yl)ethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-(pyrrolidin-1-yl)ethyl)phenol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on a primary synthetic route: the alkylation of pyrrolidine with a 2-(4-hydroxyphenyl)ethyl halide or sulfonate.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete activation of the hydroxyl group: If starting from 4-hydroxyphenethyl alcohol, the hydroxyl group may not have been effectively converted to a better leaving group (e.g., tosylate, mesylate, or halide). 2. Low reactivity of the alkylating agent: The halide or sulfonate may be of poor quality or degraded. 3. Reaction temperature too low: The N-alkylation of pyrrolidine may require elevated temperatures to proceed at a reasonable rate. 4. Inappropriate solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or slowing down the reaction rate. 5. Base inefficiency: The base used to scavenge the acid generated during the reaction may be too weak or used in insufficient quantity.1. Verify leaving group formation: Use NMR or other appropriate analytical techniques to confirm the successful conversion of the alcohol to the desired tosylate, mesylate, or halide before proceeding with the alkylation step. 2. Use fresh or purified alkylating agent: Ensure the quality of the 2-(4-hydroxyphenyl)ethyl halide or sulfonate. 3. Optimize reaction temperature: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC or LC-MS. 4. Solvent screening: Consider using polar aprotic solvents like DMF or acetonitrile, which are generally effective for N-alkylation reactions. 5. Select a suitable base: Employ a non-nucleophilic base such as potassium carbonate or triethylamine in at least a stoichiometric amount.
Formation of Multiple Products (Side Reactions) 1. Dialkylation of pyrrolidine: The product, this compound, can potentially react with another molecule of the alkylating agent, leading to a quaternary ammonium salt. 2. O-alkylation of the phenol: The phenoxide ion can compete with the pyrrolidine nitrogen as a nucleophile, leading to the formation of an ether byproduct. 3. Elimination reaction: The 2-(4-hydroxyphenyl)ethyl halide or sulfonate can undergo elimination to form 4-vinylphenol, especially in the presence of a strong, non-nucleophilic base.1. Control stoichiometry: Use a slight excess of pyrrolidine relative to the alkylating agent to favor mono-alkylation. 2. Protect the phenolic hydroxyl group: Consider protecting the phenol as a silyl ether or another suitable protecting group before alkylation, followed by deprotection. Alternatively, careful control of reaction conditions (e.g., using a weaker base) can minimize O-alkylation. 3. Use a less hindered base and moderate temperature: A bulky base and high temperatures can favor elimination. Use a base like potassium carbonate and maintain a moderate reaction temperature.
Difficult Purification 1. Similar polarity of product and byproducts: O-alkylated byproducts or unreacted starting materials may have similar polarities to the desired product, making chromatographic separation challenging. 2. Product is a basic compound: The pyrrolidine moiety makes the product basic, which can affect its behavior on silica gel chromatography.1. Acid-base extraction: Utilize the basicity of the product. Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl) to extract the product into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent. 2. Modified chromatography: If column chromatography is necessary, consider using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia to prevent peak tailing on silica gel. Alternatively, alumina chromatography can be employed.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent methods are:

  • N-Alkylation of pyrrolidine: This involves reacting pyrrolidine with a 2-(4-hydroxyphenyl)ethyl derivative that has a good leaving group, such as 2-(4-hydroxyphenyl)ethyl bromide or tosylate. This is a direct and often efficient method.

  • Reductive amination: This route starts with 4-hydroxyphenylacetaldehyde or a related ketone, which is reacted with pyrrolidine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.

Q2: I am observing a significant amount of a byproduct with a similar mass to my product in the LC-MS. What could it be?

A2: A common byproduct in the N-alkylation of phenols is the O-alkylated isomer. In this synthesis, the phenoxide ion of the starting material or product can react with the alkylating agent to form an ether. Careful control of the reaction conditions, particularly the choice and amount of base, can help minimize this side reaction. Protecting the phenol group before alkylation is another effective strategy.

Q3: My reaction is very slow. What can I do to speed it up?

A3: To increase the reaction rate, you can try the following:

  • Increase the temperature: Gently heating the reaction mixture can significantly accelerate the rate of N-alkylation. Monitor the reaction closely for the formation of side products.

  • Change the solvent: Switching to a more polar aprotic solvent like DMF can enhance the reaction rate.

  • Use a more reactive leaving group: If you are using a halide, consider converting the alcohol to a tosylate or mesylate, which are generally better leaving groups.

Q4: How can I effectively purify the final product?

A4: Due to the basic nature of the pyrrolidine ring, an acid-base workup is a highly effective purification method. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid. This will protonate your product, making it water-soluble and separating it from non-basic impurities. After separating the aqueous layer, it can be basified, and the pure product can be back-extracted into an organic solvent. If further purification is needed, column chromatography on silica gel with a solvent system containing a small amount of a basic additive (e.g., 1% triethylamine) is recommended to obtain a pure product.

Experimental Protocols

A plausible experimental protocol based on the N-alkylation of pyrrolidine is detailed below.

Synthesis of 2-(4-hydroxyphenyl)ethyl 4-methylbenzenesulfonate (Tyrosol Tosylate)

  • To a solution of 4-hydroxyphenethyl alcohol (tyrosol) (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq) followed by the slow addition of p-toluenesulfonyl chloride (1.1 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification or purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Synthesis of this compound

  • In a round-bottom flask, dissolve 2-(4-hydroxyphenyl)ethyl 4-methylbenzenesulfonate (1.0 eq) in acetonitrile.

  • Add potassium carbonate (2.0 eq) and pyrrolidine (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an acid-base extraction as described in the troubleshooting guide for purification.

  • If necessary, further purify the product by column chromatography on silica gel using a mobile phase of dichloromethane/methanol with 1% triethylamine.

Visualizations

Synthesis_Pathway 4-hydroxyphenethyl alcohol 4-hydroxyphenethyl alcohol 2-(4-hydroxyphenyl)ethyl tosylate 2-(4-hydroxyphenyl)ethyl tosylate 4-hydroxyphenethyl alcohol->2-(4-hydroxyphenyl)ethyl tosylate TsCl, Et3N This compound This compound 2-(4-hydroxyphenyl)ethyl tosylate->this compound Pyrrolidine, K2CO3

Caption: Main synthetic pathway for this compound.

Side_Reactions cluster_alkylation Alkylation Step 2-(4-hydroxyphenyl)ethyl tosylate + Pyrrolidine 2-(4-hydroxyphenyl)ethyl tosylate + Pyrrolidine This compound This compound 2-(4-hydroxyphenyl)ethyl tosylate + Pyrrolidine->this compound Desired N-Alkylation O-alkylated byproduct O-alkylated byproduct 2-(4-hydroxyphenyl)ethyl tosylate + Pyrrolidine->O-alkylated byproduct O-Alkylation 4-vinylphenol 4-vinylphenol 2-(4-hydroxyphenyl)ethyl tosylate + Pyrrolidine->4-vinylphenol Elimination Quaternary ammonium salt Quaternary ammonium salt This compound->Quaternary ammonium salt Di-alkylation

Caption: Potential side reactions during the synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check Starting Material Quality start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Solvent, Base) check_sm->check_conditions SM OK analyze_byproducts Identify Byproducts (LC-MS, NMR) check_conditions->analyze_byproducts Conditions OK optimize_purification Optimize Purification (Acid-Base Extraction, Chromatography) analyze_byproducts->optimize_purification Byproducts Identified end Successful Synthesis optimize_purification->end Pure Product

Caption: A logical workflow for troubleshooting the synthesis.

Technical Support Center: Stability of 4-(2-(pyrrolidin-1-yl)ethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4-(2-(pyrrolidin-1-yl)ethyl)phenol in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concerns for this compound are degradation through oxidation, sensitivity to pH, and photodegradation. The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by high pH, exposure to light, and the presence of metal ions. The pyrrolidine ring may also undergo oxidation.

Q2: What are the ideal storage conditions for solutions of this compound?

A2: To minimize degradation, solutions of this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C is recommended.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For maximum stability, overlay the solution with an inert gas like nitrogen or argon to prevent oxidation.

  • pH: Maintain the pH of the solution in the acidic to neutral range (pH 4-7), as alkaline conditions can promote degradation of phenolic compounds.[1][2]

Q3: I observed a color change in my solution of this compound. What could be the cause?

A3: A color change, often to a yellow or brown hue, is a common indicator of degradation, specifically oxidation. Phenolic compounds can oxidize to form colored quinone-type structures. This process can be initiated by exposure to air (oxygen), light, or high pH.

Q4: Can I heat my solution to aid in dissolution?

A4: Gentle warming may be acceptable for initial dissolution, but prolonged exposure to high temperatures should be avoided as it can accelerate degradation. If heating is necessary, it should be done for the shortest possible time and at the lowest effective temperature. It is advisable to perform a preliminary stability test to assess the impact of temperature on your specific formulation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of potency or inconsistent results over time. Degradation of the compound in solution.1. Review your storage conditions. Ensure the solution is protected from light, stored at the recommended temperature, and preferably under an inert atmosphere. 2. Check the pH of your solution. Adjust to a slightly acidic to neutral pH if your experimental conditions allow. 3. Prepare fresh solutions more frequently.
Appearance of new peaks in my chromatogram (e.g., HPLC). Formation of degradation products.1. Perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products. 2. Develop and validate a stability-indicating analytical method (e.g., HPLC) that can resolve the parent compound from its degradants.[3][4][5]
Precipitation of the compound from solution. Poor solubility or pH shift.1. Verify the solubility of the compound in your chosen solvent system. 2. Ensure the pH of the solution is maintained within a range where the compound is soluble and stable.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[4]

Objective: To intentionally degrade this compound under various stress conditions to identify likely degradation products.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable analytical method, such as HPLC with UV or MS detection.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and characterize any new peaks that represent degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% formic acid or phosphoric acid in water (to maintain an acidic pH for better peak shape and stability).

    • Organic Phase (B): Acetonitrile or methanol.

  • Gradient Elution: Develop a gradient elution method to ensure separation of compounds with a wide range of polarities. A typical starting gradient could be:

    • 0-20 min: 10% B to 90% B

    • 20-25 min: Hold at 90% B

    • 25-30 min: Return to 10% B and equilibrate.

  • Detection: Use a UV detector at a wavelength where the parent compound and potential degradants have good absorbance (e.g., determined by a UV scan, likely around 270-280 nm for a phenol).

  • Method Optimization: Inject the samples from the forced degradation study. Adjust the gradient, flow rate, and mobile phase composition to achieve adequate resolution between the parent peak and all degradation peaks.

  • Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[3][4][5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare Stock Solution acid Acid Hydrolysis prep_stock->acid Expose to Stress base Base Hydrolysis prep_stock->base Expose to Stress oxidation Oxidation (H2O2) prep_stock->oxidation Expose to Stress thermal Thermal Stress prep_stock->thermal Expose to Stress photo Photodegradation prep_stock->photo Expose to Stress hplc_analysis HPLC Analysis acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis data_eval Data Evaluation hplc_analysis->data_eval id_pathways Identify Degradation Pathways data_eval->id_pathways method_dev Develop Stability-Indicating Method id_pathways->method_dev

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_products Potential Degradation Products parent This compound quinone Oxidized Phenol (Quinone-type) parent->quinone Oxidation (O2, light, high pH) n_oxide Pyrrolidine N-oxide parent->n_oxide Oxidation side_chain_cleavage Side-chain Cleavage Products parent->side_chain_cleavage Hydrolysis/Oxidation polymers Polymerized Products quinone->polymers Further Reactions

Caption: Potential degradation pathways.

References

Technical Support Center: Solubility Enhancement for 4-(2-(pyrrolidin-1-yl)ethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Here is a technical support center with troubleshooting guides and FAQs to help you increase the solubility of 4-(2-(pyrrolidin-1-yl)ethyl)phenol.

This guide provides researchers, scientists, and drug development professionals with practical strategies and detailed protocols to overcome solubility challenges with this compound. The molecule's structure, containing both an acidic phenol group and a basic tertiary amine (pyrrolidine), allows for several solubility enhancement techniques.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its solubility?

A1: The solubility of this compound is primarily governed by two functional groups:

  • A phenolic hydroxyl group: This group is weakly acidic and can be deprotonated at higher pH to form a more soluble phenolate anion.[1]

  • A tertiary amine (pyrrolidine ring): This group is basic and can be protonated at lower pH to form a more soluble cationic ammonium salt.[2]

The interplay between these two ionizable groups means that the compound's net charge and, consequently, its aqueous solubility are highly dependent on the pH of the solution.

Q2: How does pH dramatically alter the solubility of this compound?

A2: Adjusting the pH is a powerful method to increase the solubility of ionizable compounds.[3]

  • In acidic conditions (low pH): The basic pyrrolidine nitrogen becomes protonated (R₃NH⁺), forming a cation. This positively charged species generally exhibits significantly higher aqueous solubility than the neutral form.

  • In alkaline conditions (high pH): The acidic phenolic hydroxyl group is deprotonated (ArO⁻), forming a phenolate anion. This negatively charged species is also typically more soluble in water than the neutral form.[1]

  • At isoelectric point (pI): At a specific intermediate pH, the compound will exist predominantly in its neutral or zwitterionic form, where it is likely to have its lowest aqueous solubility.

Q3: Why is forming a salt of my compound an effective strategy?

A3: Salt formation is one of the most common and effective methods for increasing the aqueous solubility and dissolution rate of compounds with acidic or basic functional groups.[4][5] By reacting the basic pyrrolidine moiety with an acid (e.g., HCl, H₂SO₄, tartaric acid), you convert the parent molecule into an ionized salt form.[6] These salts are generally crystalline solids with higher polarity and stronger interactions with water molecules, leading to enhanced aqueous solubility.[7] Approximately 50% of marketed small molecule drugs are administered in their salt form.[6]

Q4: What are co-solvents and how can they help?

A4: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[3][8] They work by reducing the polarity of the solvent system, which diminishes the energy required to create a cavity for the solute.[8] For phenolic compounds, common and effective co-solvents include ethanol, methanol, and acetone, often mixed with water.[9][10]

Troubleshooting Guide

Issue: My compound is crashing out of my aqueous buffer (e.g., PBS at pH 7.4).

This is a common issue when the concentration of the compound exceeds its intrinsic solubility in a particular medium. Here are the recommended troubleshooting steps:

  • Troubleshooting Workflow

G start Precipitation Observed in Aqueous Buffer decision1 Is pH adjustment permissible for your experiment? start->decision1 proc_ph Determine pH-Solubility Profile (See Protocol 1) decision1->proc_ph  Yes decision2 Is a non-aqueous or co-solvent system acceptable? decision1->decision2  No end_solution Optimized Soluble Formulation proc_ph->end_solution proc_cosolvent Screen Co-solvents (See Protocol 3) proc_cosolvent->end_solution decision2->proc_cosolvent  Yes proc_salt Perform Salt Screening (See Protocol 2) decision2->proc_salt  No proc_salt->end_solution

Caption: Workflow for troubleshooting compound precipitation.

Issue: I need to prepare a high-concentration stock solution for my assays.

High-concentration stocks (e.g., >10 mM) often cannot be achieved in purely aqueous buffers.

  • Recommended Action 1: Utilize a Co-solvent System. For initial in-vitro work, creating a stock solution in a neat organic solvent like DMSO, ethanol, or DMF is standard practice. The compound is first dissolved at a high concentration in the organic solvent, and then diluted into the aqueous assay buffer.[11] Ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid artifacts.

  • Recommended Action 2: Form a Salt. If an aqueous stock is required for later-stage development (e.g., in vivo studies), salt formation is the preferred method.[4][7] This involves reacting the compound with a suitable acid to create a highly water-soluble salt form. See Protocol 2 for a detailed screening method.

Data Presentation Tables

Use the following templates to systematically record your experimental results.

Table 1: pH-Solubility Profile of this compound

pH of Buffer Visual Solubility (Clear/Hazy/Precipitate) Quantitative Solubility (mg/mL or mM) Notes (e.g., Degradation)
2.0
4.0
6.0
7.4
8.0
10.0

| 12.0 | | | |

Table 2: Solubility of Different Salt Forms in Water (pH 7.0)

Salt Counter-ion Salt Form Visual Solubility Quantitative Solubility (mg/mL or mM)
None Free Base
Chloride Hydrochloride
Sulfate Sulfate
Tartrate Tartrate

| Mesylate | Mesylate | | |

Table 3: Co-solvent System Solubility

Co-solvent % Co-solvent in Water (v/v) Visual Solubility Quantitative Solubility (mg/mL or mM)
Ethanol 10%
Ethanol 50%
PEG 400 10%
PEG 400 50%
DMSO 10%

| DMSO | 50% | | |

Detailed Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile

This protocol determines the aqueous solubility of the compound across a range of pH values.

  • Materials:

    • This compound

    • Series of buffers (e.g., citrate for pH 2-6, phosphate for pH 6-8, borate for pH 8-10, carbonate-bicarbonate for pH 10-11)

    • Vortex mixer and shaker/incubator

    • Microcentrifuge tubes (1.5 mL)

    • pH meter

    • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

  • Procedure:

    • Prepare a set of buffers covering the desired pH range (e.g., from pH 2 to 12).

    • Add an excess amount of the solid compound to a microcentrifuge tube (e.g., 5-10 mg).

    • Add a fixed volume of a specific pH buffer to the tube (e.g., 1 mL).

    • Vortex vigorously for 1-2 minutes.

    • Place the tubes on a shaker at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.

    • After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

    • Carefully collect an aliquot of the clear supernatant.

    • Dilute the supernatant with a suitable mobile phase and analyze the concentration using a validated analytical method.

    • Record the results in a table similar to Table 1. Note any color changes, which might indicate compound degradation at extreme pH values.[12]

  • Effect of pH on Ionization State

G cluster_low_ph Low pH (e.g., pH 2) cluster_neutral_ph Near pI cluster_high_ph High pH (e.g., pH 12) low_ph_struct Protonated (Cationic) More Soluble neutral_struct Neutral/Zwitterionic Least Soluble low_ph_struct->neutral_struct Increase pH high_ph_struct Deprotonated (Anionic) More Soluble neutral_struct->high_ph_struct Increase pH

Caption: Ionization state and relative solubility of the compound at different pH values.

Protocol 2: Screening for Optimal Salt Formation for Enhanced Solubility

This protocol provides a method to screen various acid counter-ions to form a more soluble salt.

  • Materials:

    • This compound

    • A selection of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid, citric acid)

    • Solvents for reaction (e.g., ethanol, isopropanol, acetone)

    • Stir plate, vials, filtration apparatus

  • Procedure:

    • Dissolve a known amount of the compound (the "free base") in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • In a separate vial, prepare a solution of the chosen acid (counter-ion). A 1:1 molar ratio is a good starting point.

    • Slowly add the acid solution to the stirred solution of the free base.

    • Observe for the formation of a precipitate. If no solid forms, an anti-solvent (like ether or heptane) can be slowly added to induce crystallization.

    • Isolate the resulting solid salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Confirm salt formation using analytical techniques (e.g., melting point, spectroscopy).

    • Determine the aqueous solubility of each new salt form using the method described in Protocol 1 (typically at a fixed, relevant pH like 7.4).

    • Compare the results to identify the salt form with the most significant solubility improvement, as shown in Table 2.[7]

Protocol 3: Evaluating the Effect of Co-solvents on Solubility

This protocol helps determine the solubility of the compound in various aqueous/organic solvent mixtures.

  • Materials:

    • This compound

    • Water-miscible co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO)

    • Deionized water

    • Equipment as listed in Protocol 1

  • Procedure:

    • Prepare a series of co-solvent/water mixtures at different volume percentages (e.g., 10%, 20%, 50% v/v).

    • Follow the same equilibrium solubility method as described in Protocol 1 (steps 2-8), but replace the pure pH buffer with the prepared co-solvent mixtures.

    • Analyze the supernatant to quantify the solubility in each solvent system.

    • Organize the data in a table similar to Table 3 to compare the effectiveness of different co-solvents and concentrations.[9]

References

"preventing degradation of 4-(2-(pyrrolidin-1-yl)ethyl)phenol during storage"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-(2-(pyrrolidin-1-yl)ethyl)phenol during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound during storage?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, phenolic compounds, in general, are susceptible to degradation primarily through oxidation.[1][2] This process is often initiated by factors such as:

  • Exposure to Oxygen: The presence of atmospheric oxygen can lead to the formation of phenoxy radicals, which can initiate chain reactions leading to discoloration and the formation of degradation products.[2]

  • Exposure to Light: UV radiation and even visible light can provide the energy to initiate oxidative reactions.[3][4] Storing phenolic compounds in the presence of sunlight has been shown to cause significant degradation.[3][4]

  • Elevated Temperatures: Higher temperatures accelerate the rate of chemical reactions, including oxidation.[1][3][5] Storage at 40°C has been shown to increase the degradation of some phenolic compounds compared to storage at 23°C.[3]

  • Presence of Metal Ions: Metal ions, such as iron and copper, can act as catalysts in oxidation reactions.[6]

  • pH Variations: The stability of phenolic compounds can be influenced by the pH of the solution in which they are stored.[1]

Q2: What are the visible signs of degradation?

A2: A common indicator of phenolic compound degradation is a change in color, often observed as a shift to light tan, pink, or even dark green hues.[2] This discoloration is typically due to the formation of oxidized species and quinone-type compounds.[7] For quantitative assessment, a decrease in the concentration of the parent compound, as measured by techniques like HPLC, is a definitive sign of degradation.

Q3: How can I prevent the degradation of this compound?

A3: To minimize degradation, it is crucial to control the storage environment. Based on general principles for stabilizing phenolic compounds, the following measures are recommended:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen and prevent oxidation.

  • Protection from Light: Use amber-colored vials or store containers in the dark to protect the compound from light-induced degradation.[3][4] Phenolic compounds are most stable when stored in the dark.[3]

  • Controlled Temperature: Store the compound at low temperatures. Refrigeration (2-8°C) or freezing (-20°C or -80°C) is generally recommended. For long-term storage of a stock solution of a similar compound, 4-ethylphenol, -80°C for up to 2 years and -20°C for up to 1 year is suggested.[8]

  • Use of Antioxidants: The addition of antioxidants can help to quench free radicals and inhibit oxidative chain reactions.[9]

  • Chelating Agents: If metal ion contamination is a concern, consider the use of a chelating agent like EDTA to sequester metal ions and prevent them from catalyzing oxidation.[6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Discoloration of Solid Compound Oxidation due to exposure to air and/or light.1. Repackage the compound under an inert atmosphere (e.g., nitrogen or argon).2. Store in an amber vial or a container wrapped in aluminum foil to protect from light.3. Store at a lower temperature (e.g., -20°C).
Decreased Purity in Solution Oxidation, potentially accelerated by solvent or contaminants.1. Prepare fresh solutions for immediate use whenever possible.2. If storing solutions, degas the solvent prior to use to remove dissolved oxygen.3. Store solutions under an inert atmosphere at low temperatures.4. Consider adding a suitable antioxidant to the solution.
Precipitation from Solution Poor solubility at lower storage temperatures.1. Before use, allow the solution to warm to room temperature and vortex to ensure complete dissolution.2. If precipitation persists, gentle heating and/or sonication may be used to aid dissolution.[8]

Quantitative Data on Phenolic Compound Stability

The following table summarizes the impact of different storage conditions on the stability of phenolic compounds, providing a general reference for what can be expected for this compound.

Storage Condition Effect on Phenolic Compounds Reference
Sunlight at 23°C Highest degradation observed, with decreases in antioxidant capacity up to 20% and total phenolic content up to 53%.[3][4][3][4]
40°C in the Dark Significant degradation, with decreases in some individual phenolics up to 41%.[3][3]
23°C in the Dark Most stable condition, with the lowest level of degradation.[3][4][3][4]
Room Temperature (23°C) A decrease in total phenolic content of up to 65% was observed in some food purees over an extended period.[5][5]

Experimental Protocols

Protocol 1: Stability Assessment by HPLC

This protocol outlines a general method for assessing the stability of this compound under different storage conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Aliquoting and Storage: Aliquot the stock solution into several amber HPLC vials. Divide the vials into different storage conditions to be tested (e.g., -20°C in the dark, 4°C in the dark, room temperature in the dark, room temperature with light exposure).

  • Initial Analysis (Time 0): Immediately analyze one of the freshly prepared aliquots using a validated HPLC method to determine the initial concentration and purity of the compound.

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve one vial from each storage condition.

  • Sample Preparation and Analysis: Allow the vial to equilibrate to room temperature. Analyze the sample by HPLC under the same conditions as the initial analysis.

  • Data Analysis: Compare the peak area or concentration of this compound at each time point to the initial value to determine the percentage of degradation.

Visualizations

cluster_degradation Probable Oxidative Degradation Pathway of a Phenol Phenol This compound Phenoxy_Radical Phenoxy Radical Phenol->Phenoxy_Radical Initiation (O₂, light, heat, metal ions) Peroxy_Radical Peroxy Radical Phenoxy_Radical->Peroxy_Radical Propagation (+ O₂) Polymerization Polymerization Phenoxy_Radical->Polymerization Termination Peroxy_Radical->Phenol Propagation (abstracts H) Quinone Quinone-type Products (Colored) Peroxy_Radical->Quinone Termination/Rearrangement

Caption: A generalized oxidative degradation pathway for phenolic compounds.

cluster_workflow Troubleshooting Degradation Workflow Start Degradation Observed (e.g., discoloration, low purity) Check_Storage Review Storage Conditions Start->Check_Storage Light Exposed to Light? Check_Storage->Light Oxygen Stored under Air? Light->Oxygen No Implement_Light Store in Dark/Amber Vial Light->Implement_Light Yes Temp Elevated Temperature? Oxygen->Temp No Implement_Inert Store under Inert Gas (N₂ or Ar) Oxygen->Implement_Inert Yes Implement_Temp Store at Lower Temperature (-20°C or -80°C) Temp->Implement_Temp Yes Monitor Monitor Stability (e.g., via HPLC) Temp->Monitor No Implement_Light->Oxygen Implement_Inert->Temp Implement_Temp->Monitor

Caption: A workflow for troubleshooting degradation issues with this compound.

cluster_decision Decision Tree for Optimal Storage Duration Storage Duration? Short_Term Short-Term (< 1 month) Duration->Short_Term Short Long_Term Long-Term (> 1 month) Duration->Long_Term Long Solid_or_Solution_S Solid or Solution? Short_Term->Solid_or_Solution_S Solid_or_Solution_L Solid or Solution? Long_Term->Solid_or_Solution_L Solid_S Solid Solid_or_Solution_S->Solid_S Solid Solution_S Solution Solid_or_Solution_S->Solution_S Solution Solid_L Solid Solid_or_Solution_L->Solid_L Solid Solution_L Solution Solid_or_Solution_L->Solution_L Solution Result_SS Store at 2-8°C, protected from light. Solid_S->Result_SS Result_SolS Store at -20°C under inert gas, protected from light. Solution_S->Result_SolS Result_SL Store at -20°C or -80°C under inert gas, protected from light. Solid_L->Result_SL Result_SolL Store at -80°C under inert gas, protected from light. Prepare fresh if possible. Solution_L->Result_SolL

Caption: A decision tree for selecting appropriate storage conditions.

References

"challenges in the scale-up synthesis of 4-(2-(pyrrolidin-1-yl)ethyl)phenol"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of 4-(2-(pyrrolidin-1-yl)ethyl)phenol. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, categorized by the stage of the process.

Problem 1: Low Yield in the N-alkylation Step

Question: We are experiencing low yields during the N-alkylation of pyrrolidine with a protected 4-(2-bromoethyl)phenol. What are the potential causes and solutions?

Answer: Low yields in this step are a common challenge during scale-up. Several factors could be contributing to this issue. Here is a breakdown of potential causes and recommended troubleshooting steps:

  • Incomplete Reaction:

    • Insufficient reaction time or temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or GC). If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature. Be mindful that excessive heat can lead to degradation.

    • Poor mixing: In larger reactors, inefficient stirring can lead to localized concentration gradients and incomplete reactions. Ensure adequate agitation for the scale of your reaction.

  • Side Reactions:

    • O-alkylation: The most common side reaction is the alkylation of the unprotected phenolic hydroxyl group. Even with a protecting group, some degree of O-alkylation can occur if the protection is incomplete or if the protecting group is labile under the reaction conditions.

      • Solution: Ensure complete protection of the phenol before the alkylation step. Re-evaluate the choice of protecting group for robustness under the planned reaction conditions.

    • Elimination: The bromoethyl group can undergo elimination to form 4-vinylphenol, especially in the presence of a strong, non-nucleophilic base or at elevated temperatures.

      • Solution: Use a non-hindered base and maintain careful temperature control. A milder base or lower reaction temperature may be necessary.

  • Reagent Quality:

    • Purity of starting materials: Impurities in the 4-(2-bromoethyl)phenol precursor or pyrrolidine can interfere with the reaction. Ensure the purity of your starting materials through appropriate analytical characterization.

    • Moisture: The presence of water can affect the reactivity of the base and lead to side reactions. Use anhydrous solvents and reagents.

Experimental Protocol: N-alkylation of Pyrrolidine with Protected 4-(2-bromoethyl)phenol (Illustrative)

  • Protection of 4-(2-bromoethyl)phenol: Dissolve 4-(2-bromoethyl)phenol in a suitable anhydrous solvent (e.g., dichloromethane or THF). Add a base (e.g., triethylamine or pyridine) followed by the protecting group reagent (e.g., benzyl bromide or tert-butyldimethylsilyl chloride) at 0 °C. Allow the reaction to warm to room temperature and stir until complete conversion is observed by TLC. Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure. Purify the protected intermediate by column chromatography if necessary.

  • N-alkylation: In a flame-dried reactor under an inert atmosphere (e.g., nitrogen or argon), dissolve the protected 4-(2-bromoethyl)phenol in a suitable anhydrous solvent (e.g., acetonitrile or DMF). Add a base (e.g., potassium carbonate or sodium hydride). Add pyrrolidine dropwise at a controlled temperature. Heat the reaction mixture to a predetermined temperature (e.g., 60-80 °C) and monitor its progress.

  • Work-up and Deprotection: After completion, cool the reaction mixture and quench any excess base. Extract the product into an organic solvent. The deprotection step will depend on the protecting group used. For example, a benzyl group can be removed by catalytic hydrogenation, while a silyl group is typically removed with a fluoride source like TBAF.

  • Purification: The crude product is then purified by a suitable method such as column chromatography or crystallization.

Problem 2: Difficulty in Product Purification

Question: We are struggling to achieve high purity of the final product, this compound, on a large scale. What are the recommended purification strategies?

Answer: Purification of a polar, basic compound like this compound can be challenging, especially at scale. Here are some common issues and recommended solutions:

  • Persistent Impurities:

    • Starting materials: Unreacted protected or unprotected 4-(2-bromoethyl)phenol and excess pyrrolidine can be difficult to remove.

    • By-products: O-alkylated product and elimination by-products are common impurities.

  • Purification Method Selection:

    • Column Chromatography: While effective at the lab scale, silica gel chromatography can be costly and time-consuming for large quantities. The basic nature of the product can also lead to tailing on silica gel.

      • Solution: Consider using a modified stationary phase, such as alumina or a basic-deactivated silica gel. Employing a gradient elution with a small amount of a basic modifier (e.g., triethylamine) in the eluent can also improve separation.

    • Crystallization: This is often the most scalable and cost-effective purification method for solid compounds.[1]

      • Solution: A systematic screening of solvents is crucial. Start with solvents in which the product has moderate solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for phenolic compounds include toluene, ethyl acetate, and mixtures with heptane or hexane. Anti-solvent crystallization can also be effective.

    • Acid-Base Extraction: The basicity of the pyrrolidine nitrogen allows for purification through acid-base extraction.

      • Solution: Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., HCl or acetic acid). The product will move to the aqueous phase as its salt. The organic layer containing non-basic impurities can be discarded. The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) to regenerate the free base, which can then be extracted back into an organic solvent. This method is highly effective for removing non-basic impurities.

Quantitative Data Summary

ParameterLab Scale (1-10 g)Pilot Scale (1-10 kg)Challenges & Considerations at Scale
Typical Yield 70-90%60-80%Heat transfer, mixing efficiency, and longer reaction times can lead to lower yields.
Purity (after initial work-up) 85-95%75-90%Increased potential for side reactions and less efficient extractions.
Purity (after chromatography) >98%>98%Cost and scalability of chromatography.
Purity (after crystallization) >99%>99%Solvent selection and control of cooling profile are critical for crystal form and purity.[1]

Frequently Asked Questions (FAQs)

Q1: Which protecting group is most suitable for the phenolic hydroxyl group in this synthesis?

A1: The choice of protecting group is critical and depends on the overall synthetic strategy and the reaction conditions for the N-alkylation step.

  • Benzyl (Bn) ether: Robust and stable to a wide range of reaction conditions. It is typically removed by catalytic hydrogenation, which is a clean and scalable process. However, it may not be suitable if other functional groups in the molecule are sensitive to reduction.

  • Silyl ethers (e.g., TBDMS, TIPS): These are easily introduced and removed under mild conditions (e.g., with fluoride ions). They are generally stable to the basic conditions of the N-alkylation. The choice between different silyl groups depends on the required stability.

  • Methyl ether: While simple, the cleavage of a methyl ether requires harsh conditions (e.g., BBr₃) which may not be compatible with other functional groups and can be challenging to handle on a large scale.

Q2: What are the critical process parameters to control during the scale-up of the N-alkylation reaction?

A2: Several parameters are crucial for a successful and safe scale-up:

  • Temperature Control: The N-alkylation reaction is often exothermic. Efficient heat removal is essential to prevent runaway reactions and the formation of by-products. The reactor should have adequate cooling capacity.

  • Rate of Addition: The rate of addition of pyrrolidine should be carefully controlled to manage the reaction exotherm.

  • Agitation: Efficient mixing is necessary to ensure uniform temperature and concentration throughout the reactor, which is critical for achieving consistent product quality and yield.

  • Inert Atmosphere: Maintaining an inert atmosphere (e.g., nitrogen) is important to prevent oxidation of the phenol and to handle any moisture-sensitive reagents.

Q3: How can I monitor the progress of the reaction effectively on a larger scale?

A3: In-process controls (IPCs) are vital for monitoring the reaction at scale.

  • HPLC/GC: These are the most reliable methods for quantitative monitoring of the disappearance of starting materials and the formation of the product and by-products. Samples can be taken periodically from the reactor.

  • TLC: While less quantitative, TLC is a quick and simple method for qualitative monitoring of the reaction progress.

Visualizations

Experimental Workflow for Synthesis

experimental_workflow start Start: 4-(2-bromoethyl)phenol protection Phenol Protection start->protection Protecting Group Reagent, Base alkylation N-Alkylation with Pyrrolidine protection->alkylation Protected Intermediate deprotection Protecting Group Removal alkylation->deprotection Crude Protected Product purification Purification deprotection->purification Crude Final Product product Final Product: this compound purification->product High Purity Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_reaction_completion Check Reaction Completion (IPC) start->check_reaction_completion incomplete_reaction Incomplete Reaction check_reaction_completion->incomplete_reaction Yes side_reactions Analyze for Side Products check_reaction_completion->side_reactions No o_alkylation O-Alkylation Detected side_reactions->o_alkylation O-Alkylated By-product elimination Elimination Product Detected side_reactions->elimination Vinylphenol By-product reagent_quality Verify Reagent Quality side_reactions->reagent_quality No Obvious By-products impure_reagents Impure Starting Materials reagent_quality->impure_reagents

Caption: Decision tree for troubleshooting low yields in the N-alkylation step.

References

"troubleshooting poor reproducibility in assays with 4-(2-(pyrrolidin-1-yl)ethyl)phenol"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor reproducibility in assays involving 4-(2-(pyrrolidin-1-yl)ethyl)phenol. The information is tailored for scientists in academic and drug development settings.

Troubleshooting Guides

Question: We are observing significant variability in our enzyme inhibition assay results with this compound. What are the potential causes and solutions?

Answer:

Poor reproducibility in enzyme inhibition assays with phenolic compounds like this compound is a common issue. The primary suspects are compound aggregation, non-specific binding, and compound instability.

1. Compound Aggregation:

  • Problem: Phenolic compounds are known to form aggregates in aqueous solutions, especially at higher concentrations. These aggregates can sequester the enzyme, leading to false-positive inhibition results that are highly variable.[1]

  • Troubleshooting Steps:

    • Include a Detergent: Add a non-ionic detergent, such as Triton X-100 (typically at 0.01-0.1%), to your assay buffer. Detergents can help prevent the formation of aggregates.[1]

    • Test a Concentration Range: Evaluate the compound across a wide range of concentrations. Aggregation is often concentration-dependent.

    • Dynamic Light Scattering (DLS): If available, use DLS to directly assess aggregate formation at your working concentrations.[1]

2. Non-Specific Binding:

  • Problem: The pyrrolidine moiety and the phenolic hydroxyl group can engage in non-specific interactions with various proteins and surfaces.

  • Troubleshooting Steps:

    • BSA in Buffer: Include Bovine Serum Albumin (BSA) in your assay buffer (typically 0.1-1 mg/mL) to block non-specific binding sites on your assay plates and reduce non-specific interactions with the target enzyme.

    • Vary Enzyme Concentration: If the IC50 value of your compound changes significantly with varying enzyme concentrations, it may indicate non-specific inhibition.

3. Compound Stability and Reactivity:

  • Problem: The phenol group can be susceptible to oxidation, especially in buffers with neutral or alkaline pH, leading to the formation of reactive quinone species. This can result in time-dependent and irreversible inhibition, contributing to variability. Phenolic compounds can also exhibit pro-oxidant activity, generating reactive oxygen species (ROS) that can damage the enzyme.[2]

  • Troubleshooting Steps:

    • Fresh Stock Solutions: Always prepare fresh stock solutions of the compound before each experiment.

    • Control for Time-Dependent Effects: Perform pre-incubation studies where the compound is incubated with the enzyme for varying amounts of time before adding the substrate.

    • Include Antioxidants: In some cases, adding a small amount of an antioxidant like DTT or TCEP to the buffer can help maintain the integrity of the compound and the enzyme, though this should be done with caution as it can interfere with some assay readouts.

Question: Our cell-based assay results with this compound are not consistent. What should we investigate?

Answer:

Inconsistent results in cell-based assays can stem from issues with compound solubility, stability in culture media, and inherent compound properties affecting cell health.

1. Solubility and Stability in Media:

  • Problem: The compound may have poor solubility or may precipitate in the complex environment of cell culture media, leading to inconsistent effective concentrations. It may also degrade over the course of a multi-day experiment.

  • Troubleshooting Steps:

    • Solubility Check: Visually inspect the media for any signs of precipitation after adding the compound. You can also quantify the soluble fraction by centrifuging the media and measuring the compound concentration in the supernatant via HPLC-UV.

    • Time-Course Experiment: Assess the stability of the compound in your cell culture media over the duration of your experiment using a method like HPLC or LC-MS.

    • Solvent Effects: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability.

2. Cytotoxicity:

  • Problem: At higher concentrations, the compound may be cytotoxic, leading to variable results that are not related to the specific biological target of interest. Phenolic compounds can induce non-specific necrotic cell death at supra-pharmacological concentrations.[2]

  • Troubleshooting Steps:

    • Viability Assay: Always run a parallel cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the concentration range where the compound does not significantly impact cell viability.

    • Microscopic Examination: Visually inspect the cells under a microscope for any changes in morphology, such as rounding or detachment, which can indicate cellular stress.

3. Pro-oxidant and Other Off-Target Effects:

  • Problem: Phenolic compounds can act as pro-oxidants under certain conditions, leading to oxidative stress in cells.[2] The pyrrolidine moiety might also have off-target interactions.

  • Troubleshooting Steps:

    • ROS Assay: Measure the levels of reactive oxygen species (ROS) in cells treated with your compound to assess for pro-oxidant effects.

    • Target Engagement Assay: If possible, use a target engagement assay to confirm that the compound is interacting with its intended target within the cell.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for dissolving this compound?

A1: For initial stock solutions, DMSO is generally recommended. For aqueous assay buffers, it's crucial to ensure the final DMSO concentration is low (typically <1%, ideally <0.1%) to avoid solvent-induced artifacts. If solubility in aqueous media is a persistent issue, consider using formulation strategies such as incorporating PEG300 or SBE-β-CD, but these should be tested for their own effects on the assay.

Q2: How should I store solutions of this compound?

A2: Stock solutions in anhydrous DMSO should be stored at -20°C or -80°C to minimize degradation.[3] Avoid repeated freeze-thaw cycles. For aqueous solutions, it is strongly recommended to prepare them fresh for each experiment due to the potential for oxidation and degradation of the phenolic group.

Q3: Could the pyrrolidine group be causing issues?

A3: Yes, the pyrrolidine moiety is a basic functional group. Depending on the pH of your assay buffer, it can be protonated. This can affect the compound's solubility, membrane permeability in cell-based assays, and potential interactions with acidic residues in proteins. It's important to maintain a consistent and well-buffered pH throughout your experiments.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in an Enzyme Inhibition Assay Under Different Buffer Conditions.

Assay ConditionReplicate 1 IC50 (µM)Replicate 2 IC50 (µM)Replicate 3 IC50 (µM)Mean IC50 (µM)Std. Dev.
Standard Buffer12.525.18.915.58.4
+ 0.05% Triton X-10018.217.519.118.30.8
+ 0.1 mg/mL BSA15.314.816.015.40.6
+ 0.05% Triton X-100 & 0.1 mg/mL BSA20.119.520.820.10.7

This table illustrates how the addition of detergent and BSA can significantly reduce the variability in IC50 measurements, suggesting that aggregation and non-specific binding were contributing to poor reproducibility.

Experimental Protocols

Protocol 1: General Enzyme Inhibition Assay

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a 2X enzyme solution in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.05% Triton X-100, 0.1 mg/mL BSA).

    • Prepare a 2X substrate solution in the same assay buffer.

  • Compound Dilution:

    • Perform a serial dilution of the 10 mM stock solution in DMSO to create a concentration range for testing.

    • Further dilute the DMSO stock solutions into assay buffer to create 2X final concentrations.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the 2X compound solution or vehicle control to each well.

    • Add 50 µL of the 2X enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 100 µL of the 2X substrate solution.

    • Monitor the reaction kinetics on a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Fit the data to a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare 10 mM Stock in DMSO dilute Serial Dilution of Compound stock->dilute add_cmpd Add 2X Compound to Plate dilute->add_cmpd reagents Prepare 2X Enzyme & Substrate add_enz Add 2X Enzyme reagents->add_enz add_sub Add 2X Substrate reagents->add_sub add_cmpd->add_enz preincubate Pre-incubate add_enz->preincubate preincubate->add_sub read Read Plate add_sub->read calc Calculate % Inhibition read->calc fit Fit Dose-Response Curve calc->fit ic50 Determine IC50 fit->ic50 troubleshooting_logic start Poor Reproducibility Observed check_aggregation Is Compound Aggregation Suspected? start->check_aggregation check_binding Is Non-Specific Binding a Concern? check_aggregation->check_binding No add_detergent Action: Add Detergent (e.g., Triton X-100) check_aggregation->add_detergent Yes check_stability Is Compound Stability an Issue? check_binding->check_stability No add_bsa Action: Add BSA to Buffer check_binding->add_bsa Yes fresh_solutions Action: Use Freshly Prepared Solutions check_stability->fresh_solutions Yes end_node Improved Reproducibility check_stability->end_node No add_detergent->check_binding add_bsa->check_stability fresh_solutions->end_node

References

Technical Support Center: Optimizing Derivatization of 4-(2-(pyrrolidin-1-yl)ethyl)phenol for Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 4-(2-(pyrrolidin-1-yl)ethyl)phenol prior to analysis by gas chromatography-mass spectrometry (GC-MS) and other chromatographic techniques.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the derivatization of this compound.

Issue 1: Incomplete or No Derivatization

Symptoms:

  • The peak corresponding to the underivatized this compound is still present, often with significant tailing.

  • The expected derivatized peak is small or absent.

Possible Causes and Solutions:

CauseSolution
Presence of Moisture Moisture will readily consume silylating and acylating reagents. Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried) and cooled before use. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon) if possible.
Inactive Reagent Derivatization reagents are sensitive to moisture and can degrade over time. Use a fresh vial of the reagent. If a new vial is not available, test the reagent with a simple phenol standard to confirm its activity.
Insufficient Reagent An excess of the derivatizing reagent is typically required to drive the reaction to completion. A molar ratio of at least 2:1 of the derivatization reagent to the active hydrogen is recommended.[1]
Suboptimal Reaction Temperature Some derivatization reactions require heating to proceed at an adequate rate. For silylation with BSTFA, heating at 60-75°C for 15-45 minutes can improve the yield for sterically hindered or less reactive hydroxyl groups.[2][3][4] For acetylation, reactions may be performed at room temperature or heated to 60°C to increase the reaction rate.[5]
Suboptimal Reaction Time Derivatization may not be instantaneous. Monitor the reaction progress by analyzing aliquots at different time points until the product peak area no longer increases.[1] Silylation with BSTFA in acetone can be very rapid (within 15 seconds), while in other solvents it may take over an hour.[6]
Incorrect Solvent The choice of solvent can significantly impact reaction rates. For silylation with BSTFA, acetone has been shown to dramatically accelerate the reaction.[3][6] For other silylating reagents, aprotic solvents like pyridine, acetonitrile, or DMF are commonly used.
Lack of Catalyst For sterically hindered or less reactive compounds, a catalyst may be necessary. For silylation, adding 1-10% Trimethylchlorosilane (TMCS) to BSTFA can increase its reactivity.[1][7] For acetylation, a base such as pyridine or triethylamine is often used, or an acid catalyst in some cases.
Issue 2: Peak Tailing in Chromatogram

Symptoms:

  • The peak for the derivatized analyte is asymmetrical with a trailing edge.

  • Poor peak shape leads to inaccurate integration and quantification.

Possible Causes and Solutions:

CauseSolution
Active Sites in the GC System Un-derivatized analyte can interact with active silanol groups in the GC inlet liner, column, or connections, causing tailing. Ensure the use of a deactivated inlet liner and high-quality, inert GC column. Regularly perform inlet maintenance, including replacing the liner, septum, and O-ring.[8][9][10]
Column Contamination or Degradation Contaminants at the head of the column can cause peak tailing. Try trimming 10-20 cm from the front of the column. If tailing persists, the column may need to be replaced.[8][11]
Improper Column Installation If the column is installed too high or too low in the injector or detector, it can cause peak shape issues.[9][12] Ensure the column is installed according to the manufacturer's instructions for your specific GC model.
Incomplete Derivatization As discussed in Issue 1, residual underivatized analyte will tail. Re-optimize the derivatization procedure to ensure complete reaction.
Solvent-Phase Mismatch A mismatch in polarity between the injection solvent and the GC column's stationary phase can cause peak distortion.[9] Ensure the solvent is compatible with the column phase.

Frequently Asked Questions (FAQs)

Q1: Which derivatization method is better for this compound: silylation or acylation?

A1: Both silylation and acylation can be effective. The choice depends on the specific requirements of the analysis.

  • Silylation (e.g., with BSTFA) is a very common and effective method for derivatizing phenols to increase their volatility and thermal stability for GC-MS analysis.[2][7][13] It is generally a clean and rapid reaction.

  • Acylation (e.g., with acetic anhydride) is also a viable option. However, this compound contains both a phenolic hydroxyl group and a tertiary amine. While the tertiary amine is not expected to react with the acylating agent, care must be taken to ensure complete derivatization of the phenolic hydroxyl group. Acylation can be particularly useful when silylation proves difficult or when targeting specific mass spectral fragmentation patterns.

Q2: My this compound sample is in an aqueous solution. How should I prepare it for derivatization?

A2: Derivatization reagents like BSTFA are extremely sensitive to water. The aqueous solvent must be completely removed before adding the reagent. This is typically achieved by evaporating the sample to dryness under a stream of nitrogen or by lyophilization (freeze-drying).[1]

Q3: Can I derivatize the phenolic hydroxyl group without affecting the pyrrolidine ring?

A3: Yes. The commonly used silylating and acylating reagents are selective for active hydrogens, such as the one on the phenolic hydroxyl group. The tertiary amine of the pyrrolidine ring does not have an active hydrogen and will not react with these reagents.[2]

Q4: What are the optimal conditions for silylation of my compound with BSTFA?

A4: Based on general protocols for phenols, a good starting point would be:

  • Ensure the sample is completely dry.

  • Dissolve 1-10 mg of the sample in a suitable anhydrous solvent (e.g., 1 mL of acetone or pyridine) in a reaction vial.[2]

  • Add an excess of BSTFA (e.g., 100-500 µL). For potentially difficult derivatizations, use BSTFA with 1% TMCS as a catalyst.[1][2]

  • Cap the vial tightly and heat at 60°C for 15-30 minutes.[2][3]

  • Cool to room temperature before injection into the GC-MS.

Q5: What are the optimal conditions for acetylation of my compound with acetic anhydride?

A5: A general protocol for the acetylation of phenols is as follows:

  • Ensure the sample is dry.

  • Dissolve the sample in a suitable solvent.

  • Add an excess of acetic anhydride (e.g., 1.5 mmol per 1 mmol of analyte) and a catalytic amount of a base like pyridine or in an alkaline aqueous medium.[5][14]

  • The reaction can often be performed at room temperature for 10-15 minutes or heated to 60°C to reduce reaction time.[5]

Data Presentation

Table 1: Comparison of Silylation Conditions for Phenolic Compounds

ReagentCatalystSolventTemperature (°C)TimeYield/Efficiency
BSTFANoneAcetoneRoom Temp15 secondsQuantitative[3][6]
BSTFANoneDichloromethaneRoom Temp> 1 hourSlower reaction[3][6]
BSTFA1% TMCSPyridine6015 minutesEffective for general use[2]
MSTFANoneN/A260 (injector port)2.5 minutesHigh efficiency

Table 2: Comparison of Acetylation Conditions for Phenolic Compounds

ReagentCatalyst/MediumSolventTemperature (°C)TimeYield/Efficiency
Acetic AnhydrideNoneNone607 hoursQuantitative for benzyl alcohol[5]
Acetic AnhydrideK₂CO₃WaterRoom Temp10 minutesEffective for phenols in aqueous media[14]
Acetic AnhydrideNa₂HPO₄Water5520 minutesHigh recoveries for trace phenols

Experimental Protocols

Protocol 1: Silylation using BSTFA with TMCS Catalyst
  • Sample Preparation: Ensure the sample of this compound is completely dry. If in solution, evaporate the solvent under a gentle stream of nitrogen.

  • Reagent Addition: To 1 mg of the dried sample in a 2 mL autosampler vial, add 200 µL of anhydrous pyridine and 200 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven at 60°C for 30 minutes.

  • Analysis: After cooling to room temperature, inject 1 µL of the solution into the GC-MS.

Protocol 2: Acetylation using Acetic Anhydride
  • Sample Preparation: Ensure the sample of this compound is dry.

  • Reagent Addition: To 1 mg of the dried sample in a 2 mL autosampler vial, add 200 µL of pyridine and 100 µL of acetic anhydride.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Let the reaction proceed at room temperature for 15 minutes.

  • Work-up (Optional): To remove excess reagent, the reaction can be quenched with water and extracted with a non-polar solvent like hexane or ethyl acetate. The organic layer is then dried with anhydrous sodium sulfate.

  • Analysis: Inject 1 µL of the final solution (either directly from the reaction mixture or after work-up) into the GC-MS.

Visualizations

Derivatization_Workflow Experimental Workflow for Derivatization cluster_sample_prep Sample Preparation cluster_silylation Silylation Path cluster_acetylation Acetylation Path start Start with this compound Sample dry_sample Evaporate to Dryness (e.g., under Nitrogen stream) start->dry_sample add_silylation Add Anhydrous Solvent (e.g., Pyridine) + BSTFA (+1% TMCS) dry_sample->add_silylation Option 1 add_acetylation Add Pyridine + Acetic Anhydride dry_sample->add_acetylation Option 2 heat_silylation Heat at 60°C for 30 min add_silylation->heat_silylation analysis GC-MS Analysis heat_silylation->analysis rt_acetylation React at Room Temp for 15 min add_acetylation->rt_acetylation rt_acetylation->analysis

Caption: A flowchart of the general experimental workflow for derivatization.

Troubleshooting_Tree Troubleshooting Derivatization for GC-MS Analysis start Problem Observed in Chromatogram incomplete_deriv Incomplete Derivatization? (Large Analyte Peak) start->incomplete_deriv peak_tailing Peak Tailing? start->peak_tailing check_moisture Check for Moisture: - Dry glassware thoroughly - Use anhydrous solvents - Use fresh reagents incomplete_deriv->check_moisture Yes check_system_activity Check System Activity: - Use deactivated liner - Perform inlet maintenance - Trim GC column peak_tailing->check_system_activity Yes optimize_conditions Optimize Reaction: - Increase reagent excess - Increase temp/time - Add catalyst (e.g., TMCS) check_moisture->optimize_conditions solution1 Solution: Complete Derivatization optimize_conditions->solution1 check_column_install Check Column Installation: - Verify correct depth - Ensure clean, square cut check_system_activity->check_column_install solution2 Solution: Improved Peak Shape check_column_install->solution2

Caption: A decision tree for troubleshooting common derivatization issues.

References

Technical Support Center: Synthesis of Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of pyrrolidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Pyrrolidine rings are key structural motifs in numerous natural products, pharmaceuticals, and drug candidates.[1][2][3]

This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to help you optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the pyrrolidine ring?

A1: The most prevalent methods for constructing the pyrrolidine skeleton include:

  • [3+2] Dipolar Cycloaddition: This powerful method involves the reaction of azomethine ylides with alkenes or alkynes to directly form the five-membered ring, often with high control over stereochemistry.[4][5]

  • Intramolecular Cyclization: This approach uses acyclic precursors, such as amino alcohols or ω-azido carboxylic acids, which cyclize to form the pyrrolidine ring.[1][6] This can be achieved through various reactions, including reductive amination and C-H amination.[6][7]

  • Reductive Amination of 1,4-Dicarbonyl Compounds: A classic method where a 1,4-dicarbonyl compound reacts with a primary amine, followed by reduction, to yield the corresponding N-substituted pyrrolidine.

  • "Borrowing Hydrogen" Methodology: An atom-efficient method that uses catalysts (e.g., Iridium-based) to convert diols and primary amines into saturated aza-heterocycles like pyrrolidines through a sequence of dehydrogenation, condensation, and hydrogenation.[8]

  • Ring Contraction of Pyridines: A photo-promoted method that converts pyridines into pyrrolidine derivatives, offering a novel route from abundant starting materials.[9][10]

Q2: How can I control the stereochemistry during pyrrolidine synthesis?

A2: Achieving high stereoselectivity is a critical challenge.[1][11] Key strategies include:

  • Chiral Catalysts: Using chiral metal complexes (e.g., Silver(I)/ThioClickFerrophos) can induce high enantioselectivity in reactions like 1,3-dipolar cycloadditions.[5][6]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of the reaction.[4]

  • Substrate Control: Starting with chiral precursors, such as the amino acid proline, allows for the synthesis of optically pure pyrrolidine derivatives.[1][12]

  • Reaction Conditions: Temperature, solvent, and the choice of reagents can significantly influence the diastereoselectivity of the cyclization process.[4][13]

Q3: What are the primary challenges in purifying pyrrolidine derivatives?

A3: Purification can be complicated by the presence of starting materials, reagents, and side products. Common issues include:

  • Water Removal: Pyrrolidine and its derivatives can be hygroscopic. Azeotropic distillation is often required to obtain anhydrous products.[14]

  • Separating Isomers: Diastereomers and regioisomers can be difficult to separate. This often requires careful column chromatography on silica gel.[4]

  • Removing Basic Impurities: If the crude product is contaminated with unreacted pyrrolidine or other basic compounds, an acid wash can be used to convert them into water-soluble salts, facilitating their removal.[15][16] Distillation at reduced pressure is also a common purification method.[2][15]

Troubleshooting Guides

This section addresses specific experimental problems in a question-and-answer format.

Q4: My reaction yield is consistently low. What are the potential causes and solutions?

A4: Low yields are a frequent issue in pyrrolidine synthesis.[17] Consider the following factors:

  • Potential Cause 1: Competing Side Reactions.

    • Problem: In reductive aminations of 1,4-dicarbonyls, the Paal-Knorr reaction can compete, forming a pyrrole instead of the desired pyrrolidine.[7] In reactions involving amides, the formation of reactive enamine species can also reduce yield.[4]

    • Solution: Adjust the reaction conditions. For instance, removing acid from a double reductive amination can efficiently suppress pyrrole formation.[7] Optimizing temperature and substrate concentration can also minimize side reactions.

  • Potential Cause 2: Inefficient Ring Closure.

    • Problem: The intramolecular cyclization step may be slow or reversible, especially for forming larger rings like piperidines compared to pyrrolidines.[17]

    • Solution: Increase the reaction temperature or time. For base-mediated cyclizations, using a stronger base or a different solvent might be necessary. For instance, the cyclization to a piperidine may require incubation with sodium hydroxide, whereas the analogous pyrrolidine formation is spontaneous.[17]

  • Potential Cause 3: Starting Material or Product Instability.

    • Problem: Certain starting materials, like some ω-chloroketones, may not be stable under the required reaction conditions.[17] The product itself could also degrade.

    • Solution: Screen different catalysts or reaction conditions that are milder. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) if your compounds are sensitive to oxygen or moisture.[14][18]

Q5: I obtained a mixture of regioisomers or diastereomers. How can I improve selectivity?

A5: Lack of selectivity is a common pitfall, particularly in cycloaddition reactions.[4]

  • Problem: In [3+2] cycloadditions, the orientation of the dipole and dipolarophile can lead to different regioisomers.[4] The approach of the reactants can also result in multiple diastereomers.

  • Solution:

    • Modify the Substrate: Increasing the steric bulk of substituents on the nitrogen atom of an amide can improve diastereocontrol.[4] The electronic nature of the dipolarophile also strongly influences selectivity.[4]

    • Change the Catalyst: The choice of catalyst is crucial. For example, in 1,3-dipolar cycloadditions, different metal catalysts can favor the formation of specific isomers.[13]

    • Optimize Reaction Conditions: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.

Q6: I am observing an unexpected side product that I can't identify. What could it be?

A6: Unexpected products can arise from previously unreported reaction pathways.

  • Problem: An attempt to synthesize a specific pyrrolidine derivative resulted in a completely different heterocyclic structure.

  • Example: In one reported case, the reaction conditions intended for a standard synthesis unexpectedly led to the formation of a complex oxaspirocycle.[19]

  • Solution:

    • Thorough Characterization: Use a combination of NMR (1H, 13C, COSY, HSQC), mass spectrometry, and if possible, X-ray crystallography to determine the structure of the unknown compound.

    • Re-evaluate the Mechanism: Consider alternative mechanistic pathways. Could an intermediate be rearranging? Is the catalyst promoting an unexpected transformation? For example, some reactions proceed via an azomethine ylide intermediate that can undergo unforeseen cyclizations.[9]

    • Consult the Literature: Search for similar unexpected transformations with related substrates or catalysts.

Data Summary Tables

Table 1: Optimization of Iridium-Catalyzed [3+2] Cycloaddition

This table summarizes the effect of additives and temperature on the yield of a representative iridium-catalyzed reductive cycloaddition reaction.

EntryAdditiveTemperature (°C)Yield (NMR)Yield (Isolated)
1K₃PO₄ (2 equiv)Room Temperature75%70%
2NoneRoom Temperature85%81%
3None5079%74%

Data adapted from optimization studies showing that a base additive was not required and that room temperature was optimal for this specific transformation.[4]

Table 2: Influence of Reaction Conditions on Stereoselective Pyrrolidine Synthesis

This table shows how different catalysts and conditions can influence the yield and diastereoselectivity of a 1,3-dipolar cycloaddition to form spirooxindole pyrrolidines.

CatalystSolventTime (min)Yield (%)Diastereomeric Ratio (dr)
L-prolineEtOH1208090:10
CCMFe₂O₄@L-proline MNRsEtOH1096>99:1 (endo)
NoneEtOH240<10-

Data highlights the efficiency and high endo-selectivity achieved with a functionalized manganese ferrite nanorod catalyst compared to L-proline alone.[13]

Experimental Protocols

Protocol 1: General Procedure for Iridium-Catalyzed Reductive [3+2] Cycloaddition

This protocol describes a general method for synthesizing polysubstituted pyrrolidines from amides and electron-deficient alkenes.[4]

  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the amide substrate (0.25 mmol, 1.0 equiv), the alkene (0.3 mmol, 1.2 equiv), and Vaska's complex [IrCl(CO)(PPh₃)₂] (1 mol %).

  • Reaction Setup: Cap the vial with a septum, and purge with argon for 5 minutes.

  • Solvent and Reagent Addition: Add anhydrous toluene (1 mL) via syringe, followed by 1,1,3,3-tetramethyldisiloxane (TMDS) (0.5 mmol, 2.0 equiv).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired pyrrolidine derivative.

Protocol 2: Tandem Amination/Cyanation/Alkylation for α-CN Pyrrolidine Synthesis

This one-pot protocol allows for the three-component synthesis of α-cyanopyrrolidines from primary amine-tethered alkynes.[20]

  • Preparation: In a microwave tube reactor, combine the amino alkyne (0.25 mmol, 1.0 equiv), trimethylsilyl cyanide (TMSCN) (1.0 mmol, 4.0 equiv), and the alkylating reagent (e.g., chloroacetonitrile) (0.5 mmol, 2.0 equiv).

  • Catalyst and Solvent Addition: Add copper(I) bromide (CuBr) (5 mol %), water (0.25 mmol, 1.0 equiv), and acetonitrile (1 mL). For less reactive substrates, a co-catalyst such as Sc(OTf)₃ (2 mol %) can be added.

  • Reaction Execution: Seal the tube and heat the mixture in a microwave reactor to 90°C for 40 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the functionalized pyrrolidine.

Mandatory Visualizations

G General Workflow for Pyrrolidine Synthesis cluster_prep Preparation cluster_reaction Synthesis cluster_purification Isolation & Purification cluster_analysis Analysis Start Select Starting Materials (e.g., Amine, Alkene, Dicarbonyl) Reagents Choose Catalyst, Solvent & Reagents Start->Reagents Reaction Perform Ring-Forming Reaction (e.g., Cycloaddition, Cyclization) Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purify Purification (Chromatography, Distillation) Workup->Purify Analysis Characterization (NMR, MS, etc.) Purify->Analysis End Pure Pyrrolidine Derivative Analysis->End

Caption: A typical experimental workflow for the synthesis and isolation of pyrrolidine derivatives.

G Troubleshooting Common Synthesis Issues Start Experiment Complete CheckYield Is Yield Acceptable? Start->CheckYield CheckPurity Is Purity/Selectivity High? CheckYield->CheckPurity Yes LowYieldCauses Potential Causes: - Side Reactions - Poor Reactivity - Degradation CheckYield->LowYieldCauses No LowPurityCauses Potential Causes: - Competing Pathways - Poor Stereocontrol - Inefficient Purification CheckPurity->LowPurityCauses No Success Successful Synthesis CheckPurity->Success Yes OptimizeConditions Action: - Adjust Temp/Concentration - Change Catalyst/Solvent - Check Starting Material Quality LowYieldCauses->OptimizeConditions ImproveSelectivity Action: - Use Chiral Catalyst - Modify Substrate - Optimize Purification Method LowPurityCauses->ImproveSelectivity

Caption: A decision tree to troubleshoot low yield or purity in pyrrolidine synthesis.

G Common Side Reactions in Pyrrolidine Synthesis Reactants 1,4-Dicarbonyl + Primary Amine Intermediate Iminium Intermediate Reactants->Intermediate DesiredProduct Desired Product: Substituted Pyrrolidine Intermediate->DesiredProduct Intramolecular Reductive Amination SideProduct Side Product: Substituted Pyrrole Intermediate->SideProduct Dehydration/ Aromatization Condition1 Reductive Conditions (e.g., NaBH(OAc)₃) NO ACID Condition1->DesiredProduct Condition2 Acidic Conditions (Paal-Knorr Reaction) Condition2->SideProduct

Caption: Competing pathways in the synthesis from 1,4-dicarbonyls.[7]

References

"strategies to improve the regioselectivity of phenol derivatization"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for phenol derivatization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in achieving regioselectivity during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why does the hydroxyl group of a phenol direct incoming electrophiles to the ortho and para positions?

The hydroxyl (-OH) group is a strongly activating, ortho-, para-directing substituent in electrophilic aromatic substitution reactions.[1] This is due to its strong electron-donating resonance effect (+M effect), where the lone pairs on the oxygen atom delocalize into the aromatic ring.[2][3] This delocalization increases the electron density at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by electrophiles.[2][4][5] While the oxygen is also electronegative and exerts an electron-withdrawing inductive effect (-I), the resonance effect is dominant.[2][3]

G cluster_phenol Phenol Resonance Structures cluster_reactivity Effect on Ring P Phenol O Ortho Carbocation (Negative charge at ortho) P->O +R effect P2 Para Carbocation (Negative charge at para) O->P2 O2 Ortho Carbocation (Negative charge at ortho) P2->O2 Result Increased Electron Density at Ortho & Para Positions P2->Result Activate Ring Activation Result->Activate Direct Ortho/Para Direction Result->Direct

Caption: Resonance effect in phenol increases electron density at ortho/para positions.

Q2: What is the difference between C-alkylation and O-alkylation of phenols, and how is it controlled?

Phenolate anions, formed by deprotonating phenols with a base, are ambident nucleophiles. They can be attacked by electrophiles (like alkyl halides) at the oxygen atom (O-alkylation) to form an ether, or at a ring carbon atom (ortho or para position, C-alkylation) to form an alkylated phenol.[6] The regioselectivity between O- and C-alkylation is primarily controlled by the choice of solvent.[6]

  • O-Alkylation (Kinetic Product): Favored in polar aprotic solvents like DMF or acetone. In these solvents, the oxygen anion is poorly solvated and highly reactive, leading to a rapid SN2 reaction.[6]

  • C-Alkylation (Thermodynamic Product): Favored in protic solvents like water or ethanol. These solvents solvate the phenolate oxygen through hydrogen bonding, shielding it and making it less available for reaction.[6] This allows the less-reactive carbon nucleophile of the ring to attack the electrophile.[6]

Q3: How can protecting groups be used to improve regioselectivity?

Protecting the phenolic hydroxyl group can alter its directing effect and sterically block adjacent positions, thereby improving regioselectivity. For instance, converting the -OH group to a bulky ether, such as a triisopropylsilyl (TIPS) ether, can sterically hinder the ortho positions, favoring substitution at the less hindered para position.[7] After the desired reaction, the protecting group can be removed to regenerate the phenol.[8]

For compounds with multiple hydroxyl groups (e.g., flavonoids), selective protection/deprotection strategies are crucial.[9] For example, alcoholic hydroxyls can be selectively acylated over phenolic hydroxyls under certain conditions, or vice versa, allowing for precise functionalization of complex molecules.[9]

Troubleshooting Guides

Problem 1: My electrophilic substitution (nitration, halogenation) yields a mixture of ortho and para isomers with poor selectivity.

The high reactivity of the phenol ring often leads to poor regioselectivity and even polysubstitution.[1]

Solutions:

  • Modify Reaction Conditions: Lowering the reaction temperature can often increase the proportion of the para isomer, which is typically the thermodynamically more stable product. For example, monobromination of phenol at the para position can be achieved by using one equivalent of Br₂ at temperatures below 5 °C.[10]

  • Use a Bulky Reagent or Catalyst: Steric hindrance can be exploited to favor para substitution. Using a bulkier Lewis acid or a sterically demanding electrophile can disfavor attack at the more crowded ortho positions.

  • Employ a Directing Group: Temporarily installing a directing group on the phenolic oxygen can force substitution to a specific position. For example, phenolic carbamates can be selectively hydroxylated at the ortho-position using a [RuCl₂(p-cymene)]₂ catalyst.[9][11]

  • Enzymatic/Biocatalytic Methods: Catalytic antibodies have been shown to induce high regioselectivity. For instance, a specific antibody-cofactor complex catalyzed the nitration of phenol with a strong preference for the ortho product.[12]

Problem 2: My reaction is producing the O-alkylated ether, but I need the C-alkylated phenol.

This is a classic problem of competing reaction pathways. The O-alkylation is often the kinetically favored product.[13]

Solutions:

  • Change the Solvent: This is the most effective strategy. Switch from a polar aprotic solvent (like DMF) to a polar protic solvent (like trifluoroethanol or water).[6] The protic solvent will form hydrogen bonds with the phenolate oxygen, effectively "blocking" it and promoting C-alkylation.[6]

  • Use a Different Counter-ion: The choice of base can influence the reactivity of the phenolate. Using a larger, "softer" counter-ion can sometimes favor C-alkylation.

  • Consider a Rearrangement Reaction: If O-alkylation is unavoidable, consider a reaction that rearranges the O-alkylated product to the C-alkylated one. For example, the Claisen rearrangement converts an allyl phenyl ether to an ortho-allyl phenol upon heating.

G start Start: Phenol Alkylation phenolate Form Phenolate (e.g., use NaH, K2CO3) start->phenolate decision Choose Solvent System phenolate->decision aprotic Polar Aprotic Solvent (e.g., DMF, Acetone) decision->aprotic Poorly solvated oxygen anion protic Polar Protic Solvent (e.g., H2O, Ethanol) decision->protic H-bonding shields oxygen anion o_alkylation Result: O-Alkylation (Ether Product) aprotic->o_alkylation c_alkylation Result: C-Alkylation (Alkyl Phenol Product) protic->c_alkylation G cluster_workflow General Strategy for Improving Regioselectivity Start Define Target (Ortho, Para, Meta, C- vs O-) Analyze Analyze Substrate (Sterics, Electronics) Start->Analyze Select Select Strategy Analyze->Select PG Protecting Groups (e.g., TIPS) Select->PG Steric Control DG Directing Groups (e.g., Carbamates) Select->DG Electronic Control Cat Catalysis (Lewis Acids, Ru, Cu) Select->Cat Catalytic Control Cond Reaction Conditions (Solvent, Temp.) Select->Cond Kinetic/Thermo Control React Perform Reaction PG->React DG->React Cat->React Cond->React End Analyze & Purify Product React->End

References

Technical Support Center: Optimization of HPLC Methods for 4-(2-(pyrrolidin-1-yl)ethyl)phenol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 4-(2-(pyrrolidin-1-yl)ethyl)phenol. It is intended for researchers, scientists, and drug development professionals to assist in method optimization and address common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC analysis of this compound, presented in a question-and-answer format.

Problem IDQuestionPotential CausesSuggested Solutions
P01 Why am I seeing significant peak tailing for my this compound peak? Secondary Interactions: The basic pyrrolidine group can interact with acidic residual silanols on the silica-based stationary phase.[1] Column Overload: Injecting too much sample can lead to peak distortion.[2][3] Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.[3][4]Mobile Phase Modification: Add a competing base like triethylamine (TEA) to the mobile phase to mask silanol interactions. Adjust the mobile phase pH to be at least 2 units below the pKa of the analyte to ensure it is in a single ionic form.[1][3] Reduce Sample Concentration: Dilute the sample and inject a smaller volume.[3][5] Use a Different Column: Consider a column with a highly deactivated stationary phase or a polymer-based column to minimize silanol interactions.[1]
P02 My retention time for this compound is inconsistent between injections. What could be the cause? System Leaks: Leaks in the HPLC system can cause fluctuations in mobile phase composition and flow rate.[6][7] Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase, especially in gradient elution.[8] Column Temperature Fluctuations: Changes in ambient temperature can affect retention times.[6][8] Mobile Phase Composition Changes: Evaporation of volatile organic solvents or degradation of mobile phase components.[8]System Check: Perform a leak test on the system, checking all fittings and connections.[5][7] Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate before starting a sequence. Use a Column Oven: Maintain a constant column temperature using a column oven.[8] Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep it covered to prevent evaporation.[9]
P03 I am observing a noisy or drifting baseline. How can I fix this? Contaminated Mobile Phase: Impurities or microbial growth in the mobile phase.[9] Air Bubbles in the System: Dissolved gas in the mobile phase or air trapped in the pump or detector.[2][6] Detector Lamp Issues: A failing or unstable detector lamp.Mobile Phase Preparation: Use high-purity solvents and degas the mobile phase before use.[2][9] System Purging: Purge the pump to remove any air bubbles.[5] Lamp Maintenance: Check the detector lamp's energy and replace it if necessary.
P04 Why is the peak for this compound showing fronting? Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the mobile phase. Column Overload: Injecting a high concentration of the sample.[2]Sample Solvent Matching: Whenever possible, dissolve the sample in the initial mobile phase.[5] Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column.[5]
P05 I am experiencing low sensitivity and cannot detect low concentrations of this compound. What can I do? Incorrect Detection Wavelength: The selected UV wavelength may not be the absorbance maximum for the analyte. System Leaks: Leaks can lead to a lower amount of sample reaching the detector.[2] Degraded Sample: The analyte may have degraded in the sample solution.Optimize Detection Wavelength: Determine the UV absorbance maximum of this compound in the mobile phase. Phenolic compounds typically have strong absorbance around 270-280 nm.[10] Perform a Leak Check: Ensure all system connections are secure.[2] Use Freshly Prepared Samples: Prepare samples fresh and store them appropriately to prevent degradation.
P06 My system pressure is fluctuating or is too high. What should I do? Blockages: Particulate matter from the sample or mobile phase may be blocking the inline filter, guard column, or the column inlet frit.[6][7] Air in the Pump: Air bubbles in the pump head can cause pressure fluctuations.[6][7] Precipitation: Buffer or sample precipitation in the mobile phase.Filter Samples and Mobile Phase: Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.[7] Purge the Pump: Degas the mobile phase and purge the pump.[7] Systematic Flushing: If the pressure is high, disconnect the column and check the system pressure. If it drops, the column is likely blocked and may need to be back-flushed or replaced.[5] Use a guard column to protect the analytical column.[7]

Frequently Asked Questions (FAQs)

1. What is a good starting HPLC method for the analysis of this compound?

A good starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (or methanol and water) with an acidic modifier.

Table 1: Recommended Starting HPLC Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard reversed-phase column suitable for many phenolic compounds.[10]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidification helps to suppress the ionization of the phenolic hydroxyl group and any residual silanols on the column, leading to better peak shape.[10]
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reversed-phase HPLC.
Gradient Start with a low percentage of B (e.g., 10%) and increase to a higher percentage (e.g., 90%) over 20-30 minutes.A gradient is recommended to effectively elute the compound and any potential impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CUsing a column oven provides better retention time reproducibility.[11]
Injection Volume 10 µLA smaller injection volume can help prevent peak distortion.[5]
Detection UV at ~275 nmPhenolic compounds generally exhibit strong UV absorbance in this region. It is advisable to determine the specific absorbance maximum.

2. How can I improve the resolution between this compound and its impurities?

To improve resolution, you can try the following:

  • Optimize the mobile phase composition: Adjusting the ratio of organic solvent to water can significantly impact selectivity.[2]

  • Change the organic solvent: Switching from acetonitrile to methanol, or vice versa, can alter the elution order of compounds.

  • Adjust the mobile phase pH: Modifying the pH can change the retention characteristics of ionizable compounds.[2]

  • Use a different column: A column with a different stationary phase (e.g., C8, Phenyl-Hexyl) may provide different selectivity.

  • Decrease the flow rate: Lowering the flow rate can increase column efficiency.

  • Increase the column length or use a column with smaller particles: This will increase the number of theoretical plates and improve separation efficiency.[11]

3. What is the importance of degassing the mobile phase?

Degassing the mobile phase is crucial to prevent the formation of air bubbles in the HPLC system.[2] Air bubbles can cause a number of problems, including:

  • Noisy baseline: Bubbles passing through the detector cell will cause spikes and noise in the chromatogram.

  • Inaccurate flow rate: Bubbles in the pump head can lead to an inconsistent and inaccurate flow rate, resulting in variable retention times.

  • System pressure fluctuations: Air trapped in the system can cause the pressure to fluctuate.

4. Should I use a guard column for my analysis?

Yes, using a guard column is highly recommended.[7] A guard column is a short, disposable column installed before the analytical column. Its purpose is to protect the more expensive analytical column from strongly retained or particulate matter in the sample, thereby extending the lifetime of the analytical column.

Experimental Protocol: HPLC Analysis of this compound

This protocol describes a general method for the analysis of this compound. Optimization may be required based on the specific sample matrix and analytical requirements.

1. Materials and Reagents

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water

  • Phosphoric acid (or other suitable acid modifier)

  • 0.45 µm or 0.22 µm syringe filters

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

3. Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1 L of HPLC grade water and mix well.

  • Mobile Phase B: HPLC grade acetonitrile.

  • Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser.

4. Standard Solution Preparation

  • Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of mobile phase A or a mixture of mobile phase A and B to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution to prepare working standards at the desired concentrations.

5. Sample Preparation

  • Dissolve the sample containing this compound in a suitable solvent (preferably the initial mobile phase composition).

  • Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter before injection.

6. HPLC Conditions

  • Set the HPLC parameters as described in Table 1 (or your optimized method).

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

7. Analysis

  • Inject a blank (initial mobile phase) to ensure the system is clean.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • After the analysis, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile) to remove any strongly retained compounds, and then store it in an appropriate solvent as recommended by the manufacturer.

Visualizations

TroubleshootingWorkflow start Problem Observed in Chromatogram pressure Check System Pressure start->pressure baseline Examine Baseline start->baseline peak_shape Analyze Peak Shape start->peak_shape retention_time Check Retention Time start->retention_time pressure_high High/Fluctuating Pressure? pressure->pressure_high baseline_noisy Noisy/Drifting Baseline? baseline->baseline_noisy peak_tailing Peak Tailing/Fronting? peak_shape->peak_tailing rt_shift Retention Time Shift? retention_time->rt_shift check_blockage Check for Blockages (Filters, Frits, Column) pressure_high->check_blockage Yes check_leaks_pressure Check for Leaks Purge Pump pressure_high->check_leaks_pressure No degas_mobile_phase Degas Mobile Phase Check Detector Lamp baseline_noisy->degas_mobile_phase Yes optimize_mobile_phase Optimize Mobile Phase pH Check for Column Overload peak_tailing->optimize_mobile_phase Yes check_temp_leaks_equilibration Check Column Temperature Check for Leaks Ensure Equilibration rt_shift->check_temp_leaks_equilibration Yes solution Problem Resolved check_blockage->solution check_leaks_pressure->solution degas_mobile_phase->solution optimize_mobile_phase->solution check_temp_leaks_equilibration->solution

Caption: Troubleshooting workflow for common HPLC issues.

HPLCParameterOptimization cluster_mobile_phase Mobile Phase cluster_column Column cluster_instrument Instrument Parameters organic_solvent Organic Solvent (ACN vs. MeOH) goal Optimal Separation (Resolution, Peak Shape, Sensitivity) organic_solvent->goal ph pH ph->goal additives Additives (e.g., TEA) additives->goal stationary_phase Stationary Phase (C18, C8, Phenyl) stationary_phase->goal dimensions Dimensions (Length, ID, Particle Size) dimensions->goal flow_rate Flow Rate flow_rate->goal temperature Temperature temperature->goal injection_volume Injection Volume injection_volume->goal

Caption: Interrelated parameters for HPLC method optimization.

References

Validation & Comparative

A Comparative Efficacy Analysis of 4-(2-(pyrrolidin-1-yl)ethyl)phenol and Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic compounds are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities. This guide provides a comparative overview of the potential efficacy of 4-(2-(pyrrolidin-1-yl)ethyl)phenol against other well-characterized phenolic compounds. Due to the absence of direct experimental data for the target compound, its potential neuroprotective, antioxidant, and anti-inflammatory activities are inferred from structurally similar molecules. Specifically, the thiophenol analog, SIB-1553A, is a known neuronal nicotinic acetylcholine receptor (nAChR) ligand, suggesting neuroprotective potential[1][2]. Furthermore, derivatives of 4-aminophenol and other pyrrolidine-containing phenols have demonstrated significant antioxidant and anti-inflammatory properties[3][4].

This comparison guide presents quantitative data from studies on comparator phenols, detailed experimental protocols for assessing these biological activities, and diagrams of the key signaling pathways involved.

Comparative Efficacy Data

The following tables summarize the efficacy of various phenolic compounds in assays relevant to the inferred activities of this compound.

Table 1: Comparative Neuroprotective Efficacy of Phenolic Compounds
CompoundAssayModelEfficacy Metric (e.g., EC50, % protection)Reference
NicotineNeuronal ViabilitySH-SY5Y cells (Aβ toxicity)EC50 = 1-10 µMF_ou et al., 2018_
ResveratrolNeuronal ViabilityPrimary cortical neurons (glutamate toxicity)~50% protection at 25 µMF_lbini et al., 2012_
CurcuminNeuronal ViabilityPC12 cells (rotenone-induced toxicity)EC50 ≈ 5 µMF_hen et al., 2006_
This compound Data Not Available
Table 2: Comparative Antioxidant Efficacy of Phenolic Compounds
CompoundAssayIC50 / Trolox EquivalentReference
Butylated Hydroxytoluene (BHT)DPPH Radical ScavengingIC50 ≈ 25 µMF_alvador et al., 2006_
TroloxDPPH Radical ScavengingIC50 ≈ 40 µMF_e et al., 2002_
Gallic AcidDPPH Radical ScavengingIC50 ≈ 5 µMF_im et al., 2002_
4-(Pyrrolidine-2,5-dione-1-yl)phenolDPPH Radical ScavengingIC50 = 36.9 µMF_esearchGate, 2023_[3]
This compound Data Not Available
Table 3: Comparative Anti-inflammatory Efficacy of Phenolic Compounds
CompoundAssayModelEfficacy Metric (e.g., IC50)Reference
ResveratrolCOX-2 InhibitionLPS-stimulated RAW 264.7 macrophagesIC50 ≈ 15 µMF_han et al., 2002_
CurcuminNF-κB InhibitionTNF-α-stimulated HeLa cellsIC50 ≈ 2.5 µMF_ingh & Aggarwal, 1995_
Ibuprofen (non-phenolic control)COX-1 InhibitionIn vitroIC50 ≈ 10 µMF_oulard et al., 2004_
4-(Pyrrolidine-2,5-dione-1-yl)phenolProtein Denaturation InhibitionIn vitroHigh activity at 50 mg/kgF_esearchGate, 2023_[3]
This compound Data Not Available

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound and other phenolic compounds.

Neuroprotection Assay: MTT Assay for Cell Viability
  • Cell Culture: Plate SH-SY5Y neuroblastoma cells in 96-well plates at a density of 1x10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with varying concentrations of the test phenol (e.g., 0.1, 1, 10, 25, 50 µM) for 2 hours.

  • Induction of Toxicity: Introduce a neurotoxic agent, such as amyloid-beta (Aβ) oligomers (10 µM), to all wells except the control group.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group and calculate the EC50 value.

Antioxidant Assay: DPPH Radical Scavenging Assay
  • Preparation of Reagents: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare stock solutions of the test phenols in methanol.

  • Assay Procedure: In a 96-well plate, add 100 µL of various concentrations of the test compound to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. Determine the IC50 value.

Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production
  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5x10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with different concentrations of the test phenol for 1 hour.

  • Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent system.

  • Griess Assay: Mix 50 µL of the supernatant with 50 µL of sulfanilamide solution and incubate for 10 minutes. Then, add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration. Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound and a typical experimental workflow.

G cluster_0 Experimental Workflow: Neuroprotection Assay A Seed SH-SY5Y cells B Pre-treat with Phenol A->B C Induce toxicity (e.g., Aβ) B->C D Incubate (24h) C->D E MTT Assay D->E F Measure Absorbance (570nm) E->F G Analyze Cell Viability F->G

Caption: Workflow for assessing neuroprotective effects.

G cluster_1 Inferred Neuroprotective Signaling Pathway ligand This compound (nAChR Agonist) receptor α7-nAChR ligand->receptor pi3k PI3K receptor->pi3k Ca²⁺ influx akt Akt pi3k->akt bad Bad akt->bad survival Neuronal Survival akt->survival bcl2 Bcl-2 bad->bcl2 apoptosis Apoptosis bcl2->apoptosis

Caption: PI3K/Akt pathway in neuroprotection.

G cluster_2 Inferred Antioxidant Signaling Pathway phenol Phenolic Compound ros ROS phenol->ros Scavenging keap1 Keap1 ros->keap1 nrf2 Nrf2 keap1->nrf2 are ARE nrf2->are translocates to nucleus antioxidant_genes Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes activates transcription detox Cellular Detoxification & Protection antioxidant_genes->detox

Caption: Nrf2-mediated antioxidant response.

G cluster_3 Inferred Anti-inflammatory Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 ikk IKK tlr4->ikk phenol Phenolic Compound phenol->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb nucleus Nucleus nfkb->nucleus translocates inflammation Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) nucleus->inflammation activates transcription

Caption: NF-κB signaling in inflammation.

References

Comparative Guide to the Validation of Analytical Methods for 4-(2-(pyrrolidin-1-yl)ethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of potential analytical methods for the quantitative determination of 4-(2-(pyrrolidin-1-yl)ethyl)phenol in pharmaceutical preparations. The focus is on a primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, alongside a comparative overview of alternative techniques. Detailed experimental protocols and validation parameters, in accordance with ICH Q2(R1) guidelines, are presented to assist researchers, scientists, and drug development professionals in establishing a robust and reliable analytical procedure.[1][2][3][4]

Overview of Analytical Techniques

The analysis of phenolic compounds, such as this compound, is commonly performed using chromatographic techniques.[5][6][7] High-Performance Liquid Chromatography (HPLC) is a prevalent and robust method for the separation and quantification of these analytes.[8] Detection can be achieved through various detectors, with UV-Visible spectroscopy being a common choice due to the chromophoric nature of the phenol group.[9] For enhanced sensitivity and selectivity, fluorescence detection after derivatization or mass spectrometry (MS) can be employed.[10][11]

This guide will focus on the validation of an RP-HPLC method with UV detection and will briefly compare it with an alternative method involving pre-column derivatization for fluorescence detection.

Primary Analytical Method: RP-HPLC with UV Detection

A reversed-phase HPLC method is proposed for the routine analysis of this compound. This technique separates compounds based on their hydrophobicity.

Proposed Experimental Protocol
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Visible detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a pH 3.0 phosphate buffer (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min.[12]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm, a common wavelength for phenolic compounds.[9]

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to achieve a target concentration of 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Validation Protocol

The analytical method will be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing the following parameters:[1][2][4]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[1][3] This will be evaluated by analyzing a placebo solution and a spiked sample to ensure no interference at the retention time of the analyte. Forced degradation studies (acid, base, oxidation, heat, and light) will also be performed to demonstrate that the method can separate the analyte from its degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[1] This will be assessed by analyzing a series of at least five standard solutions over a concentration range of 50% to 150% of the target concentration (50, 75, 100, 125, and 150 µg/mL). The correlation coefficient (r) of the calibration curve should be ≥ 0.995.[2]

  • Accuracy: The closeness of the test results to the true value.[1] Accuracy will be determined by analyzing samples of a known concentration (spiked placebo) at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The recovery should be within 98.0% to 102.0%.

  • Precision: The degree of scatter between a series of measurements.[1]

    • Repeatability (Intra-assay precision): Six replicate injections of the standard solution at 100% of the target concentration will be performed on the same day, by the same analyst, and on the same instrument. The Relative Standard Deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-assay precision): The analysis will be repeated on a different day, by a different analyst, and on a different instrument. The RSD between the two sets of results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.[2] These will be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[1] This will be evaluated by varying parameters such as the mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).

Comparative Analytical Method: HPLC with Fluorescence Detection after Pre-column Derivatization

For applications requiring higher sensitivity, a method involving pre-column derivatization with a fluorescent labeling reagent can be an excellent alternative.[11][13]

Principle

The phenolic hydroxyl group of this compound can be reacted with a derivatizing agent to form a highly fluorescent product. This derivative can then be separated by RP-HPLC and detected with a fluorescence detector, often providing significantly lower detection limits than UV detection.

Proposed Experimental Protocol
  • Derivatizing Reagent: A common reagent for derivatizing phenols is dansyl chloride or 2-(9-carbazole)-ethyl-chloroformate (CEOC).[11]

  • Derivatization Procedure: A specific volume of the sample solution is mixed with the derivatizing reagent in an alkaline buffer (e.g., borate buffer pH 9.0) and allowed to react at a controlled temperature for a specific time.[11] The reaction is then quenched, and an aliquot is injected into the HPLC system.

  • HPLC Conditions: Similar chromatographic conditions (column, mobile phase) to the UV method can often be used, but the detection will be performed using a fluorescence detector with appropriate excitation and emission wavelengths for the specific derivative.

Comparison with RP-HPLC-UV
FeatureRP-HPLC-UVHPLC with Fluorescence Detection
Principle Separation based on polarity, detection based on UV absorbance.Separation based on polarity, detection based on fluorescence emission after derivatization.
Sensitivity Moderate.High.
Specificity Good, but can be affected by co-eluting impurities with similar UV spectra.Excellent, as only the derivatized analyte will produce a signal at the specific wavelengths.
Sample Preparation Simple dissolution and filtration.More complex, involves a chemical reaction step.
Cost Lower instrument cost.Higher instrument cost (fluorescence detector).
Robustness Generally robust.The derivatization step can introduce additional variability.

Data Presentation: Acceptance Criteria for Method Validation

The following tables summarize the validation parameters and their typical acceptance criteria for the primary RP-HPLC-UV method.

Table 1: System Suitability

Parameter Acceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000

| RSD of Peak Areas (n=6) | ≤ 2.0% |

Table 2: Method Validation Parameters and Acceptance Criteria

Parameter Acceptance Criteria
Specificity No interference at the analyte's retention time. Peak purity index > 0.99.
Linearity Correlation coefficient (r) ≥ 0.995.
Accuracy Mean recovery between 98.0% and 102.0%.
Precision (RSD)
- Repeatability ≤ 2.0%
- Intermediate Precision ≤ 2.0%
LOD S/N ratio ≥ 3:1
LOQ S/N ratio ≥ 10:1
Range Established from linearity, accuracy, and precision data.

| Robustness | System suitability parameters met under all varied conditions. |

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (280 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify validate Validate Method quantify->validate

Caption: Workflow for the RP-HPLC-UV analysis of this compound.

Validation Parameter Relationships

validation_parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Range Range Validation->Range Robustness Robustness Validation->Robustness Linearity->Range Accuracy->Range Precision->Range Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate Precision Precision->Intermediate_Precision

Caption: Interrelationships of analytical method validation parameters as per ICH guidelines.

References

A Comparative Guide to the Antioxidant Properties of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant properties of common phenolic compounds, supported by experimental data. It details the methodologies of key antioxidant assays and visualizes the underlying biochemical pathways and experimental workflows to aid in research and development.

The Antioxidant Power of Phenolics: A Quantitative Comparison

Phenolic compounds, secondary metabolites abundant in plants, are renowned for their potent antioxidant activities.[1][2] Their ability to scavenge free radicals and modulate cellular signaling pathways makes them a focal point in the development of new therapeutic agents.[3][4] The antioxidant capacity of these compounds is largely dictated by their chemical structure, particularly the arrangement and number of hydroxyl groups on their aromatic rings.[5][6][7]

The following table summarizes the antioxidant activities of several representative phenolic compounds, as determined by various common in vitro assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), Ferric Reducing Antioxidant Power (FRAP), and Oxygen Radical Absorbance Capacity (ORAC).[8] These assays measure different aspects of antioxidant action, providing a comprehensive profile of a compound's potential.

Phenolic CompoundDPPH Assay (IC50, µg/mL)ABTS Assay (TEAC)FRAP Assay (µM Fe(II)/g)ORAC Assay (µM TE/g)
Gallic Acid 8.51.088501550
Caffeic Acid 12.20.957501200
Quercetin 5.41.5212002100
Rutin 11.80.886801150
Curcumin 25.50.75550950
Resveratrol 35.10.60480800
Ascorbic Acid (Standard) 10.11.008001400

Note: The values presented are representative and can vary based on specific experimental conditions. Lower IC50 values in the DPPH assay indicate higher antioxidant activity.

Understanding the Mechanisms: Signaling Pathways

The antioxidant effects of phenolic compounds extend beyond simple radical scavenging; they also modulate critical cellular signaling pathways involved in the endogenous antioxidant response.[3][9] One of the most important of these is the Keap1-Nrf2/ARE pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive by Keap1. However, in the presence of oxidative stress or phenolic compounds, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1).[10][11]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PC Phenolic Compounds Keap1_Nrf2 Keap1-Nrf2 Complex PC->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_active Nrf2 (Active) Keap1_Nrf2->Nrf2_active releases ARE ARE (Antioxidant Response Element) Nrf2_active->ARE binds to Gene_Expression Antioxidant Gene Expression (e.g., HO-1) ARE->Gene_Expression promotes transcription

Caption: The Keap1-Nrf2/ARE signaling pathway modulated by phenolic compounds.

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is crucial for comparative studies. Below are detailed methodologies for the most frequently employed assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[12][13]

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Test compounds (phenolic compounds)

  • Standard (e.g., Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the standard in methanol.

  • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

  • Add 100 µL of the sample or standard solutions to the respective wells. For the blank, add 100 µL of methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[13]

Materials:

  • ABTS solution (7 mM in water)

  • Potassium persulfate solution (2.45 mM in water)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Test compounds

  • Standard (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ stock solution with PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Prepare serial dilutions of the test compounds and the standard.

  • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.

  • Add 10 µL of the sample or standard solutions to the respective wells.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of antioxidants to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare fresh.

  • Test compounds

  • Standard (e.g., FeSO₄·7H₂O)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Warm the FRAP reagent to 37°C.

  • Prepare serial dilutions of the test compounds and the ferrous sulfate standard.

  • Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

  • Add 20 µL of the sample, standard, or blank (distilled water) to the respective wells.

  • Incubate the plate at 37°C for 4 minutes.

  • Measure the absorbance at 593 nm.

  • The results are expressed as µM Fe(II) equivalents per gram of sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Materials:

  • Fluorescein sodium salt solution (fluorescent probe)

  • AAPH solution (radical generator)

  • Phosphate buffer (75 mM, pH 7.4)

  • Test compounds

  • Standard (e.g., Trolox)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the Trolox standard in phosphate buffer.

  • Add 150 µL of the fluorescein solution to each well of a black 96-well microplate.

  • Add 25 µL of the sample, standard, or blank (phosphate buffer) to the respective wells.

  • Incubate the plate at 37°C for 15 minutes in the plate reader.

  • Inject 25 µL of the AAPH solution into each well to start the reaction.

  • Measure the fluorescence decay every minute for at least 60 minutes (excitation at 485 nm, emission at 520 nm).

  • Calculate the area under the curve (AUC) for each sample.

  • The results are expressed as Trolox Equivalents (TE) per gram of sample.

Experimental Workflow

A standardized workflow is essential for the systematic comparison of the antioxidant properties of phenolic compounds.

G cluster_assay Assay Execution cluster_analysis Data Analysis A Select & Prepare Phenolic Compounds D Perform Serial Dilutions A->D B Prepare Reagents for Assays (DPPH, ABTS, etc.) E Execute Antioxidant Assays (DPPH, ABTS, FRAP, ORAC) B->E C Prepare Standard Solutions (Trolox, Ascorbic Acid) C->D D->E F Measure Absorbance/ Fluorescence E->F G Calculate % Inhibition, IC50, TEAC, etc. F->G H Compare Activities & Structure-Activity Relationships G->H

Caption: A typical experimental workflow for comparative antioxidant analysis.

References

A Comparative Guide to the Synthesis of 4-(2-(pyrrolidin-1-yl)ethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of prominent synthetic routes for 4-(2-(pyrrolidin-1-yl)ethyl)phenol, a valuable intermediate in pharmaceutical research. The methodologies presented are supported by experimental data to facilitate informed decisions in process development and optimization.

Executive Summary

The synthesis of this compound can be effectively achieved through several distinct pathways. This guide details three primary routes:

  • Route 1: Nucleophilic Substitution of a Phenethyl Halide with Pyrrolidine. This classic and direct approach involves the reaction of a suitably activated 4-hydroxyphenethyl derivative with pyrrolidine.

  • Route 2: Reductive Amination of 4-Hydroxyphenylacetaldehyde with Pyrrolidine. This method offers a convergent approach by forming the crucial C-N bond through an imine intermediate, followed by reduction.

  • Route 3: Cyclization of 4-(2-aminoethyl)phenol with 1,4-Dihalobutane. A straightforward method that constructs the pyrrolidine ring directly onto the phenethylamine scaffold.

Each route presents unique advantages and challenges in terms of reagent availability, reaction conditions, yield, and scalability. The following sections provide a detailed comparison of these synthetic strategies, including experimental protocols and quantitative data.

Comparison of Synthetic Routes

Parameter Route 1: Nucleophilic Substitution Route 2: Reductive Amination Route 3: Cyclization
Starting Materials 4-Hydroxyphenethyl alcohol (Tyrosol), Halogenating agent (e.g., HBr), Pyrrolidine4-Hydroxyphenylacetic acid or its derivatives, Pyrrolidine, Reducing agent4-(2-aminoethyl)phenol (Tyramine), 1,4-Dihalobutane (e.g., 1,4-dibromobutane)
Key Intermediates 4-(2-Bromoethyl)phenol4-HydroxyphenylacetaldehydeNot applicable (one-pot)
Reaction Conditions Two steps: 1) Halogenation: 120-130°C; 2) Alkylation: 10-15°C to refluxOne-pot or two steps: Aldehyde formation and subsequent reductive amination, typically at room temperature.Typically requires heating under basic conditions.
Reported Yield Good to high overall yield.Moderate to high yields, dependent on the reducing agent and aldehyde stability.Potentially high yield in a single step.
Advantages Well-established chemistry, readily available starting materials.Convergent synthesis, mild reaction conditions for the amination step.Atom-economical, potentially a one-pot synthesis.
Disadvantages Use of corrosive halogenating agents, potential for side reactions (e.g., O-alkylation).The intermediate aldehyde can be unstable and prone to polymerization.Requires the handling of dihaloalkanes.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Route 1: Nucleophilic Substitution Tyrosol 4-Hydroxyphenethyl alcohol Bromoethylphenol 4-(2-Bromoethyl)phenol Tyrosol->Bromoethylphenol 120-130°C HBr HBr HBr->Bromoethylphenol Final_Product This compound Bromoethylphenol->Final_Product 10-15°C Pyrrolidine1 Pyrrolidine Pyrrolidine1->Final_Product

Route 1: Nucleophilic Substitution Pathway

Route 2: Reductive Amination Hydroxyphenylacetic_acid 4-Hydroxyphenylacetic acid Aldehyde 4-Hydroxyphenylacetaldehyde Hydroxyphenylacetic_acid->Aldehyde Reduction1 Reduction Reduction1->Aldehyde Final_Product This compound Aldehyde->Final_Product Room Temp. Pyrrolidine2 Pyrrolidine Pyrrolidine2->Final_Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Final_Product

Route 2: Reductive Amination Pathway

Route 3: Cyclization Tyramine 4-(2-aminoethyl)phenol Final_Product This compound Tyramine->Final_Product Heat Dihalobutane 1,4-Dihalobutane Dihalobutane->Final_Product Base Base Base->Final_Product

Route 3: Cyclization Pathway

Detailed Experimental Protocols

Route 1: Nucleophilic Substitution of 4-(2-Bromoethyl)phenol with Pyrrolidine

This two-step procedure first activates the hydroxyl group of tyrosol, followed by substitution with pyrrolidine.

Step 1: Synthesis of 4-(2-Bromoethyl)phenol

  • Materials: 4-(2-hydroxyethyl)-2,6-di-tert-butylphenol, Hydrobromic acid (48%).

  • Procedure: A mixture of 4-(2-hydroxyethyl)-2,6-di-tert-butylphenol and an excess of 48% hydrobromic acid is heated to 120-130°C.[1] During the reaction, water and tert-butyl bromide are continuously removed from the reaction mixture. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the crude 4-(2-bromoethyl)phenol is isolated.[1] Purification can be achieved by crystallization or column chromatography.

Step 2: Synthesis of this compound

  • Materials: 4-(2-Bromoethyl)phenol, Pyrrolidine, Methanol.

  • Procedure: 4-(2-Bromoethyl)phenol is dissolved in methanol, and an excess of pyrrolidine is added. The reaction mixture is maintained at a temperature of 10-15°C.[1] The progress of the reaction is monitored by TLC. After the starting material is consumed, the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent and washed with water to remove excess pyrrolidine and any salts. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product. Purification is typically performed by column chromatography on silica gel.

Route 2: Reductive Amination of 4-Hydroxyphenylacetaldehyde with Pyrrolidine

This route involves the in-situ formation and reduction of an enamine/iminium ion intermediate.

  • Materials: 4-Hydroxyphenylacetaldehyde (or a suitable precursor like 4-hydroxyphenylacetic acid), Pyrrolidine, Sodium triacetoxyborohydride (NaBH(OAc)₃) or another suitable reducing agent, Dichloromethane (DCM) or another suitable solvent.

  • Procedure: To a solution of 4-hydroxyphenylacetaldehyde and pyrrolidine in dichloromethane, sodium triacetoxyborohydride is added in portions at room temperature. The reaction is stirred until completion, as indicated by TLC analysis. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Route 3: Cyclization of 4-(2-aminoethyl)phenol with 1,4-Dibromobutane

This method constructs the pyrrolidine ring in a single step from commercially available tyramine.

  • Materials: 4-(2-aminoethyl)phenol (Tyramine), 1,4-Dibromobutane, a suitable base (e.g., potassium carbonate), and a solvent (e.g., acetonitrile or DMF).

  • Procedure: A mixture of 4-(2-aminoethyl)phenol, 1,4-dibromobutane, and a slight excess of potassium carbonate in acetonitrile is heated to reflux. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure. The residue is dissolved in an appropriate organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which is then purified by column chromatography.

Conclusion

The choice of the optimal synthetic route for this compound depends on several factors, including the scale of the synthesis, the availability and cost of starting materials, and the desired purity of the final product.

  • Route 1 is a robust and well-understood method, making it suitable for both small-scale and large-scale production.

  • Route 2 offers the advantage of milder conditions for the key bond-forming step, which can be beneficial if sensitive functional groups are present in more complex analogs. However, the stability of the intermediate aldehyde needs to be considered.

  • Route 3 is an attractive option due to its convergency and potential for a one-pot procedure, which can simplify the overall process.

Researchers and process chemists should carefully evaluate these factors to select the most appropriate synthetic strategy for their specific needs. Further optimization of reaction conditions for each route may lead to improved yields and process efficiency.

References

Validating the Binding Affinity of 4-(2-(pyrrolidin-1-yl)ethyl)phenol to its Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies to validate the binding affinity of the compound 4-(2-(pyrrolidin-1-yl)ethyl)phenol to its potential biological targets. Due to the absence of direct experimental binding data for this compound in publicly available literature, this guide utilizes data from structurally similar compounds acting on plausible targets, including dopamine D2, serotonin 5-HT1B/1D, and kappa-opioid receptors. This approach allows for a comprehensive comparison of validation techniques and provides a framework for the experimental characterization of the target compound.

Comparative Analysis of Binding Affinity

The binding affinity of a ligand to its receptor is a critical parameter in drug discovery, typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher affinity. The following table summarizes the binding affinities of compounds structurally related to this compound and established reference ligands for the dopamine D2, serotonin 5-HT1B, and kappa-opioid receptors.

Target ReceptorCompoundBinding Affinity (Ki in nM)Reference Ligand(s)Binding Affinity (Ki in nM)
Dopamine D2 5-phenyl-pyrrole-3-carboxamide derivative with 1-ethyl-2-methyl-pyrrolidine (Proxy)Low micromolar[1]Haloperidol0.28[2]
(+)-Butaclamol-
(S)-Sulpiride-
Serotonin 5-HT1B 3-[2-(pyrrolidin-1-yl)ethyl]indole derivative (Proxy)9-fold selectivity for 5-HT1D over 5-HT1B[3]Sumatriptan20-30[4]
CP-93,12915[5]
Kappa-Opioid N-methyl-N-[7-(1- pyrrolidinyl)-1-oxaspiro(4,5)dec-8-yl]benzeneacetamide (U69,593)0.89[6]Dynorphin A (1-13)0.25[6]
Norbinaltorphimine0.06[6]

Experimental Protocols and Workflows

The validation of binding affinity is typically achieved through competitive radioligand binding assays. These assays measure the ability of a test compound to displace a radiolabeled ligand that has a known high affinity and specificity for the target receptor.

General Radioligand Binding Assay Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare Receptor Membranes incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_radioligand Prepare Radioligand Solution prep_radioligand->incubation prep_compound Prepare Test Compound Dilutions prep_compound->incubation filtration Separate Bound and Free Radioligand (e.g., Filtration) incubation->filtration detection Quantify Bound Radioactivity (e.g., Scintillation Counting) filtration->detection analysis Data Analysis (IC50, Ki) detection->analysis

Caption: General workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

Below are detailed protocols for conducting radioligand binding assays for the dopamine D2, serotonin 5-HT1B, and kappa-opioid receptors.

1. Dopamine D2 Receptor Binding Assay

  • Objective: To determine the binding affinity of this compound for the human dopamine D2 receptor.

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

    • Radioligand: [3H]Spiperone.

    • Non-specific binding control: Haloperidol (10 µM).

    • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

    • Test compound: this compound, serially diluted.

    • 96-well plates, filter mats, scintillation cocktail, and scintillation counter.

  • Procedure:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]Spiperone solution (final concentration ~0.2 nM), and 50 µL of either buffer (for total binding), 10 µM haloperidol (for non-specific binding), or the test compound at various concentrations.

    • Add 50 µL of the D2 receptor membrane preparation (10-20 µg of protein per well).

    • Incubate the plate at room temperature for 60-90 minutes.

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value by non-linear regression analysis of the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Serotonin 5-HT1B Receptor Binding Assay

  • Objective: To determine the binding affinity of this compound for the human serotonin 5-HT1B receptor.

  • Materials:

    • Cell membranes from cells stably expressing the human 5-HT1B receptor.

    • Radioligand: [3H]-GR125743 or [125I]-GTI.

    • Non-specific binding control: Serotonin (10 µM).

    • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4, supplemented with 0.1% ascorbic acid.

    • Test compound: this compound, serially diluted.

    • Standard laboratory equipment for radioligand binding assays.

  • Procedure:

    • Combine 100 µL of the 5-HT1B receptor membrane preparation (15-25 µg of protein) with 50 µL of the radioligand (final concentration ~0.1-0.5 nM) and 50 µL of the test compound at various concentrations, buffer, or 10 µM serotonin.

    • Incubate at 37°C for 30 minutes.

    • Filter the reaction mixture through glass fiber filters pre-soaked in 0.3% polyethyleneimine.

    • Rinse the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters.

    • Perform data analysis as described for the dopamine D2 receptor assay.

3. Kappa-Opioid Receptor (KOR) Binding Assay

  • Objective: To determine the binding affinity of this compound for the human kappa-opioid receptor.

  • Materials:

    • Cell membranes from CHO or HEK cells stably expressing the human KOR.[7]

    • Radioligand: [3H]U69,593.[7]

    • Non-specific binding control: U50,488 (10 µM) or naloxone (10 µM).

    • Assay buffer (TME): 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.7.[7]

    • Test compound: this compound, serially diluted.

    • Standard laboratory equipment for radioligand binding assays.

  • Procedure:

    • In each well of a 96-well plate, mix 10 µg of KOR membrane protein with the radioligand [3H]U69,593 (final concentration ~1-2 nM) and varying concentrations of the test compound.[7] For total binding, add buffer instead of the test compound. For non-specific binding, add 10 µM U50,488.

    • The final assay volume should be 1 mL in TME buffer.

    • Incubate the mixture for 60 minutes at room temperature.[7]

    • Separate the bound and free radioligand by rapid filtration over Whatman GF/B glass fiber filters.[8]

    • Wash the filters with ice-cold TME buffer.

    • Measure the radioactivity of the filters by liquid scintillation counting.

    • Analyze the data to determine IC50 and Ki values as previously described.

Alternative and Complementary Validation Methods

Beyond radioligand binding assays, several other biophysical techniques can be employed to validate and characterize the binding interaction between a small molecule and its target.

Workflow for Alternative Biophysical Methods

Biophysical_Methods_Workflow cluster_prep Preparation cluster_methods Biophysical Techniques cluster_output Output prep_protein Purify Target Protein spr Surface Plasmon Resonance (SPR) prep_protein->spr itc Isothermal Titration Calorimetry (ITC) prep_protein->itc nmr NMR Spectroscopy prep_protein->nmr mst Microscale Thermophoresis (MST) prep_protein->mst prep_ligand Prepare Ligand Solution prep_ligand->spr prep_ligand->itc prep_ligand->nmr prep_ligand->mst kinetics Kinetics (kon, koff) spr->kinetics affinity Affinity (Kd) spr->affinity thermodynamics Thermodynamics (ΔH, ΔS) itc->thermodynamics itc->affinity stoichiometry Stoichiometry (n) itc->stoichiometry nmr->affinity mst->affinity

Caption: Workflow for alternative biophysical methods for binding validation.

Surface Plasmon Resonance (SPR): Provides real-time data on the association (kon) and dissociation (koff) rates of the ligand-receptor interaction, from which the dissociation constant (Kd) can be calculated.

Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to map the binding site of a small molecule on the protein target and to determine the dissociation constant.[9]

Microscale Thermophoresis (MST): Measures the change in the movement of a fluorescently labeled molecule in a temperature gradient upon binding to a ligand, allowing for the determination of binding affinity in solution.

By employing a combination of these techniques, researchers can obtain a comprehensive understanding of the binding affinity and mechanism of action of this compound at its biological target.

References

Comparative Analysis of 4-(2-(pyrrolidin-1-yl)ethyl)phenol and its Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 4-(2-(pyrrolidin-1-yl)ethyl)phenol and its enantiomers. This document summarizes key pharmacological data, outlines detailed experimental protocols, and visualizes relevant biological pathways to support further investigation and drug development efforts.

Pharmacological Profile: An Analog-Based Comparison

SIB-1553A is recognized as a selective ligand for neuronal nAChRs. In vitro studies have demonstrated its ability to displace the binding of [3H]nicotine from rat brain nAChRs with an IC50 value of 110 nM[1]. The racemic compound shows greater selectivity for β4-subunit containing nAChRs (α2β4, α3β4, and α4β4) over β2-subunit containing receptors (α4β2 and α3β2)[1]. Furthermore, SIB-1553A exhibits modest affinity for histamine H3, serotonin 5-HT1 and 5-HT2 receptors, and sigma binding sites[1].

A key piece of comparative data comes from an in vivo microdialysis study, which found that both enantiomers of SIB-1553A induced similar levels of increase in hippocampal acetylcholine (ACh) release. This suggests that for this particular downstream effect, there may be a lack of significant stereoselectivity. However, it is crucial to note that other pharmacological parameters, such as receptor binding affinity and functional potency at different nAChR subtypes, could still exhibit enantiomeric differences.

The (S)-enantiomer is generally considered the active form for many pyrrolidine-based nAChR ligands, exhibiting higher binding affinity.

Data Presentation

Due to the absence of specific quantitative data for the enantiomers of this compound, this section presents data for the racemic SIB-1553A as a reference point. Researchers are encouraged to perform dedicated studies to elucidate the specific values for the individual enantiomers of the target compound.

ParameterSIB-1553A (Racemic)R-enantiomer (Predicted)S-enantiomer (Predicted)
nAChR Binding Affinity (IC50, [3H]nicotine displacement) 110 nM[1]Data not availableData not available
nAChR Subtype Selectivity Preferential for β4-containing subtypes[1]Data not availableData not available
In Vivo Effect on Hippocampal ACh Release Markedly increases ACh releaseSimilar to the other isomerSimilar to the other isomer
Other Receptor Affinities Modest affinity for H3, 5-HT1, 5-HT2, and sigma sites[1]Data not availableData not available

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments relevant to the pharmacological characterization of this compound and its enantiomers.

Enantioselective Synthesis

A plausible route for the enantioselective synthesis of this compound enantiomers can be adapted from established methods for chiral pyrrolidine derivatives. One common strategy involves the use of a chiral auxiliary or a chiral catalyst.

Proposed Synthetic Workflow:

G A Starting Material (e.g., 4-hydroxyphenethyl bromide) B Coupling with Chiral Pyrrolidine Synthon (e.g., (R)- or (S)-prolinol derivative) A->B C Functional Group Interconversion (e.g., reduction of a carbonyl group) B->C D Deprotection C->D E Final Product (R)- or (S)-4-(2-(pyrrolidin-1-yl)ethyl)phenol D->E G cluster_0 Agonist This compound (or enantiomer) nAChR nAChR Agonist->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Na_Ca_Influx Na+ / Ca2+ Influx Ion_Channel->Na_Ca_Influx Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Ca_Signaling Intracellular Ca2+ Signaling Na_Ca_Influx->Ca_Signaling NT_Release Neurotransmitter Release (e.g., Acetylcholine, Dopamine) Depolarization->NT_Release Ca_Signaling->NT_Release G Start Enantioselective Synthesis of R- and S-isomers Binding_Assay Radioligand Binding Assays (nAChR subtypes, other receptors) Start->Binding_Assay Functional_Assay Functional Assays (e.g., Calcium Flux) Start->Functional_Assay InVivo_Studies In Vivo Studies (e.g., Microdialysis for NT release) Binding_Assay->InVivo_Studies Functional_Assay->InVivo_Studies Data_Analysis Comparative Data Analysis InVivo_Studies->Data_Analysis

References

Comparative Analysis of the Biological Effects of 4-(2-(pyrrolidin-1-yl)ethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following comparison guide is a hypothetical construct due to the limited availability of published experimental data on the biological effects and reproducibility of 4-(2-(pyrrolidin-1-yl)ethyl)phenol. The proposed mechanisms, experimental data, and protocols are based on the known activities of its constituent chemical moieties—phenols and pyrrolidines—and are intended to serve as an illustrative framework for future research.

This guide provides a comparative overview of the hypothetical biological effects of this compound against two well-characterized compounds: Resveratrol, a natural phenolic compound, and Piracetam, a pyrrolidine-containing nootropic drug. The objective is to offer a potential framework for evaluating the reproducibility of the biological activities of this novel compound.

Data Presentation: Comparative Biological Activities

The following table summarizes the hypothetical biological activities of this compound in comparison to Resveratrol and Piracetam. The data for this compound is purely illustrative.

Parameter This compound (Hypothetical) Resveratrol (Published Data) Piracetam (Published Data)
Primary Biological Effect Anti-inflammatory and AntioxidantAntioxidant, Anti-inflammatory, Cardioprotective[1][2]Nootropic, Neuroprotective[3][4]
Mechanism of Action Inhibition of NF-κB signaling pathway; ROS scavengingActivation of Sirtuin 1 (SIRT1); Modulation of AMPK and MAPK pathways[5][6]Modulation of neurotransmitter receptors (e.g., ACh, NMDA); enhancement of cell membrane fluidity[3][7][8]
IC50 for COX-2 Inhibition 5.2 µM15 µMNot Applicable
EC50 for Antioxidant Activity (DPPH Assay) 12.5 µM25 µMNot Applicable
Effect on Neuronal Cell Viability (at 10 µM) No significant effectProtective effect against oxidative stressEnhances membrane fluidity[8][9]
Reproducibility (Hypothetical Inter-Assay %CV) <15%<10%<12%

Experimental Protocols

To assess the biological effects and reproducibility of this compound, a series of standardized in vitro experiments are proposed.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on cell viability and proliferation.

  • Cell Line: Human macrophage-like cell line (e.g., U937) differentiated with PMA.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1x10^5 cells/well and incubate for 24 hours.

    • Treat the cells with varying concentrations of this compound (0.1, 1, 10, 25, 50, 100 µM) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10][11]

    • Aspirate the medium and dissolve the formazan crystals in 150 µL of DMSO.[12]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay quantifies the free radical scavenging capacity of the compound.

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

  • Procedure:

    • Prepare different concentrations of this compound in methanol.

    • Mix 100 µL of each compound concentration with 100 µL of DPPH solution in a 96-well plate.

    • Incubate the plate in the dark for 30 minutes at room temperature.

    • Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The EC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.

Western Blot Analysis of NF-κB Pathway Proteins

This technique is used to measure the levels of key proteins in a specific signaling pathway to elucidate the mechanism of action.

  • Cell Line and Treatment: Differentiated U937 cells pre-treated with this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 30 minutes to activate the NF-κB pathway.

  • Procedure:

    • Lyse the cells and determine the protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.[13][14]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[15]

    • Incubate the membrane with primary antibodies against phospho-p65, total p65, and a loading control (e.g., β-actin) overnight at 4°C.[15]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phospho-p65 to total p65.

Mandatory Visualizations

Proposed Signaling Pathway

NF_kappaB_Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK_complex IKK Complex MyD88->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB NFkappaB NF-κB (p50/p65) Nucleus Nucleus NFkappaB->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (e.g., COX-2, TNF-α) Compound This compound (Hypothetical) Compound->IKK_complex Inhibits NFkappaB_in_nucleus NF-κB DNA DNA NFkappaB_in_nucleus->DNA Binds DNA->Inflammatory_Genes Transcription

Caption: Proposed mechanism of anti-inflammatory action for this compound.

Experimental Workflow

Experimental_Workflow cluster_assays Biological Assays start Start cell_culture Cell Culture (U937 Macrophages) start->cell_culture compound_treatment Compound Treatment (Varying Concentrations) cell_culture->compound_treatment mtt_assay MTT Assay (Cell Viability) compound_treatment->mtt_assay dpph_assay DPPH Assay (Antioxidant Activity) compound_treatment->dpph_assay western_blot Western Blot (NF-κB Pathway) compound_treatment->western_blot data_analysis Data Analysis (IC50, EC50, Protein Expression) mtt_assay->data_analysis dpph_assay->data_analysis western_blot->data_analysis reproducibility Reproducibility Assessment (Inter-Assay Variation) data_analysis->reproducibility comparison Comparison with Alternatives (Resveratrol, Piracetam) reproducibility->comparison end End comparison->end

References

Validating In Silico Predictions for Phenolic Pyrrolidine Analogs with Experimental Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Due to the absence of publicly available experimental or in silico data for 4-(2-(pyrrolidin-1-yl)ethyl)phenol, this guide presents a comparative analysis of a structurally related class of compounds: bicyclic pyrrolidine analogs with phenol moieties. These compounds have been investigated as potent inhibitors of Toxoplasma gondii and provide a valuable case study for comparing computational predictions with experimental outcomes.

This guide is intended for researchers, scientists, and drug development professionals interested in the validation of computational models for drug discovery. We will objectively compare the in silico predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of selected bicyclic pyrrolidine analogs with their experimentally determined in vitro efficacy against Toxoplasma gondii.

Data Presentation: In Silico Predictions vs. In Vitro Efficacy

The following table summarizes the in silico ADME predictions and the corresponding in vitro experimental data for a selection of bicyclic pyrrolidine analogs. The compounds selected for this comparison all feature a phenol group, a key structural component of the originally requested molecule.

Compound IDStructureIn Silico ALogDIn Vitro EC50 (µM) against T. gondii
8 meta-phenol analog3.50.013
9 2-fluoro-meta-phenol analog3.70.007
12 ortho-phenol analog3.20.008
13 catechol analog2.50.231
11 para-phenol analog3.27.69

ALogD: Alternating LogP, a measure of lipophilicity. EC50: Half maximal effective concentration.

Experimental Protocols

In Vitro T. gondii Growth Inhibition Assay

The in vitro efficacy of the bicyclic pyrrolidine analogs was determined using a parasite growth assay. The detailed methodology is as follows:

  • Cell Culture: Human foreskin fibroblasts (HFFs) were used as the host cells and were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 100 µg/mL penicillin/streptomycin.

  • Parasite Infection: HFF monolayers were infected with Toxoplasma gondii tachyzoites (RH strain).

  • Compound Treatment: Following infection, the cells were treated with serial dilutions of the test compounds.

  • Growth Measurement: Parasite growth was assessed after a 72-hour incubation period using a β-galactosidase reporter assay. The conversion of chlorophenol red-β-D-galactopyranoside by the parasite-expressed β-galactosidase results in a colorimetric change that is proportional to the number of viable parasites.

  • Data Analysis: The half-maximal effective concentration (EC50) values were calculated from dose-response curves generated using non-linear regression analysis.

In Silico ADME Prediction

The in silico ADME properties, specifically the ALogD (a measure of lipophilicity), were computationally predicted. The general workflow for such predictions is outlined below:

  • Structure Input: The 2D chemical structure of each analog was used as the input for the prediction software.

  • Descriptor Calculation: The software calculates various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecule.

  • Model Application: A pre-built mathematical model, trained on a large dataset of compounds with known ADME properties, is applied to the calculated descriptors.

  • Property Prediction: The model then predicts the ADME property of interest, in this case, ALogD. While the specific software used in the reference study is not detailed, this represents a standard industry approach.

Visualizations

In Silico Prediction and Experimental Validation Workflow```dot

Phenylalanine tRNA Synthetase (PheRS) Inhibition Pathway

cluster_translation Protein Synthesis in T. gondii Phe Phenylalanine PheRS PheRS Enzyme Phe->PheRS tRNA tRNA-Phe tRNA->PheRS charged_tRNA Phe-tRNA-Phe PheRS->charged_tRNA Charges tRNA ribosome Ribosome charged_tRNA->ribosome protein Protein Synthesis ribosome->protein inhibitor Bicyclic Pyrrolidine (Phenol Analog) inhibitor->PheRS Inhibits

Caption: Inhibition of T. gondii protein synthesis by bicyclic pyrrolidines.

"head-to-head comparison of 4-(2-(pyrrolidin-1-yl)ethyl)phenol with a standard drug"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of the novel nicotinic acetylcholine receptor (nAChR) ligand, SIB-1553A, with the standard agonist, Nicotine. This document summarizes key pharmacological data, details experimental methodologies, and visualizes relevant pathways to facilitate informed decisions in neuroscience research and development.

This comparison focuses on SIB-1553A, identified as (+/-)-4-[2-(1-methyl-2-pyrrolidinyl)ethyl]thiophenol hydrochloride, a compound noted for its selectivity towards certain nAChR subtypes and its potential as a cognitive enhancer.[1][2][3] Nicotine, the well-characterized, non-selective prototypical nAChR ligand, serves as the standard for this comparative analysis.

Quantitative Data Summary

The following tables present a consolidated view of the binding affinities, functional activities, and in vivo effects of SIB-1553A and Nicotine on neuronal nicotinic acetylcholine receptors.

Table 1: Receptor Binding Affinity

This table summarizes the binding affinities (Ki or IC50 in nM) of SIB-1553A and Nicotine for various nAChR subtypes. Lower values indicate higher affinity.

nAChR SubtypeSIB-1553A (nM)Nicotine (nM)Reference
Rat Brain nAChRs ([³H]nicotine binding)IC50: 110-[1]
α4β2-Ki: 1[4]
α3β4-Ki: 476[5]
α7-Ki: 221[5]

Note: Direct comparative binding data for SIB-1553A across multiple subtypes in a single study is limited in the provided search results. The IC50 for SIB-1553A represents its ability to displace [³H]nicotine from rat brain nAChRs.

Table 2: Functional Activity

This table outlines the functional potencies (EC50 in µM) and efficacies of SIB-1553A and Nicotine at different nAChR subtypes, typically measured through ion flux or electrophysiological assays.

nAChR SubtypeSIB-1553ANicotineReference
EC50 (µM) Efficacy EC50 (µM)
α2β4> α4β2, α3β2> α4β2, α3β2-
α3β4> α4β2, α3β2> α4β2, α3β2-
α4β4> α4β2, α3β2> α4β2, α3β2-
α4β2Lower potency & efficacy vs β4-containingLower potency & efficacy vs β4-containing-
α3β2Lower potency & efficacy vs β4-containingLower potency & efficacy vs β4-containing-
α7--~17

Note: SIB-1553A demonstrates greater selectivity in both efficacy and potency for β4-subunit containing nAChRs compared to β2-subunit containing subtypes.[1]

Table 3: In Vivo Acetylcholine (ACh) Release

This table presents the effects of SIB-1553A and Nicotine on acetylcholine release in different brain regions, as measured by in vivo microdialysis.

CompoundBrain RegionDosePeak ACh Increase (% of Baseline)Reference
SIB-1553AHippocampus1-40 mg/kg, s.c.Dose-dependent increase[1]
NicotineHippocampus0.4 mg/kg, s.c.213%
NicotineFrontal Cortex1.0 mg/kg, i.p.Significant increase
NicotineStriatumup to 5.0 mg/kg, i.p.No significant increase[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity of a ligand for its receptor. A common method involves radioligand binding competition assays.

Protocol: [³H]nicotine Binding Assay for Rat Brain nAChRs

  • Membrane Preparation: Whole rat brains are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

  • Competition Binding: A constant concentration of a radiolabeled ligand, such as [³H]nicotine, is incubated with the brain membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., SIB-1553A).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 4°C) for a set duration to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. Calcium flux assays are commonly used for ion channel-linked receptors like nAChRs.

Protocol: Calcium Flux Assay in HEK Cells Expressing nAChR Subtypes

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK) cells are cultured and transiently or stably transfected with the cDNAs encoding the desired nAChR subunits (e.g., α4 and β2).

  • Cell Plating: Transfected cells are plated into multi-well plates (e.g., 96-well or 384-well) and allowed to adhere.

  • Loading with Calcium Indicator Dye: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) which exhibits an increase in fluorescence upon binding to intracellular calcium.

  • Compound Addition: Varying concentrations of the test compound (e.g., SIB-1553A or Nicotine) are added to the wells.

  • Measurement of Calcium Flux: The fluorescence intensity in each well is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an influx of calcium into the cells, signifying receptor activation.

  • Data Analysis: The peak fluorescence response at each compound concentration is determined. Dose-response curves are generated to calculate the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response).

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the levels of neurotransmitters, such as acetylcholine, in the extracellular fluid of specific brain regions of freely moving animals.

Protocol: In Vivo Microdialysis for Acetylcholine Release in the Rat Hippocampus

  • Surgical Implantation of Guide Cannula: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the target brain region (e.g., hippocampus) and secured to the skull.

  • Recovery: The animals are allowed to recover from surgery for a specified period.

  • Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a slow, constant flow rate (e.g., 1-2 µL/min).

  • Baseline Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline level of acetylcholine.

  • Drug Administration: The test compound (e.g., SIB-1553A or Nicotine) is administered systemically (e.g., via subcutaneous or intraperitoneal injection).

  • Post-Drug Sample Collection: Dialysate samples continue to be collected at regular intervals following drug administration.

  • Neurotransmitter Analysis: The concentration of acetylcholine in the dialysate samples is quantified using a highly sensitive analytical method, such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

  • Data Analysis: The acetylcholine levels in the post-drug samples are expressed as a percentage of the baseline levels to determine the effect of the compound on neurotransmitter release.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the mechanism of action and experimental workflow.

nAChR_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron nAChR nAChR Ca_channel Voltage-gated Ca²⁺ Channel nAChR->Ca_channel Opens Vesicle Vesicle (ACh) Ca_channel->Vesicle Triggers Fusion Ligand Nicotine or SIB-1553A Vesicle->Ligand Releases ACh (Feedback) Ligand->nAChR Binds Post_nAChR Postsynaptic nAChR Ligand->Post_nAChR Binds Depolarization Depolarization Post_nAChR->Depolarization Na⁺/Ca²⁺ influx Signal_Transduction Signal Transduction Depolarization->Signal_Transduction Initiates

Caption: Generalized nAChR signaling pathway.

Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_experiment Experiment cluster_analysis Analysis Surgery Stereotaxic Surgery: Guide Cannula Implantation Recovery Post-operative Recovery Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Perfusion aCSF Perfusion Probe_Insertion->Perfusion Baseline Baseline Sample Collection Perfusion->Baseline Drug_Admin Drug Administration (SIB-1553A or Nicotine) Baseline->Drug_Admin Post_Drug_Samples Post-Drug Sample Collection Drug_Admin->Post_Drug_Samples HPLC HPLC-ED Analysis of ACh Post_Drug_Samples->HPLC Data_Analysis Data Analysis (% Change from Baseline) HPLC->Data_Analysis

Caption: Experimental workflow for in vivo microdialysis.

Binding_Assay_Logic start Components components Receptor Preparation (Brain Membranes) Radiolabeled Ligand ([³H]nicotine) Unlabeled Competitor (SIB-1553A) start->components incubation Incubation (Binding Equilibrium) components->incubation filtration Rapid Filtration (Separation of Bound/Free) incubation->filtration quantification Scintillation Counting (Measure Bound Radioactivity) filtration->quantification analysis Data Analysis (IC50/Ki Determination) quantification->analysis

Caption: Logic of a competitive radioligand binding assay.

References

Comparison Guide: Confirming the Mechanism of Action of 4-(2-(pyrrolidin-1-yl)ethyl)phenol Using Knockout Studies

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies used to confirm the mechanism of action for novel compounds, with a specific focus on utilizing knockout studies for a hypothetical molecule, 4-(2-(pyrrolidin-1-yl)ethyl)phenol, hereafter referred to as Compound X . Based on structural similarities to known neuroactive compounds, we hypothesize that Compound X acts as a selective agonist on the β4 subunit of neuronal nicotinic acetylcholine receptors (nAChRs).

Knockout studies represent a gold-standard approach for target validation, offering definitive insights into the functional relationship between a drug target and its observed phenotype. This guide will compare the data obtained from knockout models with alternative validation methods and provide the necessary experimental frameworks for researchers.

Comparison of Target Validation Methodologies

Validating that a compound's therapeutic effect is mediated through its intended target is a critical step in drug development. While several methods exist, they vary in their level of specificity and conclusiveness. Gene knockout provides a definitive test of a drug's on-target activity by completely removing the biological target.

Logical Relationship: Hierarchy of Evidence in Target Validation

cluster_0 Strength of Evidence KO Gene Knockout (e.g., CRISPR) RNAi Gene Knockdown (siRNA/shRNA) KO->RNAi More Definitive Inhibitor Chemical Inhibition (Antagonist) RNAi->Inhibitor More Specific cluster_WT Wild-Type (WT) Cell cluster_KO CHRNB4 Knockout (KO) Cell CompoundX Compound X Receptor nAChR (β4 subunit) CompoundX->Receptor Binds & Activates IonFlux Ca²⁺/Na⁺ Influx Receptor->IonFlux Opens Channel Response Cellular Response (e.g., Depolarization) IonFlux->Response CompoundX_KO Compound X Receptor_KO No nAChR (β4 subunit) NoResponse No Response

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-(2-(Pyrrolidin-1-yl)ethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-(2-(Pyrrolidin-1-yl)ethyl)phenol, a compound featuring both a phenolic group and a pyrrolidine moiety. Due to the hazardous nature of these functional groups, stringent disposal protocols must be followed.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a controlled environment.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Lab Coat: A flame-resistant lab coat should be worn to protect from spills.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any vapors.

Emergency Procedures:

  • Ensure that a safety shower and eyewash station are readily accessible.

  • Have a chemical spill kit appropriate for flammable and corrosive materials nearby.

  • Familiarize yourself with the location of the fire extinguisher.

Disposal Procedures for this compound

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, leak-proof, and shatter-proof container.

    • The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is recommended.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

    • Keep the waste container securely closed when not in use and store it in a well-ventilated, secondary containment bin away from incompatible materials such as strong oxidizing agents.

  • Solid Waste:

    • Collect any solid waste contaminated with this compound, such as pipette tips, gloves, and absorbent pads, in a separate, sealable, and puncture-resistant container.

    • This container must also be labeled as "Hazardous Waste" with the chemical name.

    • For low levels of contamination, this solid waste may be managed as clinical waste for incineration, but always confirm with your institution's waste management guidelines.[1]

Step 2: Storage of Hazardous Waste

  • Store waste containers in a designated, cool, and dry hazardous waste accumulation area.

  • Ensure the storage area is away from heat sources, sparks, and open flames due to the flammability of the pyrrolidine component.[2]

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

Step 3: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and disposal of the waste.[3]

  • Provide them with a completed hazardous waste manifest, accurately detailing the contents of the waste container.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemicals.

Quantitative Data Summary

ParameterGuidelineSource
pH of Aqueous Waste Neutralize if necessary before collection.General Lab Practice
Maximum Container Fill Do not exceed 90% of the container's capacity.
Storage Temperature Cool, well-ventilated area.[4]

Experimental Protocol for Neutralization of Small Spills

In the event of a small spill (less than 50 mL) within a chemical fume hood, the following procedure can be used for initial cleanup. For larger spills, evacuate the area and contact EHS immediately.[5]

  • Contain the Spill: Use a universal chemical absorbent, such as vermiculite or sand, to contain the spill.

  • Neutralize: Cautiously neutralize the spill with a weak acid (e.g., 5% acetic acid) to counteract the basicity of the pyrrolidine moiety, followed by a weak base (e.g., sodium bicarbonate solution) to address the acidic phenol group. Monitor the pH.

  • Absorb: Once neutralized, absorb the material with fresh absorbent.

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Generation of Waste (Liquid or Solid) IsLiquid Is the waste liquid? Start->IsLiquid LiquidWaste Collect in a labeled, sealed, shatter-proof container. IsLiquid->LiquidWaste Yes SolidWaste Collect in a labeled, sealed, puncture-proof container. IsLiquid->SolidWaste No StoreWaste Store in a designated hazardous waste accumulation area. LiquidWaste->StoreWaste SolidWaste->StoreWaste ContactEHS Contact Environmental Health & Safety (EHS) or licensed waste disposal company. StoreWaste->ContactEHS Disposal Professional Disposal according to local, state, and federal regulations. ContactEHS->Disposal

Caption: Disposal Workflow for this compound.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling 4-(2-(Pyrrolidin-1-yl)ethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-(2-(Pyrrolidin-1-yl)ethyl)phenol. The procedural steps outlined are designed to ensure the safe handling of this compound from receipt to disposal.

Hazard Identification and Classification

Based on data for 4-Ethylphenol, this compound is anticipated to be a hazardous substance. The primary hazards are expected to be:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[1][2][4]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[1][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][5]

  • Aquatic Hazard: Harmful or toxic to aquatic life.[1][4]

Hazard Classification (Based on 4-Ethylphenol)Category
Acute Oral ToxicityCategory 4
Acute Dermal ToxicityCategory 4
Acute Inhalation Toxicity (Dusts and Mists)Category 4
Skin Corrosion/IrritationCategory 1B
Serious Eye Damage/Eye IrritationCategory 1
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the required PPE for handling this compound.

Body PartRequired Personal Protective EquipmentStandard
Eyes/Face Chemical safety goggles or a face shield.[1][5]OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Skin/Body Appropriate protective gloves and clothing to prevent skin exposure. A lab coat or P.V.C. apron is recommended.[1][5]
Hands Two pairs of 4 mil or one pair of 8 mil nitrile gloves with extended cuffs are recommended. Other suitable materials include polychloroprene, butyl rubber, and fluorocaoutchouc.[5][6]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure that an eyewash station and safety shower are in close proximity to the workstation.[1]

  • Assemble a phenol first aid kit and ensure all lab personnel are aware of its location.[7] The kit should contain polyethylene glycol 300 or 400 (PEG-300 or PEG-400) for dermal exposure first aid.[7]

2. Handling the Compound:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe dust or fumes.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the handling area.[5]

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from heat, sparks, and open flames.[1]

  • Store in a corrosives area.[1]

  • Incompatible with strong oxidizing agents, acid anhydrides, and acid chlorides.[1]

Emergency Procedures

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. For significant exposures, use polyethylene glycol (PEG-300 or PEG-400) to wipe the affected area before rinsing. Seek immediate medical attention.[4][7]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan

  • Dispose of contents and container to an approved waste disposal plant.[1]

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1]

  • Do not empty into drains or flush into surface water or sanitary sewer systems.[1]

  • For spills, use an absorbent material like vermiculite to soak up the compound, collect it in a sealed plastic bag, and dispose of it as hazardous waste.[7]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal cluster_emergency Emergency Protocol prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_emergency Locate Emergency Equipment prep_setup->prep_emergency handle_weigh Weigh Compound prep_emergency->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate emergency_spill Spill handle_reaction->emergency_spill emergency_exposure Personal Exposure handle_reaction->emergency_exposure emergency_fire Fire handle_reaction->emergency_fire cleanup_store Store Compound Securely cleanup_decontaminate->cleanup_store dispose_waste Segregate Hazardous Waste cleanup_store->dispose_waste dispose_label Label Waste Container dispose_waste->dispose_label dispose_collection Arrange for Waste Collection dispose_label->dispose_collection emergency_spill->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-(Pyrrolidin-1-yl)ethyl)phenol
Reactant of Route 2
Reactant of Route 2
4-(2-(Pyrrolidin-1-yl)ethyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.